Etoperidone hydrochloride
説明
特性
IUPAC Name |
2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28ClN5O.ClH/c1-3-18-21-25(19(26)24(18)4-2)10-6-9-22-11-13-23(14-12-22)17-8-5-7-16(20)15-17;/h5,7-8,15H,3-4,6,9-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKPQZVLIZKSAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN(C(=O)N1CC)CCCN2CCN(CC2)C3=CC(=CC=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29Cl2N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
52942-31-1 (Parent) | |
| Record name | Etoperidone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30967410 | |
| Record name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57775-22-1, 52942-37-7 | |
| Record name | 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57775-22-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3H-1,2,4-Triazol-3-one, 2-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-4,5-diethyl-2,4-dihydro-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52942-37-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(3-(4-(3-Chlorophenyl)piperazin-1-yl)propyl)-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052942377 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etoperidone hydrochloride [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057775221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Etoperidone hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-2,4-dihydro-3H-1,2,4-triazol-3-one monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.384 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETOPERIDONE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2FSU2FR80J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Etoperidone Hydrochloride: A Technical Deep-Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone (B1204206), an atypical antidepressant and anxiolytic agent, possesses a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. Classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI), its mechanism of action is multifaceted, involving direct receptor modulation and effects on neurotransmitter transport. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic effects of etoperidone hydrochloride, with a particular focus on its receptor binding affinities, functional activities, and the associated signaling pathways. A significant aspect of etoperidone's pharmacology is its metabolism to meta-chlorophenylpiperazine (mCPP), an active metabolite that contributes substantially to its overall effect.
Pharmacodynamics: A Multi-Target Profile
The therapeutic efficacy of etoperidone is attributed to its synergistic actions on serotonergic and adrenergic systems. Its primary mechanism involves the antagonism of serotonin 5-HT2A and α1-adrenergic receptors, coupled with a weaker inhibition of the serotonin transporter (SERT). Furthermore, its activity at 5-HT1A receptors, likely as a partial agonist, and its interaction with other monoamine transporters contribute to its complex pharmacological effects.
Data Presentation: Receptor and Transporter Binding Affinities
The following tables summarize the quantitative data on the binding affinities (Ki in nM) of etoperidone and its active metabolite, mCPP, for various neuroreceptors and transporters. This data is compiled from various in vitro radioligand binding studies.
Table 1: this compound Binding Affinities
| Target | Ki (nM) | Species | Reference |
| 5-HT2A Receptor | 36 | Human | [1] |
| α1-Adrenergic Receptor | 38 | Human | [1] |
| 5-HT1A Receptor | 85 | Human | [1] |
| α2-Adrenergic Receptor | 570 | Human | [1] |
| Serotonin Transporter (SERT) | 890 | Human | [1] |
| Dopamine (B1211576) D2 Receptor | 2,300 | Human | [1] |
| Histamine H1 Receptor | 3,100 | Human | [1] |
| Norepinephrine Transporter (NET) | 20,000 | Human | [1] |
| Dopamine Transporter (DAT) | 52,000 | Human | [1] |
| Muscarinic Acetylcholine Receptors | >35,000 | Human | [1] |
Table 2: meta-Chlorophenylpiperazine (mCPP) Binding Affinities
| Target | Ki / IC50 (nM) | Species | Reference |
| 5-HT1A Receptor | 18.9 (Ki) | Rat | [2] |
| 5-HT2C Receptor | 360 - 1300 (IC50) | Human | [3] |
| α2-Adrenergic Receptor | 570 (IC50) | Human | [3] |
| Serotonin Transporter (SERT) | 230 (IC50) | Human | [4] |
| α1-Adrenergic Receptor | 2500 - 24,000 (IC50) | Human | [3] |
| β-Adrenergic Receptors | 2500 - 24,000 (IC50) | Human | [3] |
| Dopamine Receptors | 2500 - 24,000 (IC50) | Human | [3] |
| Muscarinic Acetylcholine Receptors | 2500 - 24,000 (IC50) | Human | [3] |
Core Signaling Pathways
The interaction of etoperidone and mCPP with their primary receptor targets initiates distinct intracellular signaling cascades. The diagrams below, generated using the DOT language, illustrate these key pathways.
5-HT2A and α1-Adrenergic Receptor Signaling
Etoperidone's antagonism of 5-HT2A and α1-adrenergic receptors modulates the Gq/G11 signaling pathway. Under normal physiological conditions, agonist binding to these receptors activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). Etoperidone blocks these downstream effects.
5-HT1A Receptor Signaling
Etoperidone's interaction with the 5-HT1A receptor, likely as a partial agonist, influences the Gi/Go signaling pathway. Agonist binding to this receptor inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects. It also modulates ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments used to characterize the pharmacological profile of etoperidone.
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a general procedure for determining the binding affinity (Ki) of etoperidone for a specific receptor, for example, the 5-HT2A receptor using [3H]ketanserin as the radioligand.
Detailed Methodology:
-
Membrane Preparation:
-
Rat cerebral cortices are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cell debris.
-
The supernatant is then centrifuged at high speed to pellet the membranes.
-
The membrane pellet is washed and resuspended in fresh buffer to a specific protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, aliquots of the membrane preparation are incubated with a fixed concentration of the radioligand (e.g., [3H]ketanserin for 5-HT2A receptors) and a range of concentrations of etoperidone.
-
Non-specific binding is determined in the presence of a high concentration of a known competing ligand.
-
The plate is incubated at a specific temperature (e.g., 37°C) for a set time to reach equilibrium.
-
-
Separation and Quantification:
-
The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The data is plotted as the percentage of specific binding versus the log concentration of etoperidone to determine the IC50 value (the concentration of etoperidone that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: [35S]GTPγS Binding
This assay measures the functional activity of a compound at a G-protein coupled receptor by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. This protocol is representative for assessing the partial agonist activity of etoperidone at the 5-HT1A receptor.
Detailed Methodology:
-
Membrane Preparation:
-
Similar to the radioligand binding assay, membranes are prepared from a tissue source rich in the receptor of interest (e.g., rat hippocampus for 5-HT1A receptors).
-
-
Assay Procedure:
-
Membranes are incubated in an assay buffer containing GDP, [35S]GTPγS, and varying concentrations of etoperidone.
-
Basal binding is determined in the absence of any stimulating ligand.
-
The incubation is carried out at a specific temperature (e.g., 30°C) for a defined period.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid filtration, and the amount of [35S]GTPγS bound to the G-proteins on the membranes is quantified by liquid scintillation counting.
-
-
Data Analysis:
-
The data is expressed as the percentage of stimulation over basal levels.
-
The concentration-response curve is plotted to determine the EC50 (the concentration of etoperidone that produces 50% of its maximal effect) and the Emax (the maximum effect produced by etoperidone relative to a full agonist). This allows for the characterization of etoperidone as a partial agonist.
-
Neurotransmitter Uptake Assay
This protocol describes a method to assess the inhibitory effect of etoperidone on the serotonin transporter (SERT) using synaptosomes.
Detailed Methodology:
-
Synaptosome Preparation:
-
Synaptosomes are prepared from rat brain tissue by homogenization in a sucrose (B13894) buffer followed by differential centrifugation to isolate the nerve terminal fraction.
-
-
Uptake Assay:
-
Synaptosomes are pre-incubated with varying concentrations of etoperidone.
-
The uptake of radiolabeled serotonin (e.g., [3H]5-HT) is initiated by adding it to the synaptosomal suspension.
-
The reaction is allowed to proceed for a short period at a physiological temperature.
-
-
Termination and Quantification:
-
Uptake is terminated by rapid filtration and washing with ice-cold buffer.
-
The amount of radioactivity accumulated within the synaptosomes is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The inhibitory effect of etoperidone is calculated as a percentage of the control uptake (in the absence of the drug).
-
The IC50 value for the inhibition of serotonin uptake is determined from the concentration-response curve.
-
Conclusion
The mechanism of action of this compound is complex, arising from its interactions with multiple serotonergic and adrenergic receptors and transporters. Its primary profile as a potent 5-HT2A and α1-adrenergic receptor antagonist, combined with weaker serotonin reuptake inhibition and potential 5-HT1A partial agonism, underpins its therapeutic effects. The contribution of its active metabolite, mCPP, further diversifies its pharmacological actions. A thorough understanding of these molecular interactions and the downstream signaling pathways is essential for the rational design and development of novel therapeutics with improved efficacy and side-effect profiles for the treatment of depression and anxiety disorders. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of such compounds.
References
- 1. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoperidone Hydrochloride: A Technical Guide to its Pharmacodynamic and Pharmacokinetic Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone (B1204206), an atypical antidepressant developed in the 1970s, is a phenylpiperazine derivative structurally related to trazodone (B27368) and nefazodone.[1] Classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI), its clinical use has been limited, and it is no longer widely marketed.[1][2] However, its complex pharmacological profile continues to be of interest for research and drug development. This technical guide provides an in-depth overview of the pharmacodynamics and pharmacokinetics of etoperidone hydrochloride, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and metabolic fate.
Pharmacodynamics
Etoperidone exhibits a biphasic effect on the central nervous system's serotonin transmission, acting as both a serotonin receptor antagonist and a weak serotonin reuptake inhibitor.[2][3] A significant portion of its pharmacological activity is attributed to its major active metabolite, meta-chlorophenylpiperazine (mCPP).[1][3][4]
Receptor and Transporter Binding Affinity
The binding affinities of etoperidone and its primary active metabolite, mCPP, for various neurotransmitter receptors and transporters have been determined through radioligand binding assays. The data, presented as inhibition constants (Ki) or 50% inhibitory concentrations (IC50), are summarized in the tables below. Lower values indicate a higher binding affinity.
Table 1: Etoperidone Receptor and Transporter Binding Profile
| Target | Kᵢ (nM) | Species |
| Serotonin Receptors | ||
| 5-HT₂ₐ | 36 | Human |
| 5-HT₁ₐ | 85 | Human |
| Adrenergic Receptors | ||
| α₁ | 38 | Human |
| α₂ | 570 | Human |
| Dopamine Receptors | ||
| D₂ | 2,300 | Human |
| Histamine Receptors | ||
| H₁ | 3,100 | Human |
| Muscarinic Acetylcholine Receptors | ||
| mACh | >35,000 | Human |
| Monoamine Transporters | ||
| Serotonin Transporter (SERT) | 890 | Human |
| Norepinephrine (B1679862) Transporter (NET) | 20,000 | Human |
| Dopamine Transporter (DAT) | 52,000 | Human |
Data sourced from Cusack B, et al. (1994) and other sources.[1][4][5]
Table 2: m-Chlorophenylpiperazine (mCPP) Receptor and Transporter Binding Profile
| Target | Kᵢ (nM) | Species |
| Serotonin Receptors | ||
| 5-HT₁ₐ | 18.9 | Rat |
| 5-HT₂ₐ | Antagonist | Rat |
| 5-HT₂C | Agonist | Human |
| Monoamine Transporters | ||
| Serotonin Transporter (SERT) | 230 (IC₅₀) | Human |
Data sourced from various studies.[3][6][7]
Signaling Pathways
Etoperidone and its metabolite mCPP exert their effects by modulating intracellular signaling cascades through their interaction with G-protein coupled receptors (GPCRs).
-
5-HT₂ₐ Receptor Antagonism: Etoperidone is an antagonist at the 5-HT₂ₐ receptor. These receptors are coupled to Gq/11 proteins. Blockade of these receptors by etoperidone inhibits the downstream signaling cascade that involves the activation of phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This, in turn, modulates intracellular calcium levels and protein kinase C (PKC) activity.[6]
-
mCPP and Serotonin Receptors: The active metabolite, mCPP, is an agonist at the 5-HT₂C receptor, which is also coupled to the Gq/11 signaling pathway, thereby activating this cascade.[6] At the 5-HT₂ₐ receptor, mCPP acts as an antagonist.[3]
-
α₁-Adrenergic Receptor Antagonism: Etoperidone's antagonism of α₁-adrenergic receptors, which are also coupled to the Gq/11 pathway, inhibits norepinephrine and epinephrine-mediated signaling.[6]
Caption: Signaling pathways of Etoperidone and its metabolite mCPP.
Pharmacokinetics
Etoperidone undergoes extensive metabolism, which significantly influences its bioavailability and duration of action.
Table 3: Pharmacokinetic Parameters of this compound
| Parameter | Value | Unit |
| Absorption | ||
| Bioavailability | ~12 (highly variable) | % |
| Tₘₐₓ (Time to Peak Plasma Concentration) | 1.4 - 4.8 | hours |
| Distribution | ||
| Volume of Distribution (Vd) | 0.23 - 0.69 | L/kg |
| Protein Binding | High | - |
| Metabolism | ||
| Primary Enzyme | CYP3A4 | - |
| Active Metabolite | m-chlorophenylpiperazine (mCPP) | - |
| Number of Metabolites | 21 | - |
| Excretion | ||
| Route of Elimination | 78.8% Urine, 9.6% Feces | % of dose |
| Unchanged Drug in Excreta | <0.01 | % of dose |
| Apparent Clearance | 1.01 | ml/min |
| Terminal Half-life (total radioactivity) | 21.7 | hours |
Data compiled from various pharmacokinetic studies.[2][3][8]
Metabolism
Etoperidone is extensively metabolized in the liver, with the cytochrome P450 enzyme CYP3A4 playing a predominant role.[9][10] The metabolic pathways include:
-
Alkyl Oxidation: The formation of hydroxylated metabolites.
-
Piperazinyl Oxidation: Oxidation of the piperazine (B1678402) ring.
-
N-dealkylation: Cleavage of the alkyl chain to form the active metabolite mCPP.
-
Phenyl Hydroxylation: Addition of a hydroxyl group to the phenyl ring.
-
Conjugation: Further processing of metabolites for excretion.
Caption: Metabolic pathways of Etoperidone.
Experimental Protocols
The data presented in this guide are derived from a variety of in vitro and in vivo experimental methodologies.
Radioligand Binding Assays
These assays are employed to determine the binding affinity of a compound to a specific receptor.
-
Preparation of Receptor Source: Membranes from cells expressing the target receptor or from tissue homogenates are prepared and stored.
-
Incubation: A fixed concentration of a radiolabeled ligand (a compound known to bind to the receptor) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (etoperidone or mCPP).
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
In Vitro Metabolism Studies
These studies identify the metabolic pathways and the enzymes involved in the biotransformation of a drug.
-
Incubation: Etoperidone is incubated with human liver microsomes or S9 fractions, which contain a mixture of drug-metabolizing enzymes, or with specific recombinant CYP enzymes.
-
Sample Analysis: At various time points, samples are taken and the reaction is stopped. The samples are then analyzed using techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to identify and quantify the parent drug and its metabolites.
-
Enzyme Identification: To identify the specific CYP enzymes involved, the experiment is repeated in the presence of known inhibitors of specific CYP isoforms. A significant reduction in the formation of a metabolite in the presence of a specific inhibitor indicates the involvement of that enzyme.
Human Pharmacokinetic Studies
These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a drug in humans.
-
Drug Administration: A single oral dose of etoperidone is administered to healthy volunteers.
-
Sample Collection: Blood, urine, and fecal samples are collected at predefined time points over a period of several days.
-
Sample Processing and Analysis: Plasma is separated from blood samples. All samples are processed and analyzed using validated analytical methods, such as LC-MS/MS, to determine the concentrations of etoperidone and its metabolites.
-
Pharmacokinetic Analysis: The concentration-time data are used to calculate key pharmacokinetic parameters, including Cₘₐₓ, Tₘₐₓ, AUC, clearance, volume of distribution, and half-life.
Caption: Workflow for a human pharmacokinetic study.
Conclusion
This compound possesses a multifaceted pharmacodynamic profile, characterized by its antagonism of multiple serotonin and adrenergic receptors and weak inhibition of serotonin reuptake. Its pharmacological effects are significantly influenced by its extensive first-pass metabolism, primarily mediated by CYP3A4, which leads to low bioavailability and the formation of the active metabolite, mCPP. A thorough understanding of these pharmacodynamic and pharmacokinetic properties is essential for the rational design and development of new chemical entities targeting similar pathways in the central nervous system.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. researchgate.net [researchgate.net]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. youtube.com [youtube.com]
What is the chemical structure of Etoperidone hydrochloride?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoperidone hydrochloride is a second-generation atypical antidepressant, classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI). This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, synthesis, and analytical characterization. Furthermore, it delves into the compound's mechanism of action, metabolic pathways, and key pharmacological data, presenting a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
This compound is the hydrochloride salt of Etoperidone. Its chemical structure is characterized by a phenylpiperazine moiety linked to a diethyl-triazolone ring via a propyl chain.
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value |
| IUPAC Name | 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one;hydrochloride[1] |
| Molecular Formula | C₁₉H₂₉Cl₂N₅O[2] |
| Molecular Weight | 414.4 g/mol [2] |
| CAS Number | 57775-22-1[2] |
| Melting Point | 179-181°C[3] |
| Boiling Point | The free base has a boiling point of 230°C at 0.5 mmHg.[4] |
| Solubility | Soluble in water and alcohol; slightly soluble in chloroform; practically insoluble in acetone, benzene, and ether.[4] |
Diagram 1: Chemical Structure of this compound
A 2D representation of the chemical structure of this compound.
Synthesis
The synthesis of this compound can be achieved through a multi-step process. A general synthetic route involves the reaction of 3,4-diethyl-Δ²-1,2,4-triazolin-5-one with N-(3-chloropropyl)-N'-(3-chlorophenyl)piperazine. The resulting free base, Etoperidone, is then treated with hydrochloric acid to yield the hydrochloride salt.
Diagram 2: High-Level Synthesis Workflow
A simplified workflow for the synthesis of this compound.
Analytical Characterization
The identity and purity of this compound can be confirmed using a variety of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the quantification of this compound in bulk drug and pharmaceutical formulations.
Table 2: Hypothetical HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A mixture of a suitable buffer (e.g., phosphate (B84403) or acetate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10-20 µL |
| Temperature | Ambient |
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound, confirming the presence of key functional groups and the overall molecular framework.
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of Etoperidone and its fragmentation pattern, further confirming its identity.
-
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as C=O, C-N, and aromatic C-H bonds.
Diagram 3: General Workflow for Analytical Characterization
A logical flow for the analytical characterization of this compound.
Pharmacology
Mechanism of Action
Etoperidone's primary mechanism of action is through its interaction with serotonergic and adrenergic receptors. It is an antagonist at serotonin 5-HT₂ₐ and α₁-adrenergic receptors. Its major active metabolite, m-chlorophenylpiperazine (mCPP), is an agonist at 5-HT₂C receptors and an antagonist at 5-HT₂ₐ receptors. The combined actions on these receptors are believed to contribute to its antidepressant effects.
Diagram 4: Simplified Signaling Pathway of Etoperidone and mCPP
Interaction of Etoperidone and its metabolite with key receptors.
Pharmacokinetics and Metabolism
Etoperidone is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4. The major metabolic pathways include N-dealkylation to form the active metabolite m-chlorophenylpiperazine (mCPP), as well as alkyl and phenyl hydroxylation.
Diagram 5: Major Metabolic Pathways of Etoperidone
References
Etoperidone: A Comprehensive In Vitro and In Vivo Pharmacological Profile
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone (B1204206) is an atypical antidepressant belonging to the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class of drugs.[1] Developed in the 1970s, its clinical application has been limited, but its unique pharmacological profile continues to be of interest for understanding the complex interplay of neurotransmitter systems in the treatment of depressive disorders.[1] This technical guide provides a detailed overview of the in vitro and in vivo studies of Etoperidone, with a focus on its mechanism of action, receptor binding affinities, metabolic pathways, and preclinical efficacy. A significant portion of Etoperidone's pharmacological activity is mediated by its active metabolite, meta-chlorophenylpiperazine (mCPP), which will also be discussed in detail.[1]
Data Presentation: Quantitative Analysis
The following tables summarize the quantitative data from various in vitro and in vivo studies, providing a comparative overview of the pharmacological properties of Etoperidone and its primary active metabolite, mCPP.
Table 1: In Vitro Receptor and Transporter Binding Affinities (Ki, nM) of Etoperidone
| Target | Ki (nM) | Species | Functional Activity |
| Serotonin Receptors | |||
| 5-HT1A | 20.2 | Rat | Antagonist / Weak Partial Agonist |
| 5-HT2A | 36 | Rat | Antagonist |
| Adrenergic Receptors | |||
| α1 | 38 | Rat | Antagonist |
| α2 | 570 | Rat | Antagonist |
| Monoamine Transporters | |||
| Serotonin (SERT) | 890 | Rat | Weak Inhibitor |
| Norepinephrine (NET) | 20,000 | Rat | Negligible |
| Dopamine (B1211576) (DAT) | 52,000 | Rat | Negligible |
| Other Receptors | |||
| Histamine H1 | 3,100 | Rat | Negligible |
| Dopamine D2 | 2,300 | Rat | Negligible |
Table 2: In Vitro Receptor and Transporter Binding Affinities (Ki, nM) of m-Chlorophenylpiperazine (mCPP)
| Target | Ki (nM) | Species | Functional Activity |
| Serotonin Receptors | |||
| 5-HT1A | 18.9 | Rat | Agonist |
| 5-HT1B | Varies | Rat | Agonist |
| 5-HT1D | Varies | Human | Agonist |
| 5-HT2A | 32.1 | Human | Partial Agonist |
| 5-HT2B | 28.8 | Human | Antagonist |
| 5-HT2C | 3.4 | Human | Partial Agonist |
| 5-HT3 | Varies | Human | Agonist |
| 5-HT7 | Varies | Human | Agonist |
| Adrenergic Receptors | |||
| α1 | Varies | Rat | - |
| α2 | Varies | Rat | - |
| Monoamine Transporters | |||
| Serotonin (SERT) | 230 (IC50) | Human | Inhibitor/Releaser |
| Norepinephrine (NET) | Varies | Human | - |
| Other Receptors | |||
| Histamine H1 | Varies | Human | - |
| Dopamine D2 | >10,000 | Rat | Negligible |
Table 3: In Vivo Efficacy of Etoperidone
| Model | Species | Endpoint | Dose (mg/kg, i.p.) | Effect |
| 5-HTP-induced Head-Twitch Response | Mouse | Inhibition | ED50: 2.89 | Antagonism of 5-HT2A receptor-mediated behavior |
| 5-HTP-induced Head-Twitch Response | Rat | Inhibition | ED50: 2.29 | Antagonism of 5-HT2A receptor-mediated behavior |
| 8-OH-DPAT-induced Reciprocal Forepaw Treading | Rat | Inhibition | ID50: 17.4 | Antagonism of 5-HT1A receptor-mediated behavior |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vitro Studies
1. Radioligand Binding Assays
-
Objective: To determine the binding affinity (Ki) of Etoperidone and mCPP for various neurotransmitter receptors and transporters.
-
Protocol:
-
Membrane Preparation: Homogenize brain tissue (e.g., rat cerebral cortex) or cultured cells expressing the target receptor in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA) with protease inhibitors.[2] Centrifuge the homogenate to pellet the membranes, then wash and resuspend the pellet in an assay buffer.[2]
-
Assay: In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (Etoperidone or mCPP).[2][3]
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) to reach equilibrium.[2]
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[2]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.[2]
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation.
-
2. In Vitro Metabolism Studies
-
Objective: To identify the metabolic pathways of Etoperidone and the cytochrome P450 (CYP) enzymes involved.
-
Protocol:
-
Incubation: Incubate Etoperidone with human or rat liver S9 fractions or microsomes in the presence of an NADPH-generating system.[4]
-
Inhibition: To identify the specific CYP enzymes, conduct incubations in the presence of selective CYP inhibitors (e.g., ketoconazole (B1673606) for CYP3A4).[4]
-
Analysis: Analyze the incubates using liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the parent drug and its metabolites.[4]
-
Enzyme Kinetics: Determine the kinetic parameters of metabolite formation to assess the efficiency of different metabolic pathways.[4]
-
In Vivo Studies
1. Head-Twitch Response (HTR) in Rodents
-
Objective: To assess the in vivo 5-HT2A receptor antagonist activity of Etoperidone.
-
Protocol:
-
Drug Administration: Administer Etoperidone (intraperitoneally, i.p.) at various doses.[5]
-
Induction of HTR: After a set pretreatment time, administer a 5-HT2A receptor agonist, such as 5-hydroxytryptophan (B29612) (5-HTP) or 2,5-dimethoxy-4-iodoamphetamine (DOI), to induce head twitches.[5][6]
-
Observation: Place the animals in individual observation chambers and count the number of head twitches over a defined period (e.g., 20-30 minutes).[7]
-
Data Analysis: Calculate the ED50 value, which is the dose of Etoperidone that produces a 50% reduction in the number of head twitches compared to the vehicle-treated control group.[5]
2. Forced Swim Test (FST) in Rodents
-
Objective: To evaluate the potential antidepressant-like effects of Etoperidone.
-
Protocol:
-
Apparatus: Use a cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[10]
-
Drug Administration: Administer Etoperidone (i.p.) at various doses prior to the test.
-
Procedure: Place the animal in the water-filled cylinder for a 6-minute session.[9]
-
Behavioral Scoring: Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of active, escape-oriented behaviors, with the animal making only small movements to keep its head above water.[11]
-
Data Analysis: Compare the duration of immobility in the drug-treated groups to the vehicle-treated control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
3. In Vivo Microdialysis
-
Objective: To measure the extracellular levels of neurotransmitters (e.g., serotonin, dopamine) in specific brain regions following Etoperidone administration.
-
Protocol:
-
Surgical Implantation: Anesthetize the animal (e.g., rat) and stereotaxically implant a microdialysis guide cannula into the target brain region (e.g., hippocampus, nucleus accumbens).[12][13]
-
Probe Insertion: After a recovery period, insert a microdialysis probe through the guide cannula.[12]
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).[12][14]
-
Sample Collection: Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.[14]
-
Drug Administration: Administer Etoperidone (e.g., i.p. or via reverse dialysis through the probe).
-
Analysis: Analyze the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection to quantify neurotransmitter concentrations.[15]
-
Data Analysis: Express the changes in neurotransmitter levels as a percentage of the baseline.
-
Mandatory Visualizations
Signaling Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Head-twitch response - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. animal.research.wvu.edu [animal.research.wvu.edu]
- 9. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lasa.co.uk [lasa.co.uk]
- 12. benchchem.com [benchchem.com]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Practical Aspects of in Vivo Detection of Neuropeptides by Microdialysis Coupled Off-Line to Capillary LC with Multi-stage MS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Effects of mCPP on the extracellular concentrations of serotonin and dopamine in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoperidone Hydrochloride: A Comprehensive Receptor Binding Profile and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone (B1204206), an atypical antidepressant, and its principal active metabolite, meta-chlorophenylpiperazine (mCPP), exhibit a complex pharmacological profile characterized by interactions with multiple neurotransmitter systems.[1] This technical guide provides a comprehensive overview of the receptor binding profile of etoperidone hydrochloride, presenting quantitative data, detailed experimental methodologies for key assays, and visualizations of associated signaling pathways. The information herein is intended to serve as a core technical resource for researchers, scientists, and drug development professionals engaged in the study of serotonergic and adrenergic systems.
Etoperidone's therapeutic effects are attributed to its dual action as a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[1] A significant portion of its pharmacological activity is mediated by its primary active metabolite, mCPP, which itself demonstrates a broad spectrum of activity at various serotonin receptors.[2][3] Understanding the nuanced receptor binding affinities and the downstream signaling cascades of both parent compound and metabolite is crucial for elucidating their mechanisms of action and for the development of more targeted therapeutics.
Data Presentation: Receptor Binding Affinities
The affinity of etoperidone and its active metabolite, mCPP, for a range of neurotransmitter receptors and transporters has been determined primarily through radioligand binding assays. The following tables summarize the available quantitative data, presenting inhibition constants (Ki) and dissociation constants (Kd) in nanomolar (nM) concentrations for ease of comparison.
Table 1: this compound Receptor and Transporter Binding Profile
| Target | K_i_ (nM) | Species |
| 5-HT | 20.2[4], 85[5][6] | Rat[4], Human[5] |
| 5-HT | 36[5][6] | Human[5] |
| α | 38[5][6] | Human[5] |
| α | 570[5][6] | Human[5] |
| D | 2,300[5] | Human[5] |
| H | 3,100[5] | Human[5] |
| Muscarinic Acetylcholine Receptors | >35,000[5] | Human[5] |
| Serotonin Transporter (SERT) | 890[5] | Human[5] |
| Norepinephrine Transporter (NET) | 20,000[5] | Human[5] |
| Dopamine Transporter (DAT) | 52,000[5] | Human[5] |
Table 2: m-Chlorophenylpiperazine (mCPP) Receptor Binding Profile
| Target | K_i_ (nM) |
| 5-HT | 18.9[4] |
| 5-HT | 3.4[7] |
Experimental Protocols
The determination of receptor binding affinities for compounds like this compound predominantly relies on in vitro radioligand binding assays.[8] These assays are considered the gold standard for measuring the affinity of a ligand for its target receptor due to their robustness and sensitivity.[9] The following is a detailed, generalized protocol for a competitive radioligand binding assay, which is commonly used to determine the Ki value of an unlabeled test compound.
Protocol: Competitive Radioligand Binding Assay for 5-HT2A Receptors
This protocol outlines the steps to determine the binding affinity of a test compound (e.g., etoperidone) for the human 5-HT2A receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from cell lines stably expressing the human 5-HT
2Areceptor (e.g., HEK-293 cells). -
Radioligand: [³H]Ketanserin (a selective 5-HT
2Areceptor antagonist). -
Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT
2Aligand (e.g., 10 µM methysergide).[10] -
Test Compound: this compound, serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[10]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microfilter plates with glass fiber filters (GF/B or GF/C).[11]
-
Cell harvester (vacuum manifold).[9]
-
Microplate scintillation counter. [9]
2. Membrane Preparation:
-
Homogenize cell pellets expressing the 5-HT
2Areceptor in ice-cold lysis buffer. -
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.[10]
-
Wash the membrane pellet with fresh binding buffer and repeat the high-speed centrifugation.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA protein assay).
3. Assay Procedure:
-
In a 96-well microfilter plate, set up the following experimental conditions in triplicate:
-
Total Binding: Contains the membrane preparation and the radioligand.
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of the non-specific binding control.
-
Test Compound: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound (etoperidone).
-
-
Add the components to the wells in a final volume of 200-250 µL.[4][10]
-
Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[10]
-
Terminate the binding reaction by rapid vacuum filtration through the glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[9]
-
Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[9]
-
Dry the filter mat, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.
4. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC
50value (the concentration of the test compound that inhibits 50% of the specific binding) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis. -
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: K
i= IC50/ (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kdis its dissociation constant for the receptor.[9]
Mandatory Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the mechanisms of action and the experimental procedures, the following diagrams are provided.
Conclusion
This technical guide provides a detailed overview of the receptor binding profile of this compound and its primary active metabolite, mCPP. The quantitative data, presented in a clear tabular format, highlights the compound's interactions with key serotonergic and adrenergic receptors. The outlined experimental protocol for radioligand binding assays offers a foundational methodology for researchers seeking to replicate or expand upon these findings. Furthermore, the visualization of the associated G-protein coupled receptor signaling pathways and the metabolic conversion of etoperidone provides a deeper understanding of its complex mechanism of action. This comprehensive resource is intended to facilitate further research into the pharmacology of etoperidone and aid in the development of novel therapeutics targeting the central nervous system.
References
- 1. Gq alpha subunit - Wikipedia [en.wikipedia.org]
- 2. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. FFUP - Metabolism of m-CPP, trazodone, nefazodone and etoperidone: Clinical and Forensic Aspects [sigarra.up.pt]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone (B1204206), a phenylpiperazine derivative, is an atypical antidepressant. Its pharmacological activity is significantly influenced by its extensive hepatic metabolism. This technical guide provides an in-depth overview of the primary metabolites of etoperidone hydrochloride, focusing on the metabolic pathways, quantitative data, and the experimental protocols used for their identification and characterization. The primary enzyme responsible for the biotransformation of etoperidone is Cytochrome P450 3A4 (CYP3A4).[1][2]
Metabolic Pathways
Etoperidone undergoes metabolism primarily through three main pathways: alkyl hydroxylation, phenyl hydroxylation, and N-dealkylation.[1] These processes lead to the formation of several primary metabolites, with the most significant being OH-ethyl-etoperidone (M1), OH-phenyl-etoperidone (M2), and m-chlorophenylpiperazine (mCPP, M8), which is an active metabolite.[1][3] Another primary metabolite identified is triazole propyl aldehyde (M6).[1]
The metabolic cascade can be visualized as follows:
Quantitative Data Summary
The following tables summarize the available quantitative data for etoperidone and its primary active metabolite, m-chlorophenylpiperazine (mCPP).
Table 1: In Vitro Metabolite Formation in Human Liver S9 Fraction
| Metabolite | Percentage of Sample |
| OH-ethyl-etoperidone (M1) | 18-21% |
| OH-phenyl-etoperidone (M2) | 14-32% |
| m-chlorophenylpiperazine (mCPP, M8) | 1-8% |
| Unchanged Etoperidone | 46% |
Data from 90-minute incubations with human hepatic S9 fraction.[3]
Table 2: Enzyme Kinetics
| Reaction | Enzyme | Rate |
| Conversion of M1 to mCPP | CYP3A4 | 503.0 ± 3.1 pmol/nmol/min |
[1]
Table 3: Receptor Binding Affinities (Ki in nM)
| Compound | Receptor | Ki (nM) |
| Etoperidone | 5-HT1A | 20.2 |
| m-chlorophenylpiperazine (mCPP) | 5-HT1A | 18.9 |
| m-chlorophenylpiperazine (mCPP) | Serotonin (B10506) Receptors | 100 |
| m-chlorophenylpiperazine (mCPP) | Dopamine Receptors | >10,000 |
Table 4: In Vivo Functional Activity (ID50 in mg/kg)
| Compound | Assay (inhibition of 8-OH-DPAT-induced reciprocal forepaw treading) | ID50 (mg/kg) |
| Etoperidone | 5-HT1A antagonism | 17.4 |
| m-chlorophenylpiperazine (mCPP) | 5-HT1A antagonism | 13.4 |
[4]
Experimental Protocols
In Vitro Metabolism with Human Liver S9 Fraction
This protocol outlines the general procedure for studying the metabolism of etoperidone using human liver S9 fractions.
1. Materials:
-
This compound
-
Pooled human liver S9 fraction
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Incubator/water bath (37°C)
-
Centrifuge
-
HPLC-MS/MS system
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
In a microcentrifuge tube, combine the human liver S9 fraction, potassium phosphate buffer, and the NADPH regenerating system.
-
Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiate the metabolic reaction by adding the etoperidone stock solution to the mixture. The final concentration of the substrate and S9 protein should be optimized based on preliminary experiments.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 60 or 90 minutes).[3]
-
Terminate the reaction by adding a cold organic solvent, such as acetonitrile.
-
Centrifuge the mixture to pellet the protein.
-
Transfer the supernatant to a new tube for analysis.
-
Analyze the supernatant using a validated HPLC-MS/MS method to identify and quantify the parent drug and its metabolites.[6]
Workflow for Metabolite Identification
Analytical Method: HPLC-MS/MS
A high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method is essential for the separation, identification, and quantification of etoperidone and its metabolites.
1. Chromatographic Conditions (Illustrative Example):
-
Column: A reverse-phase C18 column is typically used.[7]
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).[6][8]
-
Flow Rate: Optimized for the specific column dimensions.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C).
2. Mass Spectrometric Conditions (Illustrative Example):
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly employed.[8]
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification, with specific precursor-to-product ion transitions for etoperidone and each metabolite.
-
Full Scan and Product Ion Scan: These modes are used for the initial identification and structural elucidation of unknown metabolites.
Conclusion
The metabolism of etoperidone is a critical factor in its overall pharmacological profile. The primary metabolic pathways of alkyl hydroxylation, phenyl hydroxylation, and N-dealkylation, predominantly mediated by CYP3A4, lead to the formation of several metabolites, including the pharmacologically active m-chlorophenylpiperazine. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals in the field of drug development, facilitating further investigation into the pharmacokinetics and pharmacodynamics of etoperidone and its metabolites.
References
- 1. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hepatic in Vitro Metabolism of Etoperidone, an Antidepressant Drug, in the Rat and Human|Airiti Library 華藝線上圖書館 [airitilibrary.com]
- 4. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. antisel.gr [antisel.gr]
- 8. researchgate.net [researchgate.net]
Etoperidone Hydrochloride vs. Other Atypical Antidepressants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone (B1204206), an atypical antidepressant of the phenylpiperazine class, presents a complex pharmacological profile characterized by its dual action as a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[1] Though structurally related to trazodone (B27368) and nefazodone, its clinical use has been limited.[1] This technical guide provides an in-depth comparison of etoperidone hydrochloride with other atypical antidepressants, focusing on its core pharmacological, pharmacokinetic, and safety profiles. Detailed experimental methodologies for key assays and visualizations of relevant signaling pathways are included to support further research and drug development in this class of compounds.
Pharmacological Profile: A Comparative Analysis
The therapeutic and adverse effects of atypical antidepressants are largely dictated by their affinity for various neurotransmitter receptors and transporters. Etoperidone and its active metabolite, m-chlorophenylpiperazine (mCPP), interact with a range of serotonergic, adrenergic, and dopaminergic targets.[2]
Receptor and Transporter Binding Affinities
The following table summarizes the receptor and transporter binding affinities (Ki, in nM) of etoperidone and a selection of other atypical antidepressants. Lower Ki values indicate higher binding affinity.
| Target | Etoperidone | Trazodone | Nefazodone | Mirtazapine (B1677164) | Bupropion (B1668061) |
| Serotonin Transporter (SERT) | 890[1] | 138[3] | 300[3] | >10,000[3] | 45,000 |
| Norepinephrine (B1679862) Transporter (NET) | 20,000[1] | 5,500[3] | 700[3] | - | 1,400 |
| Dopamine (B1211576) Transporter (DAT) | 52,000[1] | 7,800[3] | 2,000[3] | >10,000[3] | 2,800 |
| 5-HT1A Receptor | 85[1] | 69[3] | 40[3] | 18[3] | - |
| 5-HT2A Receptor | 36[1] | 19[3] | 2[3] | 69[3] | - |
| α1-Adrenergic Receptor | 38[1] | 26[3] | 5[3] | 690[3] | - |
| α2-Adrenergic Receptor | 570[1] | 430[3] | 300[3] | 20[3] | - |
| Histamine H1 Receptor | 3,100[1] | 360[3] | 24[3] | 1.6[3] | - |
| Muscarinic M1 Receptor | >35,000[1] | >10,000[3] | >10,000[3] | 670[3] | - |
Data compiled from multiple sources.[1][3] Note that assay conditions can vary between studies, affecting absolute Ki values.
Pharmacokinetic Properties: A Comparative Overview
The pharmacokinetic profiles of atypical antidepressants influence their dosing regimens, potential for drug-drug interactions, and overall clinical utility. Etoperidone is characterized by high metabolism, leading to the formation of its active metabolite, mCPP.[2]
| Parameter | Etoperidone | Trazodone | Nefazodone | Mirtazapine | Bupropion |
| Bioavailability (%) | 12 (highly variable)[4] | 60-80 | 20 | 50 | 5-12 |
| Protein Binding (%) | High[4] | 89-95 | >99 | 85 | 84 |
| Half-life (hours) | 21.7[4] | 5-9 | 2-4 | 20-40 | 21 (XL)[5] |
| Metabolism | Hepatic (CYP3A4)[2] | Hepatic (CYP3A4) | Hepatic (CYP3A4) | Hepatic (CYP1A2, 2D6, 3A4) | Hepatic (CYP2B6)[5] |
| Active Metabolite(s) | mCPP[2] | mCPP | mCPP, Hydroxynefazodone | Desmethylmirtazapine | Hydroxybupropion[5] |
Data compiled from multiple sources.[2][4][5] Pharmacokinetic parameters can vary significantly between individuals.
Signaling Pathways
The interaction of atypical antidepressants with their respective targets initiates a cascade of intracellular signaling events that ultimately underlie their therapeutic effects.
Etoperidone: 5-HT2A and α1-Adrenergic Receptor Signaling
Etoperidone's primary mechanism involves antagonism of 5-HT2A and α1-adrenergic receptors.[1] Both of these are G-protein coupled receptors (GPCRs) that primarily couple to the Gq/11 signaling pathway.[6][7] Antagonism of these receptors by etoperidone blocks the downstream signaling cascade typically initiated by serotonin and norepinephrine, respectively.
Mirtazapine: α2-Adrenergic Receptor Signaling
Mirtazapine is a potent antagonist of presynaptic α2-adrenergic autoreceptors and heteroreceptors.[8] These receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[8] By antagonizing these receptors, mirtazapine disinhibits the release of norepinephrine and serotonin.
Bupropion: Dopamine and Norepinephrine Transporter Inhibition
Bupropion is a norepinephrine-dopamine reuptake inhibitor (NDRI).[9] It blocks the dopamine transporter (DAT) and the norepinephrine transporter (NET), leading to increased concentrations of these neurotransmitters in the synaptic cleft.[2][9] This enhances dopaminergic and noradrenergic signaling.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the 5-HT2A receptor.
Materials:
-
Cell membranes expressing the human 5-HT2A receptor
-
[3H]-Ketanserin (radioligand)
-
Test compound (e.g., etoperidone)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or a high concentration of a known 5-HT2A antagonist (for non-specific binding).
-
50 µL of the test compound dilution.
-
50 µL of [3H]-Ketanserin at a concentration near its Kd.
-
100 µL of the cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Forced Swim Test (FST) for Antidepressant Activity in Rats
The FST is a widely used behavioral test to screen for antidepressant efficacy.[10][11]
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Cylindrical water tank (e.g., 40 cm high, 20 cm diameter)
-
Water at 23-25°C
-
Video recording equipment
-
Test compound (e.g., etoperidone) and vehicle
Procedure:
-
Pre-test session (Day 1):
-
Fill the tank with water to a depth of 30 cm.
-
Gently place each rat individually into the tank for a 15-minute swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.
-
-
Drug Administration:
-
Administer the test compound or vehicle at specified time points before the test session (e.g., 24, 5, and 1 hour prior to the test).
-
-
Test session (Day 2):
-
24 hours after the pre-test, place the rat back into the water-filled tank for a 5-minute session.
-
Record the entire session on video for later analysis.
-
-
Behavioral Scoring:
-
A trained observer, blind to the treatment conditions, scores the video recordings.
-
The primary behaviors scored are:
-
Immobility: The rat makes only the minimal movements necessary to keep its head above water.
-
Swimming: The rat actively moves around the tank.
-
Climbing: The rat makes active movements with its forepaws in and out of the water, usually directed against the walls of the tank.
-
-
The duration of each behavior is recorded.
-
-
Data Analysis:
-
Compare the duration of immobility between the drug-treated and vehicle-treated groups. A significant decrease in immobility time in the drug-treated group is indicative of antidepressant-like activity.
-
Clinical Efficacy and Safety
Direct head-to-head clinical trial data comparing etoperidone with a broad range of other atypical antidepressants is scarce. Etoperidone was studied for the treatment of depression but its current status is withdrawn, and it is uncertain if it was ever widely marketed.[4] The available information suggests that its effective dose was poorly tolerated due to a combination of serotonergic and adrenergic effects.[4]
| Drug | Efficacy Notes | Common Adverse Effects |
| Etoperidone | Limited data; poorly tolerated at effective doses.[4] | Sedation, cardiovascular effects.[4] |
| Trazodone | Comparable efficacy to TCAs and SSRIs.[12] | Sedation, dizziness, priapism (rare).[13] |
| Nefazodone | Comparable efficacy to SSRIs. | Sedation, dizziness, liver toxicity (rare but serious).[3] |
| Mirtazapine | Effective, may have a faster onset of action.[14] | Sedation, increased appetite, weight gain.[15] |
| Bupropion | Effective, particularly for symptoms of fatigue and anhedonia.[2][9] | Insomnia, headache, dry mouth, seizures (at high doses).[5] |
This table provides a general overview and is not a substitute for a comprehensive review of clinical trial data.
Conclusion
This compound possesses a multifaceted pharmacological profile, acting as a serotonin antagonist and reuptake inhibitor with significant adrenergic and dopaminergic interactions. Its comparison with other atypical antidepressants reveals a unique, albeit challenging, therapeutic window. The provided data, signaling pathway diagrams, and experimental protocols offer a foundational resource for researchers and drug development professionals interested in further exploring the potential of etoperidone and related compounds in the treatment of depressive disorders. Future research should focus on direct comparative studies to better delineate the relative efficacy and safety of etoperidone within the broader class of atypical antidepressants.
References
- 1. Factsheet on the forced swim test :: Understanding Animal Research [understandinganimalresearch.org.uk]
- 2. Video: The Forced Swim Test as a Model of Depressive-like Behavior [jove.com]
- 3. drugs.com [drugs.com]
- 4. cloud-clone.com [cloud-clone.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Other Antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Regulation of platelet alpha 2A-adrenoceptors, Gi proteins and receptor kinases in major depression: effects of mirtazapine treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Consistent differential effects of bupropion and mirtazapine in major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Mirtazapine vs. Wellbutrin XL for Depression: Important Differences and Potential Risks. [goodrx.com]
Etoperidone Hydrochloride: An In-depth Technical Guide on its Interaction with the Central Serotonin System
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoperidone (B1204206) hydrochloride, a phenylpiperazine derivative, is an atypical antidepressant classified as a Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI). This technical guide provides a comprehensive analysis of its effects on the central serotonin system. Etoperidone exhibits a complex pharmacological profile, characterized by its antagonist activity at serotonin 5-HT2A and 5-HT1A receptors, and weak inhibition of the serotonin transporter (SERT). This dual mechanism of action contributes to its distinct therapeutic and side-effect profile. Furthermore, its metabolism to the active metabolite, meta-chlorophenylpiperazine (mCPP), adds another layer of complexity to its serotonergic activity. This document consolidates quantitative binding data, details key experimental methodologies for its pharmacological assessment, and presents visual representations of its signaling pathways and mechanism of action to facilitate a deeper understanding for research and drug development professionals.
Pharmacodynamics: Receptor and Transporter Interactions
Etoperidone's primary mechanism of action within the central nervous system involves its interaction with multiple components of the serotonin system. Its pharmacological profile is defined by its affinity for various serotonin receptor subtypes and its modest effect on the serotonin transporter.
Receptor Binding Affinities
Quantitative data from in vitro radioligand binding assays have elucidated the binding profile of etoperidone across a range of serotonergic and other neurotransmitter receptors. The data consistently demonstrate a higher affinity for 5-HT2A and α1-adrenergic receptors, followed by 5-HT1A receptors. Its affinity for the serotonin transporter is considerably weaker.
| Site | Ki (nM) | Kd (nM) | Species | Reference |
| Serotonin 5-HT2A Receptor | 36 | 36 | Human | [1] |
| Serotonin 5-HT1A Receptor | 20.2, 85 | 85 | Rat, Human | [1][2] |
| Serotonin Transporter (SERT) | 890 | Human | [1] | |
| α1-Adrenergic Receptor | 38 | [1] | ||
| α2-Adrenergic Receptor | 570 | [1] | ||
| Dopamine D2 Receptor | 2,300 | [1] | ||
| Histamine H1 Receptor | 3,100 | [1] | ||
| Muscarinic Acetylcholine Receptors | >35,000 | [1] |
Ki (Inhibition Constant) and Kd (Dissociation Constant) values are inversely proportional to binding affinity. A lower value indicates a higher affinity.
Functional Activity
Studies have characterized etoperidone as having a biphasic action on serotonergic transmission, exhibiting both antagonist and agonist properties. This dual activity is likely attributable to the parent compound and its active metabolite, mCPP.
-
5-HT2A Receptor: Etoperidone acts as a potent antagonist at this receptor. Blockade of 5-HT2A receptors is a key feature of SARIs and is thought to contribute to their antidepressant and anxiolytic effects, as well as mitigating some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as insomnia and sexual dysfunction.
-
5-HT1A Receptor: The interaction of etoperidone with the 5-HT1A receptor is more complex, with evidence suggesting it may act as a partial agonist.[1] In vivo studies indicate a predominant antagonistic activity at 5-HT1A receptors.[2]
-
Serotonin Transporter (SERT): Etoperidone is a weak inhibitor of serotonin reuptake, with a Ki value of 890 nM.[1] This is significantly weaker than that of traditional SSRIs.
In Vivo Pharmacology
Animal models have been instrumental in characterizing the functional consequences of etoperidone's interactions with the serotonin system.
5-HTP-Induced Head-Twitch Response
The head-twitch response in rodents is a behavioral assay commonly used to assess 5-HT2A receptor agonism. Etoperidone has been shown to inhibit the head-twitch reaction induced by the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP).[3] This finding is consistent with its in vitro profile as a 5-HT2A receptor antagonist.
| Animal Model | Effect | ED50 | Route of Administration | Reference |
| Mouse | Inhibition of 5-HTP-induced head twitch | 2.89 mg/kg | i.p. | [3] |
| Rat | Inhibition of 5-HTP-induced head twitch | 2.29 mg/kg | i.p. | [3] |
Flexor Reflex in Spinal Rats
The flexor reflex in spinal rats is a model used to evaluate the overall action on the central serotonin receptor. In this model, etoperidone exhibits a biphasic effect. At lower doses (<1 mg/kg, i.v.), it has no effect. However, at higher doses (≥1 mg/kg, i.v.), it produces a stimulating action that is indicative of serotonergic agonism.[3] This stimulating effect is abolished by 5-HT antagonists and the drug metabolism inhibitor SKF-525A, suggesting that the agonistic action is likely mediated by a metabolite, presumably mCPP.[3]
Antagonism of 8-OH-DPAT-Induced Behaviors
In vivo studies using the 5-HT1A receptor agonist 8-OH-DPAT have further elucidated etoperidone's functional activity at this receptor. Etoperidone was found to inhibit 8-OH-DPAT-induced reciprocal forepaw treading in reserpinized rats, indicating a predominant antagonistic action at central 5-HT1A receptors.[2]
| Animal Model | Effect | ID50 | Route of Administration | Reference |
| Reserpinized Rat | Inhibition of 8-OH-DPAT-induced reciprocal forepaw treading | 17.4 mg/kg | i.p. | [2] |
Metabolism and the Role of m-Chlorophenylpiperazine (mCPP)
Etoperidone is extensively metabolized in the liver, with one of its major active metabolites being meta-chlorophenylpiperazine (mCPP).[1] mCPP itself has significant serotonergic activity, acting as a non-selective serotonin receptor agonist with a notable affinity for 5-HT2C receptors.[4] The formation of mCPP is a critical factor in the overall pharmacological effect of etoperidone, contributing to its complex, biphasic action on the serotonin system.[3]
Experimental Protocols
The following sections outline representative methodologies for key experiments used to characterize the pharmacological profile of etoperidone.
Receptor Binding Assays (Representative Protocol)
-
Objective: To determine the binding affinity (Ki) of etoperidone for specific serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A).
-
Materials:
-
Tissue source: Rat cerebral cortical synaptosomes or cell lines expressing the human recombinant receptor of interest.
-
Radioligand: e.g., [3H]8-OH-DPAT for 5-HT1A receptors, [3H]ketanserin for 5-HT2A receptors.
-
Test compound: Etoperidone hydrochloride in various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Prepare membrane homogenates from the tissue source.
-
In a series of tubes, incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of etoperidone.
-
Include control tubes for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand).
-
Incubate at a specific temperature for a set duration to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of etoperidone.
-
Determine the IC50 (concentration of etoperidone that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
-
Serotonin Transporter (SERT) Binding Assay (Representative Protocol)
-
Objective: To determine the binding affinity (Ki) of etoperidone for the serotonin transporter.
-
Materials:
-
Tissue source: Human platelets or cell lines expressing the human recombinant SERT.
-
Radioligand: e.g., [3H]paroxetine or [3H]citalopram.
-
Test compound: this compound in various concentrations.
-
Incubation buffer.
-
Glass fiber filters pre-treated with polyethyleneimine.
-
Scintillation counter.
-
-
Procedure:
-
Follow a similar procedure as the receptor binding assay, using a membrane preparation rich in SERT.
-
Use a known SERT inhibitor (e.g., fluoxetine) for the determination of non-specific binding.
-
Analyze the data as described for the receptor binding assay to determine the Ki of etoperidone for SERT.
-
5-HTP-Induced Head-Twitch Response in Mice (Representative Protocol)
-
Objective: To assess the in vivo 5-HT2A receptor antagonist activity of etoperidone.
-
Materials:
-
Male albino mice.
-
L-5-hydroxytryptophan (5-HTP).
-
This compound.
-
Vehicle solution.
-
-
Procedure:
-
Administer different doses of this compound or vehicle intraperitoneally (i.p.) to groups of mice.
-
After a pre-treatment period (e.g., 30-60 minutes), administer a standardized dose of 5-HTP i.p.
-
Immediately place each mouse in an individual observation cage.
-
Observe and count the number of head twitches for a defined period (e.g., 30 minutes).
-
Calculate the mean number of head twitches for each treatment group.
-
Determine the ED50 (the dose of etoperidone that produces a 50% reduction in the head-twitch response) using dose-response analysis.
-
Flexor Reflex in Spinal Rats (Representative Protocol)
-
Objective: To evaluate the overall effect of etoperidone on central serotonergic transmission.
-
Materials:
-
Male rats.
-
Anesthetics.
-
Surgical equipment for spinal cord transection.
-
Electrodes for nerve stimulation and recording muscle contractions.
-
This compound.
-
-
Procedure:
-
Anesthetize the rats and perform a spinal cord transection at the thoracic level.
-
Allow the animals to recover from anesthesia.
-
Implant stimulating electrodes on a sensory nerve in the hind limb and recording electrodes in a flexor muscle.
-
Elicit the flexor reflex by delivering electrical stimulation to the sensory nerve and record the resulting muscle contraction.
-
Administer etoperidone intravenously (i.v.) at various doses.
-
Monitor and quantify the changes in the amplitude and duration of the flexor reflex following drug administration.
-
Visualizations
Signaling Pathway of Etoperidone's Serotonergic Effects
Caption: Signaling pathway of etoperidone and its metabolite mCPP.
Experimental Workflow for In Vivo Assessment
Caption: Workflow for in vivo behavioral pharmacology assays.
Logical Relationship of Etoperidone's Mechanism of Action
Caption: Logical flow of etoperidone's mechanism of action.
Conclusion
This compound exerts a complex and multifaceted influence on the central serotonin system. Its primary characterization as a Serotonin Antagonist and Reuptake Inhibitor (SARI) is well-supported by both in vitro and in vivo data. The potent antagonism at 5-HT2A receptors, combined with its activity at 5-HT1A receptors and weak inhibition of the serotonin transporter, distinguishes it from other classes of antidepressants. The contribution of its active metabolite, mCPP, further complicates its pharmacological profile, introducing a serotonergic agonist component. For researchers and drug development professionals, a thorough understanding of this intricate mechanism of action is crucial for the rational design of new chemical entities targeting the serotonin system and for interpreting preclinical and clinical findings. The experimental methodologies and data presented in this guide provide a foundational framework for the continued investigation of etoperidone and related compounds.
References
- 1. Etoperidone - Wikipedia [en.wikipedia.org]
- 2. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Development of Etoperidone: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone, an atypical antidepressant, was developed by the Italian pharmaceutical company Angelini Francesco A.C.R.A.F. and introduced in Europe in 1977.[1] As a phenylpiperazine-substituted triazole derivative, it is structurally and pharmacologically related to trazodone (B27368) and nefazodone.[1][2] Etoperidone was developed to treat depression and was also investigated for other indications such as tremors in Parkinson's disease, extrapyramidal symptoms, and male impotence.[3] Despite its initial introduction, its clinical use was limited, and it has since been withdrawn from the market.[3][4] This technical guide provides an in-depth overview of the development of Etoperidone, focusing on its pharmacological profile, metabolic pathways, and the experimental methodologies employed during its evaluation.
Core Pharmacological Profile
Etoperidone exhibits a complex pharmacological profile, characterized by its interaction with multiple neurotransmitter systems. Its therapeutic effects are believed to stem from a dual action on the serotonergic system, involving both receptor blockade and inhibition of serotonin (B10506) reuptake.[5] A significant portion of its pharmacological activity is attributed to its primary active metabolite, m-chlorophenylpiperazine (mCPP).[1][2][6]
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data related to Etoperidone's receptor binding affinity and pharmacokinetic properties.
Table 1: Receptor and Transporter Binding Affinities (Ki) of Etoperidone and its Metabolite mCPP
| Target | Etoperidone Ki (nM) | mCPP Ki (nM) | Species | Reference |
| 5-HT1A Receptor | 85 | 18.9 | Rat | [2][7] |
| 5-HT2A Receptor | 36 | - | Human | [2] |
| α1-Adrenergic Receptor | 38 | - | Human | [2] |
| α2-Adrenergic Receptor | 570 | - | Human | [2] |
| Dopamine (B1211576) D2 Receptor | 2,300 | >10,000 | Human | [2] |
| Histamine H1 Receptor | 3,100 | - | Human | [2] |
| Muscarinic ACh Receptors | >35,000 | - | Human | [2] |
| Serotonin Transporter (SERT) | 890 | - | Human | [2] |
| Norepinephrine Transporter (NET) | 20,000 | - | Human | [2] |
| Dopamine Transporter (DAT) | 52,000 | - | Human | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Pharmacokinetic Parameters of Etoperidone
| Parameter | Value | Species | Reference |
| Bioavailability | Highly variable, as low as 12% | Human | [1][3] |
| Time to Peak Plasma Concentration (Tmax) | 1.4 - 4.8 hours | Human | [1][3] |
| Volume of Distribution (Vd) | 0.23 - 0.69 L/kg | Human | [1] |
| Apparent Clearance | 1.01 ml/min | Human | [1] |
| Terminal Half-life | 21.7 hours | Human | [3] |
| Protein Binding | High | Human | [1] |
| Excretion | ~79% in urine, ~10% in feces | Human | [1][3] |
Experimental Protocols
Detailed, step-by-step experimental protocols for the development of Etoperidone are not fully available in the public domain. However, based on published research, the following methodologies were central to its preclinical and clinical evaluation.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of Etoperidone and its metabolites for various neurotransmitter receptors and transporters.
General Methodology (based on standard practices):
-
Membrane Preparation: Membranes from specific brain regions (e.g., rat cerebral cortex for 5-HT1A receptors) or cells expressing the target receptor are prepared by homogenization and centrifugation.[5][7]
-
Incubation: The prepared membranes are incubated with a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) and varying concentrations of the unlabeled test compound (Etoperidone or mCPP).[5][7]
-
Separation: Bound and free radioligand are separated by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vivo Pharmacological Studies in Rodents
1. Head Twitch Reaction in Mice and Rats:
-
Objective: To assess the 5-HT2A receptor antagonist activity of Etoperidone.
-
Protocol Summary:
-
Animals are administered 5-hydroxytryptophan (B29612) (5-HTP), a serotonin precursor, to induce a characteristic head twitch response mediated by 5-HT2A receptors.
-
Different doses of Etoperidone are administered intraperitoneally (i.p.) prior to the 5-HTP challenge.
-
The number of head twitches is observed and counted over a specific period.
-
The dose of Etoperidone that reduces the head twitch response by 50% (ED50) is calculated. For Etoperidone, the ED50 values were found to be 2.89 mg/kg in mice and 2.29 mg/kg in rats.[8]
-
2. Flexor Reflex Preparation in Spinal Rats:
-
Objective: To evaluate the overall effect of Etoperidone on the central serotonin system.
-
Protocol Summary:
-
The spinal cord of the rat is transected to isolate the flexor reflex from higher brain influences.
-
A stimulus is applied to a hind limb, and the resulting flexor reflex is measured.
-
Etoperidone is administered intravenously (i.v.).
-
Changes in the flexor reflex are recorded. Doses of 1 mg/kg i.v. and higher were observed to have a stimulating action, which was interestingly abolished by 5-HT antagonists, suggesting a biphasic effect of Etoperidone on serotonergic transmission.[8]
-
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of Etoperidone.
Caption: Signaling pathway of mCPP.
Experimental and Developmental Workflows
Caption: Metabolic pathway of Etoperidone.
Caption: Etoperidone development workflow.
Conclusion
The development of Etoperidone by Angelini Francesco A.C.R.A.F. represents a significant endeavor in the history of antidepressant research. Its complex pharmacology, characterized by a dual action on the serotonin system and the prominent role of its active metabolite, mCPP, provided valuable insights into the neurobiology of depression. However, the drug's clinical utility was ultimately hampered by a narrow therapeutic window and a challenging side-effect profile, leading to its withdrawal from the market.[3][5] The development of next-generation antidepressants, such as nefazodone, was influenced by the lessons learned from Etoperidone, particularly the effort to separate serotonergic and adrenergic effects to improve tolerability.[1][3] This technical overview, by consolidating available data and outlining experimental approaches, serves as a valuable resource for researchers in the ongoing quest to develop safer and more effective treatments for depressive disorders.
References
- 1. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 8. The serotonin agonist m-chlorophenylpiperazine (mCPP) binds to serotonin transporter sites in human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoperidone: A Technical Overview of its Dual Action as a Serotonin 2A Antagonist and Reuptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Published: December 19, 2025
Abstract
Etoperidone (B1204206), a phenylpiperazine derivative, is classified as a Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI).[1] This technical guide provides an in-depth analysis of its core pharmacological properties, focusing on its dual mechanism of action: potent antagonism of the serotonin 2A (5-HT2A) receptor and weak inhibition of the serotonin transporter (SERT). This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the associated molecular pathways and workflows to serve as a comprehensive resource for researchers in pharmacology and drug development.
Introduction
Developed in the 1970s, etoperidone is an atypical antidepressant that modulates the serotonergic system through a distinct combination of receptor blockade and reuptake inhibition.[1] Its pharmacological profile is characterized by a high affinity for the 5-HT2A receptor, where it acts as an antagonist, and a lower affinity for the serotonin transporter.[1] This dual action differentiates it from selective serotonin reuptake inhibitors (SSRIs) and other classes of antidepressants. A significant portion of etoperidone's in vivo activity is also attributed to its active metabolite, meta-chlorophenylpiperazine (mCPP), which itself has a complex serotonergic profile.[2] Understanding the nuanced pharmacology of etoperidone is crucial for elucidating its therapeutic potential and informing the development of next-generation therapeutics targeting the serotonin system.
Quantitative Pharmacological Data
The following tables summarize the binding affinities (Ki) and functional potencies (IC50/ED50) of etoperidone at various neuroreceptors and transporters. This data has been compiled from various in vitro and in vivo studies to provide a comparative overview.
Table 1: Etoperidone Binding Affinity (Ki) for Neuroreceptors and Transporters
| Target | Ki (nM) | Species | Reference(s) |
| Serotonin Receptors | |||
| 5-HT2A | 36 | Human | [1] |
| 5-HT1A | 85 | Human | [1] |
| Adrenergic Receptors | |||
| α1 | 38 | Human | [1] |
| α2 | 570 | Human | [1] |
| Dopamine Receptors | |||
| D2 | 2,300 | Human | [1] |
| Histamine Receptors | |||
| H1 | 3,100 | Human | [1] |
| Muscarinic Acetylcholine Receptors | |||
| mACh | >35,000 | Human | [1] |
| Monoamine Transporters | |||
| Serotonin Transporter (SERT) | 890 | Human | [1] |
| Norepinephrine Transporter (NET) | 20,000 | Human | [1] |
| Dopamine Transporter (DAT) | 52,000 | Human | [1] |
Table 2: Etoperidone Functional Activity
| Assay | Endpoint | Value | Species | Reference(s) |
| 5-HTP-induced Head-Twitch | Inhibition | ED50 = 2.29 mg/kg i.p. | Rat | [3] |
| 5-HTP-induced Head-Twitch | Inhibition | ED50 = 2.89 mg/kg i.p. | Mouse | [3] |
| 8-OH-DPAT-induced Reciprocal Forepaw Treading | Inhibition (Antagonism at 5-HT1A) | ID50 = 17.4 mg/kg | Rat | [4] |
Core Mechanisms of Action
Serotonin 2A (5-HT2A) Receptor Antagonism
Etoperidone is a potent antagonist of the 5-HT2A receptor.[1] This receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Agonist binding to the 5-HT2A receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). By blocking this receptor, etoperidone inhibits these downstream signaling events. This antagonism is thought to contribute to its therapeutic effects, including potential anxiolytic and antipsychotic properties, as well as mitigating some of the side effects associated with increased synaptic serotonin, such as insomnia and anxiety.[5]
Serotonin Reuptake Inhibition
Etoperidone also functions as a weak inhibitor of the serotonin transporter (SERT), the primary mechanism for clearing serotonin from the synaptic cleft.[1] By weakly blocking SERT, etoperidone leads to a modest increase in the synaptic concentration of serotonin, thereby enhancing serotonergic neurotransmission. This action is considered secondary to its potent 5-HT2A antagonism. The combination of reuptake inhibition and receptor antagonism defines the SARI class of antidepressants.
Experimental Protocols
Radioligand Binding Assay for 5-HT2A Receptor Affinity (Ki)
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., etoperidone) for the 5-HT2A receptor.
-
Objective: To determine the inhibitory constant (Ki) of etoperidone for the human 5-HT2A receptor.
-
Materials:
-
Cell Membranes: Membranes from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Radioligand: [3H]Ketanserin, a selective 5-HT2A antagonist radioligand.
-
Test Compound: Etoperidone.
-
Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A antagonist (e.g., 10 µM spiperone).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well filter plates (GF/B) and a cell harvester.
-
-
Procedure:
-
Prepare serial dilutions of etoperidone in assay buffer.
-
In a 96-well plate, add assay buffer, cell membranes, [3H]Ketanserin, and either etoperidone, buffer (for total binding), or the non-specific binding control.
-
Incubate the plate at room temperature for 60 minutes to reach equilibrium.
-
Terminate the reaction by rapid filtration through the GF/B filter plate using a cell harvester, followed by washing with ice-cold wash buffer to separate bound and free radioligand.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the etoperidone concentration.
-
Determine the IC50 value (concentration of etoperidone that inhibits 50% of specific [3H]Ketanserin binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Serotonin Reuptake Inhibition Assay
This protocol describes a functional assay to measure the potency of a test compound in inhibiting serotonin reuptake into cells expressing the serotonin transporter.
-
Objective: To determine the IC50 value of etoperidone for the inhibition of serotonin reuptake.
-
Materials:
-
Cell Line: HEK293 cells stably expressing the human serotonin transporter (hSERT).
-
Radiolabeled Substrate: [3H]Serotonin.
-
Test Compound: Etoperidone.
-
Reference Inhibitor: A known SSRI (e.g., fluoxetine) for determining non-specific uptake.
-
Uptake Buffer: Krebs-Ringer-HEPES (KRH) buffer.
-
Lysis Buffer.
-
-
Procedure:
-
Plate hSERT-expressing cells in a 96-well plate and allow them to adhere.
-
Prepare serial dilutions of etoperidone in uptake buffer.
-
Wash the cells with pre-warmed uptake buffer.
-
Pre-incubate the cells with the etoperidone dilutions or reference inhibitor for 15-30 minutes at 37°C.
-
Initiate serotonin uptake by adding [3H]Serotonin to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Add scintillation cocktail and quantify the amount of [3H]Serotonin taken up by the cells using a scintillation counter.
-
-
Data Analysis:
-
Determine specific uptake by subtracting the counts in the presence of the reference inhibitor (non-specific uptake) from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the etoperidone concentration.
-
Calculate the IC50 value using non-linear regression.
-
References
- 1. Etoperidone - Wikipedia [en.wikipedia.org]
- 2. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antagonism of serotonergic 5-HT2A/2C receptors: mutual improvement of sleep, cognition and mood? - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoperidone Hydrochloride: A Technical Guide for the Treatment of Depression
For Researchers, Scientists, and Drug Development Professionals
Abstract
Etoperidone (B1204206) hydrochloride is an atypical antidepressant belonging to the phenylpiperazine class of compounds. Developed in the 1970s, it shares structural and pharmacological similarities with trazodone (B27368) and nefazodone.[1] Etoperidone exhibits a complex multimodal mechanism of action, primarily characterized by its antagonist activity at serotonin (B10506) 5-HT2A receptors and its weak inhibition of serotonin reuptake.[1][2] A significant portion of its pharmacological effects is mediated by its active metabolite, meta-chlorophenylpiperazine (mCPP).[1][3] While etoperidone was studied for the treatment of depression, its clinical use has been limited, and it is not widely marketed.[1][2] This technical guide provides a comprehensive overview of the available preclinical and clinical data on etoperidone hydrochloride, with a focus on its pharmacodynamics, pharmacokinetics, and mechanism of action. Due to the limited availability of published clinical trial data in the public domain, this guide emphasizes the foundational pharmacology of etoperidone and provides context through comparison with related compounds.
Pharmacodynamics
Etoperidone's primary mechanism of action involves the modulation of the serotonergic system through receptor antagonism and reuptake inhibition. Its activity is biphasic, exhibiting both antagonistic and agonistic properties, largely attributable to the parent compound and its active metabolite, mCPP.[3][4]
Receptor Binding Affinity
Etoperidone and its metabolite, mCPP, display affinity for a range of serotonin and adrenergic receptors. The receptor binding profile of etoperidone is summarized in the table below.
| Receptor/Transporter | Ki (nM) | Species | Reference |
| 5-HT2A Receptor | 36 | Human | [1][2] |
| α1-Adrenergic Receptor | 38 | Human | [1][2] |
| 5-HT1A Receptor | 85 (potential partial agonist) | Rat | [2][5] |
| α2-Adrenergic Receptor | 570 | Human | [1][2] |
| Serotonin Transporter (SERT) | 890 | Human | [1][2] |
| Dopamine D2 Receptor | 2,300 | Human | [1][2] |
| Histamine H1 Receptor | 3,100 | Human | [1][2] |
| Norepinephrine Transporter (NET) | 20,000 | Human | [1][2] |
| Dopamine Transporter (DAT) | 52,000 | Human | [1][2] |
| Muscarinic Acetylcholine Receptors (mACh) | >35,000 | Human | [1][2] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Mechanism of Action Signaling Pathway
The primary antidepressant effect of etoperidone is believed to be mediated through its potent antagonism of the 5-HT2A receptor. This action, combined with weak serotonin reuptake inhibition, contributes to its atypical antidepressant profile. The active metabolite, mCPP, is a non-selective serotonin receptor agonist and also acts as an antagonist at 5-HT2A and 5-HT2C receptors.[3] The antagonism of α1-adrenergic receptors is associated with sedative and cardiovascular side effects.[3]
References
- 1. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Rediscovering Trazodone for the Treatment of Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Responders to antidepressant drug treatment: a study comparing nefazodone, imipramine, and placebo in patients with major depression - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoperidone Hydrochloride: A Comprehensive Technical Guide
CAS Number: 57775-22-1
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone is a second-generation atypical antidepressant classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[1] Introduced in Europe in 1977, it represents a class of psychotropic agents with a dual mechanism of action on the serotonergic system.[1] This technical guide provides a comprehensive overview of the physicochemical properties, pharmacology, mechanism of action, and relevant experimental protocols for Etoperidone hydrochloride. The information presented is intended to support research, drug development, and scientific understanding of this compound.
Physicochemical Properties
This compound is the hydrochloride salt of Etoperidone. The physicochemical properties of both the free base and the hydrochloride salt are summarized below.
| Property | Etoperidone (Free Base) | This compound |
| CAS Number | 52942-31-1[2] | 57775-22-1[2] |
| Molecular Formula | C₁₉H₂₈ClN₅O[2][3][4][5] | C₁₉H₂₈ClN₅O・HCl[2] or C₁₉H₂₉Cl₂N₅O[6] |
| Molecular Weight | 377.91 g/mol [2][3][5] | 414.37 g/mol [2] |
| Melting Point | Not specified | 197-198 °C[2] |
| Solubility | Slightly soluble in chloroform; practically insoluble in acetone, benzene, ether.[2] | Soluble in water and alcohol.[2] |
| Appearance | Liquid[2] | Crystals from isopropanol[2] |
| pH (2% aq soln) | Not applicable | 4.1 ± 0.2[2] |
Pharmacology and Mechanism of Action
Etoperidone's pharmacological profile is characterized by its interaction with multiple components of the serotonergic and adrenergic systems. Its therapeutic effects are attributed to a combination of potent antagonism at specific serotonin receptors and weak inhibition of serotonin reuptake. A significant portion of its activity is mediated by its primary active metabolite, 1-(3-chlorophenyl)piperazine (B195711) (mCPP).[1][7][8][9]
Receptor and Transporter Binding Profile
The binding affinities of Etoperidone and its active metabolite, mCPP, for various receptors and transporters have been determined through radioligand binding assays. The equilibrium dissociation constants (Ki) are summarized in the table below. Lower Ki values indicate higher binding affinity.
| Target | Etoperidone (Ki, nM) | m-Chlorophenylpiperazine (mCPP) (Ki, nM) | Functional Activity of Etoperidone | Functional Activity of mCPP |
| Serotonin Receptors | ||||
| 5-HT₁ₐ | 20.2 - 85[10][11] | - | Antagonist / Weak Partial Agonist[10][11] | - |
| 5-HT₂ₐ | 36[10] | - | Antagonist[10] | Antagonist[9] |
| 5-HT₂C | - | - | - | Agonist[1] |
| Adrenergic Receptors | ||||
| α₁ | 38[10] | - | Antagonist[10] | - |
| α₂ | 570[10] | - | Antagonist[10] | - |
| Monoamine Transporters | ||||
| Serotonin (SERT) | 890[10] | - | Weak Inhibitor[10] | - |
| Norepinephrine (NET) | 20,000[10] | - | Negligible[10] | - |
| Dopamine (DAT) | 52,000[10] | - | Negligible[10] | - |
| Other Receptors | ||||
| Histamine H₁ | 3,100[10] | - | Negligible[10] | - |
| Dopamine D₂ | 2,300[10] | - | Negligible[10] | - |
Signaling Pathways
Etoperidone's interaction with G-protein coupled receptors (GPCRs) initiates intracellular signaling cascades. As an antagonist at 5-HT₂ₐ and α₁-adrenergic receptors, which are primarily coupled to Gq/11 proteins, Etoperidone blocks the downstream signaling typically initiated by serotonin and norepinephrine, respectively.[1] This involves the inhibition of phospholipase C (PLC) activation, which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). Consequently, intracellular calcium release and protein kinase C (PKC) activation are attenuated.
The active metabolite, mCPP, acts as an agonist at the 5-HT₂C receptor, which is also coupled to the Gq/11 pathway, thereby activating this signaling cascade.[1]
Experimental Protocols
The following are generalized methodologies for key experiments used to characterize the pharmacological profile of this compound.
Radioligand Receptor Binding Assay
This protocol is used to determine the binding affinity (Ki) of Etoperidone for specific neurotransmitter receptors.
Objective: To quantify the affinity of this compound for target receptors (e.g., 5-HT₂ₐ, α₁-adrenergic) by measuring its ability to displace a specific radiolabeled ligand.
Materials:
-
Cell Membranes: Prepared from cells stably expressing the human receptor of interest.
-
Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [³H]ketanserin for 5-HT₂ₐ).
-
Test Compound: this compound dissolved in an appropriate vehicle.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail and Vials.
-
Filtration Apparatus with glass fiber filters.
-
Liquid Scintillation Counter.
Procedure:
-
Incubation: In assay tubes, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of this compound or the non-specific binding control. Incubate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of Etoperidone that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
In Vitro Serotonin Reuptake Inhibition Assay
This assay measures the functional potency of Etoperidone in inhibiting the serotonin transporter (SERT).
Objective: To determine the IC₅₀ value of this compound for the inhibition of serotonin reuptake into cells expressing the human serotonin transporter (hSERT).
Materials:
-
Cell Line: Human Embryonic Kidney (HEK293) cells or other suitable cells stably expressing hSERT.
-
Radiolabeled Substrate: [³H]Serotonin ([³H]5-HT).
-
Test Compound: this compound.
-
Reference Inhibitor: A known potent SERT inhibitor (e.g., fluoxetine) for positive control and determination of non-specific uptake.
-
Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.
-
Lysis Buffer.
-
Scintillation Counter.
Procedure:
-
Cell Plating: Plate the hSERT-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of this compound or the reference inhibitor for a set time (e.g., 15-30 minutes) at 37°C.
-
Uptake Initiation: Initiate serotonin uptake by adding [³H]5-HT to each well. Incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Uptake Termination: Terminate the uptake by rapidly aspirating the medium and washing the cells with ice-cold uptake buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Transfer the cell lysates to scintillation vials and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of the reference inhibitor) from the total uptake.
-
Plot the percentage of inhibition of specific uptake against the logarithm of the this compound concentration.
-
Calculate the IC₅₀ value using non-linear regression analysis.
-
Conclusion
This compound is a pharmacologically complex agent with a distinct mechanism of action involving both serotonin receptor antagonism and weak serotonin reuptake inhibition. Its activity is further modulated by its active metabolite, mCPP. This guide has provided a detailed overview of its physicochemical properties, a summary of its receptor binding profile and signaling pathways, and generalized protocols for its in vitro characterization. The provided information and visualizations serve as a valuable resource for researchers and professionals in the field of drug discovery and development, facilitating a deeper understanding of Etoperidone and its potential therapeutic applications.
References
- 1. benchchem.com [benchchem.com]
- 2. Etoperidone [drugfuture.com]
- 3. Etoperidone [webbook.nist.gov]
- 4. Etoperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. GSRS [precision.fda.gov]
- 6. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 9. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Etoperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the synthetic routes for Etoperidone (B1204206) Hydrochloride, an atypical antidepressant. The protocols detailed herein are compiled from established patent literature and scientific publications, offering a guide for the laboratory-scale synthesis of this phenylpiperazine compound. The primary synthetic strategy involves the preparation of a key intermediate, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride, followed by its condensation with a diethyl-triazolinone moiety. This document outlines the step-by-step methodologies, summarizes quantitative data, and includes analytical characterization notes for the intermediates and final product.
Introduction to Etoperidone
Etoperidone is an atypical antidepressant developed in the 1970s.[1] Structurally, it is a phenylpiperazine derivative, related to trazodone (B27368) and nefazodone.[1] Its mechanism of action involves antagonism at serotonin (B10506) 5-HT2A and α1-adrenergic receptors, as well as weak inhibition of serotonin reuptake, classifying it as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1][2] Etoperidone's chemical name is 2-[3-[4-(3-chlorophenyl)piperazin-1-yl]propyl]-4,5-diethyl-1,2,4-triazol-3-one.[3] These application notes serve as a technical guide for professionals engaged in the synthesis of etoperidone and related compounds for research purposes.
Overall Synthetic Workflow
The synthesis of etoperidone hydrochloride is a multi-step process. The general strategy involves the synthesis of two key precursors, which are then combined in a final condensation step to yield the etoperidone base, followed by conversion to its hydrochloride salt.
The overall workflow can be visualized as follows:
-
Synthesis of Intermediate 1: Preparation of 1-(3-chlorophenyl)piperazine (B195711) hydrochloride from 3-chloroaniline (B41212) and di(2-chloroethyl)amine hydrochloride.[4][5]
-
Synthesis of Intermediate 2: Alkylation of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane (B140262) to yield 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.[4][6]
-
Final Condensation: Reaction of the alkylated piperazine (B1678402) intermediate with 3,4-diethyl-δ²-1,2,4-triazolin-5-one to form the etoperidone base.[7]
-
Salt Formation: Conversion of the etoperidone base to this compound.
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride
This intermediate is synthesized via the cyclization of 3-chloroaniline with di(2-chloroethyl)amine hydrochloride.[4][5]
Protocol:
-
React 3-chloroaniline with di(2-chloroethyl)amine hydrochloride in a suitable solvent such as xylene.[6]
-
The reaction typically requires the presence of a base to facilitate the ring closure.[5]
-
The reaction mixture is heated for an extended period. The progress can be monitored using Thin Layer Chromatography (TLC).
-
Upon completion, the product is isolated and purified. This method is a common approach for synthesizing arylpiperazines, although it can be associated with long reaction times and moderate yields.[5]
Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (Key Intermediate)
This step involves the N-alkylation of the previously synthesized piperazine derivative.
Protocol based on Patent CN104402842A[4]:
-
Dissolve 1-(3-chlorophenyl)piperazine hydrochloride (2.5 g, 10.8 mmol) and 1-bromo-3-chloropropane (1.7 g, 10.8 mmol) in a mixture of water (2.2 mL) and acetone (B3395972) (2.7 mL).
-
Cool the reaction mixture to 0-10 °C with continuous stirring.
-
Slowly add a 25% NaOH solution (3.4 mL) dropwise, ensuring the temperature is maintained between 0-10 °C.
-
After the addition is complete, continue stirring the mixture at room temperature for 18 hours.
-
Following the reaction period, separate the organic layer.
-
Concentrate the organic layer under reduced pressure to obtain a residue.
-
Dissolve the residue in acetone (10 mL), filter any solids, and concentrate the filtrate again to yield an oily product.
-
Dissolve the resulting oil in dilute hydrochloric acid to precipitate the hydrochloride salt.
Alternative Protocol using Microwave Synthesis[8]:
-
Combine 1-(3-chlorophenyl)piperazine hydrochloride (2.33 g, 10 mmol), 1-bromo-3-chloropropane (2.50 cm³, 26 mmol), TBAB (320 mg, 10 mmol), and K₂CO₃ (4.14 g, 30 mmol) in acetonitrile (B52724) or DMF (3 cm³).
-
Subject the mixture to microwave radiation, monitoring the reaction progress by TLC.
-
After completion, add water (50 cm³) to the mixture and filter the resulting product.
-
After drying, dissolve the product in acetone and add a 2M HCl solution in dioxane until the solution is acidic to precipitate the hydrochloride salt.
| Parameter | Protocol 1 (Conventional)[4] | Protocol 2 (Microwave)[8] |
| Piperazine Substrate | 1-(3-chlorophenyl)piperazine HCl | 1-(3-chlorophenyl)piperazine HCl |
| Alkylating Agent | 1-bromo-3-chloropropane | 1-bromo-3-chloropropane |
| Base | 25% NaOH | K₂CO₃ |
| Solvent System | Water/Acetone | Acetonitrile or DMF |
| Catalyst | None specified | TBAB (Phase-transfer catalyst) |
| Temperature (°C) | 0-10, then Room Temp. | Microwave Irradiation |
| Reaction Time | 18 hours | Monitored by TLC |
Synthesis of Etoperidone
This final step involves the condensation of the key piperazine intermediate with a triazolinone derivative.
Protocol based on Manufacturing Process description[7]:
-
Dissolve 3,4-diethyl-δ²-1,2,4-triazolin-5-one (62 g) in approximately 500 mL of anhydrous dioxane.
-
Add sodium hydride (NaH) (21 g) in a 50% oily suspension to the solution. This step forms the sodium salt of the triazolinone, activating it for the subsequent reaction.
-
Heat the solution under reflux for 30 minutes.
-
Add the free base form of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine to the reaction mixture. Note: The hydrochloride salt from the previous step must be converted to its free base form before this reaction.
-
Continue the reaction under reflux until completion, which can be monitored by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the etoperidone free base.
-
The final product, this compound, is obtained by treating the free base with hydrochloric acid in a suitable solvent. The product has a reported melting point of 179-181°C.[7]
Analytical Characterization
The identity and purity of the synthesized compounds should be confirmed using standard analytical techniques.
-
1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride:
-
Appearance: White to off-white crystalline powder.[9]
-
¹H NMR: The proton NMR spectrum should confirm the presence of aromatic protons from the chlorophenyl group, and methylene (B1212753) protons from the piperazine ring and the chloropropyl chain.[9]
-
-
This compound:
Logical Relationships in Synthesis
The synthesis relies on a series of fundamental organic reactions. The logical flow from starting materials to the final product is depicted below, highlighting the key transformations.
Caption: Key chemical transformations in the etoperidone synthesis pathway.
Disclaimer: This document is intended for informational purposes for qualified researchers and professionals only. The synthesis of pharmaceutical compounds should be carried out in a controlled laboratory setting, adhering to all applicable safety regulations and guidelines. The user assumes all responsibility for the safe handling of chemicals and the execution of these protocols.
References
- 1. Etoperidone - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Etoperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 5. tandfonline.com [tandfonline.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. This compound CAS#: [m.chemicalbook.com]
- 8. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
Application Note: HPLC Analysis of Etoperidone Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed starting protocol for the quantitative analysis of Etoperidone hydrochloride in pharmaceutical formulations using High-Performance Liquid Chromatography (HPLC).
Note: A validated HPLC method specifically for this compound was not found in the public domain. The following method is adapted from a validated procedure for Eperisone hydrochloride, a structurally similar compound. This protocol should be considered a starting point and must be fully validated for specificity, linearity, accuracy, precision, and robustness for the analysis of this compound.
Introduction
Etoperidone is an antidepressant agent. Accurate and reliable analytical methods are crucial for its quantification in bulk drug and pharmaceutical dosage forms to ensure product quality and consistency. This application note describes a Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted for the determination of this compound.
Chromatographic Conditions
A summary of the recommended starting chromatographic conditions is provided in the table below. These parameters are based on a method developed for Eperisone hydrochloride and may require optimization for this compound.
| Parameter | Recommended Condition |
| Column | Hypersil BDS C18, 250mm x 4.6 mm, 5µm |
| Mobile Phase | 0.01M Ammonium Acetate:Acetonitrile (80:20 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 257 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient |
| Run Time | Approximately 15 minutes |
Experimental Protocols
3.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (Analytical grade)
-
Milli-Q water or equivalent
-
0.45 µm membrane filter
3.2. Preparation of Solutions
3.2.1. Buffer Preparation (0.01M Ammonium Acetate)
-
Accurately weigh 0.7708 g of Ammonium Acetate.
-
Dissolve in 1000 mL of milli-Q water.
-
Filter the solution through a 0.45 µm membrane filter.
-
Degas the buffer solution prior to use.
3.2.2. Mobile Phase Preparation
-
Mix the 0.01M Ammonium Acetate buffer and Acetonitrile in a ratio of 80:20 (v/v).
-
Degas the mobile phase using sonication or vacuum filtration.
3.2.3. Standard Solution Preparation
-
Accurately weigh about 50 mg of this compound working standard.
-
Transfer it into a 100 mL volumetric flask.
-
Dissolve and make up to the volume with the mobile phase (diluent).
-
From this stock solution, pipette 5 mL into a 50 mL volumetric flask and dilute to the mark with the diluent to obtain a final concentration of 50 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
3.2.4. Sample Solution Preparation (from Tablet Formulation)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 50 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the diluent and sonicate for 15 minutes to ensure complete dissolution.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Pipette 5 mL of the above solution into a 50 mL volumetric flask and dilute to the mark with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3.3. System Suitability
Before starting the analysis, the chromatographic system must meet the system suitability criteria. Inject the standard solution five times and evaluate the following parameters.
| Parameter | Acceptance Criteria |
| Tailing Factor | Not more than 2.0 |
| Theoretical Plates | Not less than 2000 |
| Relative Standard Deviation (RSD) of Peak Area | Not more than 2.0% |
Method Validation (to be performed for this compound)
The adapted method must be validated according to ICH guidelines. The following validation parameters should be assessed:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A suggested range is 50-150% of the target concentration.
-
Accuracy: The closeness of the test results obtained by the method to the true value. This should be assessed by recovery studies.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
All quantitative data generated during method validation should be summarized in tables for clear comparison.
Table 1: Linearity Data (Example)
| Concentration (µg/mL) | Peak Area |
| 25 | [Value] |
| 37.5 | [Value] |
| 50 | [Value] |
| 62.5 | [Value] |
| 75 | [Value] |
| Correlation Coefficient (r²) | > 0.999 |
Table 2: Accuracy (Recovery) Data (Example)
| Spiked Level | Amount Added (mg) | Amount Found (mg) | % Recovery |
| 80% | [Value] | [Value] | [Value] |
| 100% | [Value] | [Value] | [Value] |
| 120% | [Value] | [Value] | [Value] |
Table 3: Precision Data (Example)
| Injection | Peak Area |
| 1 | [Value] |
| 2 | [Value] |
| 3 | [Value] |
| 4 | [Value] |
| 5 | [Value] |
| 6 | [Value] |
| Mean | [Value] |
| Standard Deviation | [Value] |
| % RSD | < 2.0% |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound.
Application Notes and Protocols for the LC-MS/MS Analysis of Etoperidone and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the quantitative analysis of the atypical antidepressant etoperidone (B1204206) and its primary metabolites, including the pharmacologically active meta-chlorophenylpiperazine (mCPP), in biological matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Introduction
Etoperidone is a second-generation antidepressant that undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzyme, CYP3A4.[1][2] Its therapeutic and pharmacological effects are significantly influenced by its metabolic profile, particularly the formation of mCPP, which itself exhibits a broad spectrum of activity at various serotonin (B10506) receptors.[1] Accurate and sensitive quantification of etoperidone and its metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. LC-MS/MS offers the high selectivity and sensitivity required for these analyses.
Metabolic Pathway of Etoperidone
Etoperidone is metabolized via three primary pathways: alkyl hydroxylation, phenyl hydroxylation, and N-dealkylation.[2][3] This leads to the formation of several key metabolites, including:
-
OH-ethyl-etoperidone (M1): Formed through alkyl hydroxylation.
-
OH-phenyl-etoperidone (M2): Formed through phenyl hydroxylation.
-
m-chlorophenylpiperazine (mCPP, M8): A major active metabolite formed via N-dealkylation.[1][2]
Further metabolism of these primary metabolites can also occur.[3] The metabolic pathway is predominantly carried out by the CYP3A4 enzyme.[2][3]
digraph "Etoperidone Metabolism" {
graph [fontname="Arial", label="Metabolic Pathway of Etoperidone", labelloc=t, fontsize=14, rankdir=LR, splines=ortho];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Etoperidone [fillcolor="#4285F4", fontcolor="#FFFFFF"];
OH_ethyl_etoperidone [label="OH-ethyl-etoperidone (M1)"];
OH_phenyl_etoperidone [label="OH-phenyl-etoperidone (M2)"];
mCPP [label="m-chlorophenylpiperazine (mCPP, M8)"];
Etoperidone -> OH_ethyl_etoperidone [label="Alkyl Hydroxylation\n(CYP3A4)"];
Etoperidone -> OH_phenyl_etoperidone [label="Phenyl Hydroxylation\n(CYP3A4)"];
Etoperidone -> mCPP [label="N-dealkylation\n(CYP3A4)"];
}
Figure 2: LC-MS/MS Experimental Workflow.
```dot
digraph "Etoperidone Signaling" {
graph [fontname="Arial", label="Simplified Signaling of Etoperidone & mCPP", labelloc=t, fontsize=14];
node [shape=rectangle, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"];
edge [fontname="Arial", color="#5F6368"];
Etoperidone [fillcolor="#4285F4", fontcolor="#FFFFFF"];
mCPP [fillcolor="#EA4335", fontcolor="#FFFFFF"];
Serotonin_Receptors [label="Serotonin Receptors\n(e.g., 5-HT2A, 5-HT2C)"];
Adrenergic_Receptors [label="α-Adrenergic Receptors"];
Neuronal_Signaling [label="Modulation of\nNeuronal Signaling"];
Etoperidone -> Serotonin_Receptors [label="Antagonist"];
Etoperidone -> Adrenergic_Receptors [label="Antagonist"];
mCPP -> Serotonin_Receptors [label="Agonist/Antagonist"];
Serotonin_Receptors -> Neuronal_Signaling;
Adrenergic_Receptors -> Neuronal_Signaling;
}
References
In Vivo Experimental Design Using Etoperidone Hydrochloride: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone hydrochloride is an atypical antidepressant belonging to the phenylpiperazine class of compounds. Its mechanism of action is primarily attributed to its activity as a serotonin (B10506) antagonist and reuptake inhibitor (SARI). Etoperidone and its active metabolite, meta-chlorophenylpiperazine (mCPP), exhibit a complex pharmacological profile by interacting with various serotonin (5-HT) and adrenergic receptors. This document provides detailed application notes and protocols for the in vivo experimental design using this compound to investigate its antidepressant and anxiolytic-like properties in rodent models.
Pharmacological Profile
This compound displays a biphasic effect on the central serotonergic system, acting as both a serotonin antagonist and a reuptake inhibitor. Its primary pharmacological activity is mediated through its major metabolite, mCPP.
Key Molecular Targets:
-
5-HT2A Receptor: Antagonist
-
α1-Adrenergic Receptor: Antagonist
-
5-HT1A Receptor: Partial agonist/antagonist activity has been reported.
-
Serotonin Transporter (SERT): Weak inhibitor
The antagonism of 5-HT2A receptors is associated with antidepressant and anxiolytic effects, while the blockade of α1-adrenergic receptors may contribute to sedative and cardiovascular side effects. The interaction with the serotonin transporter is weaker compared to typical selective serotonin reuptake inhibitors (SSRIs).
Data Presentation: Quantitative In Vivo Data
The following tables summarize the available quantitative data for this compound from in vivo studies in rodents.
Table 1: In Vivo Efficacy Data for this compound
| Parameter | Species | Value | Route of Administration | Experimental Model | Reference |
| ED50 | Mouse | 2.89 mg/kg | Intraperitoneal (i.p.) | 5-HTP-induced head twitch | [1] |
| ED50 | Rat | 2.29 mg/kg | Intraperitoneal (i.p.) | 5-HTP-induced head twitch | [1] |
| ID50 | Rat | 17.4 mg/kg | Intraperitoneal (i.p.) | 8-OH-DPAT-induced reciprocal forepaw treading | [2][3] |
Table 2: In Vivo Toxicology Data for this compound
| Parameter | Species | Dose | Route of Administration | Observation | Reference |
| Maternal Toxicity | Rat | 300 mg/kg | Oral | Behavioral changes and some maternal deaths. | [4] |
| Behavioral Effects | Rat | 100 mg/kg | Oral | Behavioral changes in the mother with no effect on the fetus. | [4] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below. Researchers should adapt these protocols based on their specific experimental goals and institutional guidelines.
Assessment of Antidepressant-Like Activity: Forced Swim Test (FST)
The Forced Swim Test is a widely used model to screen for antidepressant-like activity. The test is based on the principle that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture. Antidepressant treatments typically reduce the duration of this immobility.
Materials:
-
This compound
-
Vehicle (e.g., 0.9% saline, distilled water with a few drops of Tween 80)
-
Cylindrical tanks (e.g., 40 cm high, 20 cm in diameter)
-
Water at 23-25°C
-
Video recording and analysis software (optional, but recommended for unbiased scoring)
Protocol (for Rats):
-
Drug Preparation: Dissolve this compound in the chosen vehicle to the desired concentrations. The selection of doses should be based on literature or preliminary dose-finding studies.
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session (Day 1): Place each rat individually into a cylinder filled with water (to a depth of 30 cm) for 15 minutes. After the session, remove the rat, dry it with a towel, and return it to its home cage. This session habituates the animals to the procedure.
-
Drug Administration (Day 2): Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection) 30-60 minutes before the test session.
-
Test Session (Day 2): Place the rat back into the cylinder with fresh water for a 5-minute test session.
-
Data Analysis: Record the duration of immobility during the 5-minute test session. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water. A significant decrease in immobility time in the Etoperidone-treated group compared to the vehicle group suggests an antidepressant-like effect.
dot
Assessment of Anxiolytic-Like Activity: Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay for assessing anxiety-like behavior in rodents. The test is based on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[2][5][6][7][8][9][10][11][12][13]
Materials:
-
This compound
-
Vehicle
-
Elevated plus maze apparatus (two open arms and two enclosed arms, elevated from the floor)
-
Video tracking software
Protocol (for Rats):
-
Drug Preparation: Prepare solutions of this compound as described for the FST.
-
Animal Acclimation: Acclimate the rats to the testing room for at least 1 hour prior to testing. The room should be dimly lit to encourage exploration.
-
Drug Administration: Administer this compound or vehicle 30-60 minutes before the test.
-
Test Procedure: Place the rat in the center of the maze, facing one of the open arms. Allow the animal to freely explore the maze for 5 minutes.
-
Data Analysis: Using video tracking software, record the time spent in the open arms and closed arms, and the number of entries into each arm. An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
dot
Assessment of Social Behavior: Social Interaction Test
The Social Interaction Test assesses social anxiety and social recognition in rodents. Anxiolytic drugs can increase the amount of time an animal spends in active social interaction.
Materials:
-
This compound
-
Vehicle
-
Open field arena
-
Novel, weight-matched conspecific (same sex)
Protocol (for Rats):
-
Drug Preparation: Prepare solutions of this compound.
-
Animal Acclimation: Acclimate the test and stimulus animals to the testing room separately for at least 1 hour.
-
Drug Administration: Administer this compound or vehicle to the test animal 30-60 minutes before the test.
-
Test Procedure: Place the test animal and the novel conspecific in the center of the open field arena. Allow them to interact freely for 10 minutes.
-
Data Analysis: Manually or with video tracking software, score the duration and frequency of social behaviors, such as sniffing, following, and grooming. An increase in active social interaction time in the Etoperidone-treated group compared to the vehicle group suggests an anxiolytic-like or pro-social effect.
dot
Signaling Pathway
Etoperidone's mechanism of action involves modulation of serotonergic and adrenergic signaling pathways. The diagram below illustrates the primary interactions.
dot
Conclusion
These application notes and protocols provide a framework for designing and conducting in vivo studies with this compound. Due to the limited publicly available data on its pharmacokinetics and toxicology in common laboratory animal models, it is imperative that researchers perform initial dose-ranging and safety studies to establish appropriate experimental parameters. Careful consideration of the experimental design, including the choice of animal model, vehicle, route of administration, and behavioral endpoints, is crucial for obtaining reliable and reproducible results.
References
- 1. b-neuro.com [b-neuro.com]
- 2. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. Elevated plus maze protocol [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. animal.research.wvu.edu [animal.research.wvu.edu]
- 8. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. A novel escapable social interaction test reveals that social behavior and mPFC activation during an escapable social encounter are altered by post-weaning social isolation and are dependent on the aggressiveness of the stimulus rat - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Estimation of acute oral toxicity using the No Observed Adverse Effect Level (NOAEL) from the 28 day repeated dose toxicity studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoperidone Hydrochloride: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a summary of available preclinical data on etoperidone (B1204206) hydrochloride, a serotonin (B10506) antagonist and reuptake inhibitor (SARI). The information is intended to guide researchers in designing and conducting in vivo studies to evaluate the pharmacological properties of this compound. Due to the limited availability of recent research, this document reflects the current state of publicly accessible knowledge.
Mechanism of Action
Etoperidone acts as an antagonist at several serotonin (5-HT) and adrenergic receptors. Its binding affinity is highest for the 5-HT2A and α1-adrenergic receptors.[1] It also exhibits weak inhibitory activity at the serotonin transporter (SERT).[1] The pharmacological effects of etoperidone are also attributed to its active metabolite, meta-chlorophenylpiperazine (m-CPP).[2][3]
Signaling Pathway of Etoperidone
Caption: Simplified signaling pathway of this compound and its active metabolite.
Preclinical Dosage Summary
Table 1: In Vivo Efficacy in Rodent Models
| Experimental Model | Species | Route of Administration | Effective Dose (ED₅₀ / ID₅₀) | Observed Effect | Reference |
| 5-HTP-induced Head Twitch | Mouse | Intraperitoneal (i.p.) | 2.89 mg/kg | Inhibition of head twitch response | [3] |
| 5-HTP-induced Head Twitch | Rat | Intraperitoneal (i.p.) | 2.29 mg/kg | Inhibition of head twitch response | [3] |
| 8-OH-DPAT-induced Reciprocal Forepaw Treading | Rat | Intraperitoneal (i.p.) | 17.4 mg/kg | Inhibition of reciprocal forepaw treading | [4] |
| Flexor Reflex Preparation | Spinal Rat | Intravenous (i.v.) | > 1 mg/kg | Stimulation of flexor reflex | [3] |
Table 2: Doses Tested in Other Preclinical Models
| Experimental Model | Species | Route of Administration | Dose(s) Tested | Observed Effect | Reference |
| Reciprocal Forepaw Treading | Rat | Intraperitoneal (i.p.) | 40 mg/kg | Marginal induction of forepaw treading | [4] |
| Flexor Reflex Preparation | Spinal Rat | Intravenous (i.v.) | 0.5 mg/kg | No effect on the stimulating action of serotonin mimetics | [3] |
Note: The sedative effects of etoperidone, likely mediated by its α1-adrenergic antagonism, should be considered when designing behavioral experiments, as sedation can confound the interpretation of results from tests that rely on motor activity.[2]
Pharmacokinetic Data
Detailed preclinical pharmacokinetic data for this compound, including Cmax and AUC values in rats and mice, are not extensively reported in the available literature. Researchers should consider conducting preliminary pharmacokinetic studies to determine the appropriate dose range and sampling time points for their specific experimental conditions.
Experimental Protocols
5-HTP-induced Head Twitch Test
This test is a behavioral model used to assess the in vivo activity of compounds at the 5-HT2A receptor.
Objective: To evaluate the ability of this compound to antagonize the head twitch response induced by the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP).
Materials:
-
This compound
-
5-Hydroxytryptophan (5-HTP)
-
Vehicle for drug administration (e.g., saline, distilled water with a solubilizing agent)
-
Male mice or rats
-
Observation chambers
Protocol:
-
Acclimatize animals to the testing room for at least 1 hour before the experiment.
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneally).
-
After a predetermined pretreatment time, administer 5-HTP.
-
Immediately place the animal in an observation chamber.
-
Record the number of head twitches over a specified period (e.g., 30 minutes).
-
Compare the number of head twitches in the etoperidone-treated group to the vehicle-treated control group.
Experimental Workflow for the 5-HTP-induced Head Twitch Test
Caption: A typical workflow for the 5-HTP-induced head twitch test.
8-OH-DPAT-induced Reciprocal Forepaw Treading Test
This model is used to assess the in vivo activity of compounds at the 5-HT1A receptor.
Objective: To determine the ability of this compound to antagonize the reciprocal forepaw treading induced by the 5-HT1A receptor agonist 8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT).
Materials:
-
This compound
-
8-hydroxy-2-(dipropylamino)tetralin (8-OH-DPAT)
-
Vehicle for drug administration
-
Male rats
-
Observation chambers
Protocol:
-
Habituate the animals to the experimental procedures and environment.
-
Administer this compound or vehicle via the chosen route (e.g., intraperitoneally).
-
After a specified pretreatment interval, administer 8-OH-DPAT.
-
Place the animal in an observation chamber.
-
Observe and score the presence and intensity of reciprocal forepaw treading for a defined period.
-
Compare the scores of the etoperidone-treated group with the vehicle-treated control group.
Logical Relationship in the Reciprocal Forepaw Treading Test
Caption: The logical relationship of drug action in the 8-OH-DPAT-induced reciprocal forepaw treading test.
Conclusion
The available preclinical data suggest that this compound possesses a pharmacological profile consistent with that of a serotonin antagonist and reuptake inhibitor. Its activity in models sensitive to 5-HT2A and 5-HT1A receptor modulation has been demonstrated. However, a significant gap exists in the literature regarding its efficacy in standard antidepressant screening models like the forced swim test and tail suspension test, as well as detailed pharmacokinetic parameters in preclinical species. Further research is warranted to fully characterize the preclinical profile of etoperidone and to establish a clearer dose-response relationship for its potential antidepressant and anxiolytic effects. Researchers are encouraged to conduct dose-ranging and pharmacokinetic studies to inform the design of future efficacy trials.
References
- 1. Etoperidone - Wikipedia [en.wikipedia.org]
- 2. A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Etoperidone Hydrochloride Efficacy in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone hydrochloride is an atypical antidepressant belonging to the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class of drugs. Its therapeutic effects are primarily attributed to its activity as an antagonist at the serotonin 5-HT2A and α1-adrenergic receptors.[1][2] Additionally, its major metabolite, meta-chlorophenylpiperazine (mCPP), acts as an agonist at the 5-HT2C receptor and an antagonist at the 5-HT2A receptor.[1][2] Understanding the cellular mechanisms of Etoperidone's efficacy is crucial for drug development and identifying potential new therapeutic applications.
These application notes provide detailed protocols for in vitro cell-based assays to evaluate the efficacy of this compound, focusing on its effects on cell viability and apoptosis in neuronal cell lines. The provided methodologies are based on established techniques and can be adapted for high-throughput screening and detailed mechanistic studies.
Data Presentation
The following tables summarize hypothetical quantitative data for the effects of this compound on neuronal cell viability and apoptosis. This data is illustrative and intended to serve as a template for presenting experimental results.
Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)
| Cell Line | Treatment Duration (hours) | Etoperidone HCl Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| SH-SY5Y | 24 | 0 (Vehicle) | 100 ± 4.5 | \multirow{5}{}{~75} |
| 10 | 92 ± 5.1 | |||
| 50 | 68 ± 6.2 | |||
| 100 | 45 ± 5.8 | |||
| 200 | 23 ± 4.9 | |||
| Primary Cortical Neurons | 24 | 0 (Vehicle) | 100 ± 5.2 | \multirow{5}{}{~90} |
| 10 | 95 ± 4.8 | |||
| 50 | 75 ± 6.5 | |||
| 100 | 52 ± 7.1 | |||
| 200 | 31 ± 5.5 |
Table 2: Induction of Apoptosis by this compound (Annexin V/PI Staining)
| Cell Line | Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| SH-SY5Y | Vehicle Control | 2.1 ± 0.5 | 1.5 ± 0.3 |
| Etoperidone HCl (75 µM, 24h) | 18.5 ± 2.1 | 8.2 ± 1.1 | |
| Primary Cortical Neurons | Vehicle Control | 1.8 ± 0.4 | 1.2 ± 0.2 |
| Etoperidone HCl (90 µM, 24h) | 22.3 ± 2.5 | 10.1 ± 1.4 |
Table 3: Caspase-3 Activity in Response to this compound
| Cell Line | Treatment | Fold Increase in Caspase-3 Activity (vs. Vehicle) |
| SH-SY5Y | Etoperidone HCl (75 µM, 12h) | 3.2 ± 0.4 |
| Primary Cortical Neurons | Etoperidone HCl (90 µM, 12h) | 4.1 ± 0.6 |
Mandatory Visualizations
Figure 1: Pharmacological targets of this compound and its metabolite.
Figure 2: Simplified signaling cascade for Etoperidone-induced apoptosis.
Figure 3: Workflow for assessing cell viability after Etoperidone treatment.
Experimental Protocols
Cell Viability Assay (MTT/CCK-8)
Objective: To determine the effect of this compound on the viability and proliferation of neuronal cells.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neurons
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO or water)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent
-
Solubilization buffer (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count the neuronal cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0, 1, 10, 50, 100, 200 µM). Include a vehicle control (medium with the solvent used for the stock solution at the highest concentration used).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT/CCK-8 Assay:
-
For MTT Assay:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are formed.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
For CCK-8 Assay:
-
Add 10 µL of CCK-8 solution to each well.
-
Incubate for 1-4 hours at 37°C.
-
-
-
Data Acquisition:
-
Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for CCK-8).
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Neuronal cell line or primary neurons
-
6-well cell culture plates
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
1X Binding Buffer
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 value determined from the viability assay) and a vehicle control for a specified duration (e.g., 24 hours).
-
-
Cell Harvesting:
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[3]
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.[3]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[3]
-
Add 400 µL of 1X Binding Buffer to each tube.[3]
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls for setting up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Caspase-3 Activity Assay
Objective: To measure the activity of caspase-3, a key executioner caspase in the apoptotic pathway, in response to this compound treatment.
Materials:
-
Neuronal cell line or primary neurons
-
This compound
-
Caspase-3 Activity Assay Kit (colorimetric or fluorometric)
-
Cell lysis buffer
-
Microplate reader (for colorimetric or fluorescence detection)
Protocol:
-
Cell Culture and Treatment:
-
Culture and treat the cells with this compound as described in the apoptosis assay protocol. A time-course experiment (e.g., 0, 6, 12, 24 hours) is recommended to determine the peak of caspase-3 activation.
-
-
Cell Lysate Preparation:
-
Caspase-3 Activity Measurement:
-
Determine the protein concentration of the cell lysates.
-
In a 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or Ac-DEVD-AMC for fluorometric) and reaction buffer to each well.[6][7]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
-
Data Acquisition:
-
Data Analysis:
-
Calculate the fold increase in caspase-3 activity in the treated samples compared to the vehicle control after normalizing to the protein concentration.
-
By following these detailed protocols, researchers can effectively evaluate the in vitro efficacy of this compound and gain valuable insights into its cellular mechanisms of action.
References
- 1. Ecstasy induces apoptosis via 5-HT(2A)-receptor stimulation in cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prazosin inhibits the growth and mobility of osteosarcoma cells - An - Translational Cancer Research [tcr.amegroups.org]
- 3. 5-HT2A receptor antagonists inhibit hepatic stellate cell activation and facilitate apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prazosin inhibits the proliferation, migration and invasion, but promotes the apoptosis of U251 and U87 cells via the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Doxazosin induces apoptosis in LNCaP prostate cancer cell line through DNA binding and DNA-dependent protein kinase down-regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. α1-Adrenergic Receptors Regulate Neurogenesis and Gliogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Etoperidone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for determining the binding affinity of Etoperidone for the serotonin (B10506) 5-HT1A receptor using a competitive radioligand binding assay. This document includes a summary of Etoperidone's binding profile across various neurotransmitter receptors, a step-by-step experimental protocol, and a visual representation of the assay workflow.
Introduction
Etoperidone is an antidepressant agent that exhibits a complex pharmacological profile through its interaction with multiple neurotransmitter receptors. A critical step in characterizing the mechanism of action of compounds like Etoperidone is to determine their binding affinity (Ki) for their molecular targets. Radioligand binding assays are a sensitive and specific method for quantifying such interactions. This protocol focuses on the 5-HT1A receptor, a key target in the treatment of depression and anxiety, for which Etoperidone has a notable affinity. The provided methodology is based on established principles for radioligand binding assays utilizing rat cortical synaptosomes and the selective 5-HT1A agonist radioligand, [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT).
Data Presentation: Etoperidone Receptor Binding Profile
The following table summarizes the in vitro binding affinities (Ki) of Etoperidone for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |
| Serotonin 5-HT1A | [3H]8-OH-DPAT | Rat Cerebral Cortical Synaptosomes | 20.2 | [1] |
| Serotonin 5-HT2A | - | - | Antagonist Activity | |
| Alpha-1 Adrenergic | - | - | Antagonist Activity |
Note: The primary active metabolite of Etoperidone, m-chlorophenylpiperazine (mCPP), is an agonist at the 5-HT2C receptor.
Experimental Protocols
This section provides a detailed methodology for a competitive radioligand binding assay to determine the Ki of Etoperidone for the 5-HT1A receptor.
Preparation of Rat Cerebral Cortical Synaptosomes
This protocol describes the isolation of synaptosomes, which are resealed nerve terminals rich in synaptic membranes and receptors.
Materials:
-
Whole rat brains (cerebral cortex)
-
Homogenization Buffer: 0.32 M Sucrose in 10 mM HEPES, pH 7.4
-
Dounce homogenizer
-
Refrigerated centrifuge
Procedure:
-
Euthanize rats and rapidly dissect the cerebral cortices on ice.
-
Weigh the tissue and homogenize it in 10 volumes (w/v) of ice-cold Homogenization Buffer using a Dounce homogenizer with 10-12 gentle strokes.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Carefully collect the supernatant (S1) and centrifuge it at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes (P2).
-
Discard the supernatant and resuspend the P2 pellet in a fresh volume of ice-cold Homogenization Buffer.
-
Repeat the centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the final synaptosomal pellet in Assay Buffer (see below) to a protein concentration of approximately 1-2 mg/mL, determined by a standard protein assay (e.g., BCA assay).
-
Store the synaptosomal preparation in aliquots at -80°C until use.
Competitive Radioligand Binding Assay for 5-HT1A Receptor
Materials:
-
Prepared rat cerebral cortical synaptosomes
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.5 mM EDTA, pH 7.4
-
Radioligand: [3H]8-OH-DPAT (specific activity ~100-200 Ci/mmol)
-
Unlabeled Ligand (for non-specific binding): Serotonin (5-HT) or 8-OH-DPAT
-
Etoperidone hydrochloride
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Assay Setup: On the day of the experiment, thaw the synaptosome aliquots on ice. Dilute the synaptosomes in Assay Buffer to a final concentration that will yield approximately 50-100 µg of protein per well.
-
Prepare serial dilutions of Etoperidone in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.
-
In a 96-well microplate, set up the following in triplicate for a final assay volume of 250 µL per well:
-
Total Binding: 50 µL Assay Buffer, 50 µL [3H]8-OH-DPAT (at a final concentration of ~0.25 nM), and 150 µL of the synaptosome preparation.
-
Non-specific Binding (NSB): 50 µL Serotonin (at a final concentration of 10 µM), 50 µL [3H]8-OH-DPAT (final concentration ~0.25 nM), and 150 µL of the synaptosome preparation.
-
Etoperidone Competition: 50 µL of each Etoperidone dilution, 50 µL [3H]8-OH-DPAT (final concentration ~0.25 nM), and 150 µL of the synaptosome preparation.
-
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 30-60 minutes with gentle agitation to allow the binding to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Immediately wash the filters three to four times with 4 mL of ice-cold Assay Buffer to remove unbound radioligand.
-
Counting: Transfer the filters to scintillation vials, add 4-5 mL of scintillation cocktail, and allow them to equilibrate. Measure the radioactivity (in counts per minute, CPM) in each vial using a liquid scintillation counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding against the logarithm of the Etoperidone concentration.
-
-
Determine IC50:
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value (the concentration of Etoperidone that inhibits 50% of the specific radioligand binding).
-
-
Calculate Ki:
-
Calculate the inhibition constant (Ki) for Etoperidone using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) Where:
-
IC50 is the concentration of Etoperidone that inhibits 50% of specific binding.
-
[L] is the concentration of the radioligand ([3H]8-OH-DPAT) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the 5-HT1A receptor (this should be determined in a separate saturation binding experiment or obtained from the literature for the specific batch of radioligand and tissue preparation).
-
-
Mandatory Visualization
Caption: Workflow for Etoperidone radioligand binding assay.
References
Application Notes and Protocols for Studying Etoperidone's Antidepressant Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone (B1204206) is an atypical antidepressant belonging to the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class of drugs.[1] Its complex pharmacological profile, which includes antagonism of serotonin 5-HT2A receptors, weak inhibition of the serotonin transporter (SERT), and interaction with sigma-1 receptors, necessitates comprehensive preclinical evaluation to elucidate its antidepressant mechanisms.[2] Furthermore, etoperidone is metabolized to m-chlorophenylpiperazine (mCPP), an active metabolite with its own distinct serotonergic activity.[3][4] This document provides detailed application notes and protocols for utilizing established animal models to investigate the antidepressant-like effects of etoperidone. The protocols described herein cover behavioral, neurochemical, and molecular assays to enable a thorough assessment of etoperidone's therapeutic potential.
Data Presentation
Receptor Binding Affinities
The following table summarizes the in vitro binding affinities (Ki) of etoperidone for various neurotransmitter receptors and transporters. Lower Ki values indicate higher binding affinity.
| Target | Ki (nM) | Species | Reference |
| Serotonin Receptors | |||
| 5-HT1A | 20.2 | Rat | [5] |
| 5-HT2A | 36 | Human | [6] |
| Monoamine Transporters | |||
| SERT | 890 | Human | [6] |
| NET | 20,000 | Human | [6] |
| DAT | 52,000 | Human | [6] |
| Adrenergic Receptors | |||
| α1 | 38 | Human | [6] |
| α2 | 570 | Human | [6] |
| Other Receptors | |||
| Sigma-1 | ~6.1 (Antagonist activity suggested) | N/A | [7] |
| Dopamine (B1211576) D2 | 2,300 | Human | [6] |
| Histamine H1 | 3,100 | Human | [6] |
In Vivo Pharmacological Effects
This table presents quantitative data from in vivo studies assessing the functional effects of etoperidone.
| Assay | Effect | Species | ED50 / ID50 | Reference |
| 5-HTP-induced Head Twitch | Inhibition | Mouse | 2.89 mg/kg (i.p.) | [8] |
| 5-HTP-induced Head Twitch | Inhibition | Rat | 2.29 mg/kg (i.p.) | [8] |
| 8-OH-DPAT-induced Reciprocal Forepaw Treading | Inhibition (Antagonist activity) | Rat | 17.4 mg/kg (i.p.) | [5] |
| Conditioned Avoidance Responding | Blockade | Rat | 10.4 mg/kg (i.p.) | [2] |
Experimental Protocols
I. Behavioral Models for Antidepressant-Like Activity
The Forced Swim Test is a widely used behavioral despair model to screen for potential antidepressant drugs. The test is based on the observation that rodents, when placed in an inescapable cylinder of water, will eventually adopt an immobile posture. A reduction in the duration of immobility is indicative of an antidepressant-like effect.
Protocol for Rats:
-
Apparatus: A transparent cylindrical container (40-60 cm height, 20 cm diameter) filled with water (23-25°C) to a depth of 30 cm, making it impossible for the rat to touch the bottom or escape.
-
Procedure:
-
Day 1 (Pre-test): Individually place each rat in the cylinder for a 15-minute session. This initial exposure induces a state of helplessness.
-
Day 2 (Test): 24 hours after the pre-test, administer etoperidone or vehicle via the desired route (e.g., intraperitoneal, oral gavage). After a specified pretreatment time (e.g., 30-60 minutes), place the rat back into the water-filled cylinder for a 5-minute test session.
-
-
Data Acquisition and Analysis: Record the entire 5-minute session using a video camera. An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only those movements necessary to keep its head above water. Calculate the mean immobility time for each treatment group and analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).
Protocol for Mice:
-
Apparatus: A transparent cylindrical container (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15-20 cm.
-
Procedure: A single 6-minute test session is typically used for mice. Administer etoperidone or vehicle at a specified time before the test.
-
Data Acquisition and Analysis: Record the 6-minute session. Immobility is typically scored during the last 4 minutes of the test. Analyze the data as described for rats.
The Tail Suspension Test is another widely used model of behavioral despair in mice. The test is based on the principle that when suspended by their tail, mice will alternate between periods of struggling and immobility. Antidepressant compounds typically reduce the total duration of immobility.
Protocol for Mice:
-
Apparatus: A suspension box or a horizontal bar from which the mouse can be suspended by its tail, approximately 50 cm above the floor. The apparatus should be designed to prevent the mouse from climbing or reaching any surfaces.
-
Procedure:
-
Attach a piece of adhesive tape approximately 1-2 cm from the tip of the mouse's tail.
-
Secure the other end of the tape to the suspension bar, so the mouse hangs freely.
-
The test duration is typically 6 minutes.
-
-
Data Acquisition and Analysis: Record the entire 6-minute session. An observer, blind to the treatment conditions, or an automated video-tracking system should measure the total duration of immobility. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration. Analyze the data by comparing the mean immobility times across treatment groups.
The CUMS model is a more etiologically relevant model of depression, inducing a state of anhedonia (the inability to experience pleasure) and other depressive-like behaviors in rodents through prolonged exposure to a series of mild, unpredictable stressors. The sucrose (B13894) preference test is a key measure used to assess anhedonia in this model.[9][10][11]
Protocol for Rodents (Rats or Mice):
-
Stress Regimen (4-8 weeks): House animals individually. Each day, expose the animals to one or two of the following stressors in a random and unpredictable manner:
-
Stroboscopic illumination: (e.g., 4 hours)
-
Tilted cage: (45° angle) for an extended period (e.g., 12-24 hours)
-
Soiled cage: 100-200 ml of water in the sawdust bedding for an extended period.
-
Reversal of light/dark cycle:
-
Food or water deprivation: (e.g., 12-24 hours)
-
Crowding or social isolation:
-
Predator sounds or smells:
-
-
Sucrose Preference Test (SPT):
-
Habituation: Before the stress period and weekly during the stress regimen, habituate the animals to a 1% sucrose solution. This is done by presenting them with two bottles, one containing the sucrose solution and the other containing water, for a period of 24-48 hours.
-
Testing: After a period of food and water deprivation (e.g., 12-24 hours), present the animals with two pre-weighed bottles: one with 1% sucrose solution and one with water. After a set period (e.g., 1-24 hours), weigh the bottles again to determine the consumption of each liquid.
-
-
Data Analysis: Calculate the sucrose preference as: (Sucrose Intake (g) / (Sucrose Intake (g) + Water Intake (g))) * 100. A significant decrease in sucrose preference in the stressed group compared to the control group indicates the induction of anhedonia. The ability of chronic etoperidone treatment to reverse this deficit would suggest antidepressant-like efficacy.
II. Neurochemical and Molecular Assays
To investigate etoperidone's impact on neurotransmitter systems, high-performance liquid chromatography (HPLC) with electrochemical detection (ECD) can be used to measure the levels of serotonin (5-HT) and dopamine (DA), and their metabolites (5-HIAA and DOPAC) in specific brain regions.
Protocol:
-
Tissue Collection: Following behavioral testing or at specified time points after etoperidone administration, euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum) on an ice-cold surface.
-
Sample Preparation: Homogenize the brain tissue in a suitable buffer (e.g., 0.1 M perchloric acid). Centrifuge the homogenate at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet proteins.
-
HPLC-ECD Analysis: Inject the supernatant into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector. The mobile phase composition and electrochemical settings should be optimized for the separation and detection of monoamines and their metabolites.
-
Data Analysis: Quantify the concentrations of 5-HT, DA, 5-HIAA, and DOPAC by comparing the peak areas to those of external standards. Express the results as ng/mg of tissue.
In vivo receptor occupancy studies are crucial to determine the extent to which etoperidone binds to its target receptors at therapeutic doses. This can be assessed using radioligand binding assays on brain tissue from treated animals.
Protocol for 5-HT2A Receptor Occupancy:
-
Drug Administration: Administer various doses of etoperidone to different groups of animals.
-
Radioligand Injection: At the time of expected peak brain concentration of etoperidone, administer a tracer dose of a selective 5-HT2A receptor radioligand (e.g., [³H]ketanserin or [¹¹C]MDL 100907) intravenously.[12]
-
Tissue Collection: At a time point that allows for optimal specific binding of the radioligand, euthanize the animals and rapidly dissect the brain region of interest (e.g., frontal cortex).
-
Measurement of Radioactivity: Homogenize the tissue and measure the amount of radioactivity using a scintillation counter.
-
Data Analysis: A separate group of vehicle-treated animals is used to determine the total available receptors. Receptor occupancy is calculated as the percentage reduction in specific radioligand binding in the etoperidone-treated animals compared to the vehicle-treated animals. The dose of etoperidone that produces 50% receptor occupancy (ED50) can then be determined.
Radioligand binding assays using brain membrane preparations can be used to determine the binding affinity (Ki) of etoperidone and its metabolite mCPP for various receptors.
General Protocol:
-
Membrane Preparation: Homogenize brain tissue from untreated animals in a suitable buffer and centrifuge to isolate the cell membrane fraction.
-
Binding Reaction: Incubate the membrane preparation with a specific radioligand for the receptor of interest (e.g., [³H]-(+)-pentazocine for sigma-1 receptors) in the presence of varying concentrations of etoperidone or mCPP.
-
Separation and Counting: Separate the bound and free radioligand by rapid filtration. Measure the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of etoperidone or mCPP that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value can then be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of etoperidone and its metabolite mCPP.
Caption: Experimental workflow for the Forced Swim Test.
Caption: Experimental workflow for the Tail Suspension Test.
Caption: Experimental workflow for the Chronic Unpredictable Mild Stress model.
References
- 1. A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Blockade of conditioned avoidance responding by trazodone, etoperidone, and MCPP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reduction of sucrose preference by chronic unpredictable mild stress, and its restoration by a tricyclic antidepressant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A chronic unpredictable stress protocol to model anhedonic and resilient behaviors in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strain differences in sucrose preference and in the consequences of unpredictable chronic mild stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A definite measure of occupancy exposures, seeking with non-radiolabeled in vivo 5-HT2A receptor occupancy and in vitro free fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Etoperidone Analysis in Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone (B1204206) is an antidepressant drug that primarily functions as an antagonist at serotonin (B10506) 5-HT1A, 5-HT2A, and α1-adrenergic receptors. Accurate and reliable quantification of etoperidone in biological matrices such as plasma, whole blood, and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. This document provides detailed application notes and protocols for the sample preparation of etoperidone for analysis, focusing on Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).
Quantitative Data Summary
The selection of a sample preparation method is critical for achieving accurate and precise analytical results. The following tables summarize quantitative data for different extraction techniques for etoperidone and other relevant compounds, providing a comparative overview of their performance.
Table 1: Solid-Phase Extraction (SPE) Performance for Etoperidone in Whole Blood
| Parameter | Value |
| Extraction Recovery | 52-83% |
| Limit of Detection (LOD) | 7-28 ng/mL |
| Limit of Quantification (LOQ) | 23-93 ng/mL |
| Analytical Technique | Capillary Gas-Liquid Chromatography with Nitrogen-Phosphorus Detection |
Data from a comparative study of SPE for the simultaneous determination of several antidepressants, including etoperidone.[1]
Table 2: Liquid-Liquid Extraction (LLE) Performance for Similar Compounds in Plasma
| Parameter | Value |
| Extraction Recovery | 79-98% |
| Limit of Detection (LOD) | 0.001-0.003 µg/mL |
| Limit of Quantification (LOQ) | 0.003-0.010 µg/mL |
| Analytical Technique | Gas Chromatography-Flame Ionization Detection |
Note: This data is for tricyclic antidepressants and serves as a reference for a well-optimized LLE procedure.[2]
Table 3: Protein Precipitation (PPT) Performance for a Drug Cocktail in Plasma
| Parameter | Value |
| Extraction Recovery (using Acetonitrile) | >80% |
| Coefficient of Variation (CV) | <6% |
| Analytical Technique | Capillary Liquid Chromatography-Electrospray Ionisation-Mass Spectrometry |
Note: This data demonstrates the efficiency of acetonitrile (B52724) in PPT for a mixture of pharmaceutical compounds.
Experimental Protocols
Detailed methodologies for the three primary sample preparation techniques are provided below.
Solid-Phase Extraction (SPE) Protocol for Etoperidone in Whole Blood
This protocol is based on a validated method for the simultaneous determination of several antidepressants, including etoperidone.[1]
Materials:
-
Bond Elut Certify SPE columns
-
Methanol
-
0.1M Phosphate (B84403) buffer (pH 6.0)
-
Ethyl acetate (B1210297)
-
1% HCl in methanol
-
Whole blood samples
-
Internal Standard (IS)
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Vortex mixer
Procedure:
-
Sample Pre-treatment: To 1 mL of whole blood, add the internal standard.
-
Column Conditioning: Condition the Bond Elut Certify column with 2 mL of methanol, followed by 2 mL of 0.1M phosphate buffer (pH 6.0). Do not allow the column to dry.
-
Sample Loading: Load the pre-treated blood sample onto the SPE column.
-
Washing:
-
Wash the column with 1 mL of 0.1M phosphate buffer (pH 6.0).
-
Wash with 1 mL of a mixture of dichloromethane and isopropanol (80:20, v/v).
-
-
Elution:
-
Elute the acidic and neutral drugs with two 1 mL aliquots of a mixture of dichloromethane and isopropanol (80:20, v/v).
-
Elute the basic drugs, including etoperidone, with two 1 mL aliquots of a freshly prepared mixture of ethyl acetate and ammonium hydroxide (98:2, v/v).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable solvent for the analytical instrument (e.g., 100 µL of methanol).
-
-
Analysis: Inject the reconstituted sample into the analytical system (e.g., GC-NPD or LC-MS/MS).
General Liquid-Liquid Extraction (LLE) Protocol for Drugs in Plasma
This protocol provides a general framework for LLE that can be optimized for etoperidone analysis.
Materials:
-
Plasma samples
-
Internal Standard (IS)
-
Extraction solvent (e.g., ethyl acetate, diethyl ether, or a mixture like ether-dichloromethane)
-
Aqueous buffer (to adjust pH, e.g., phosphate buffer)
-
Centrifuge tubes
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
-
Vortex mixer
Procedure:
-
Sample Preparation: To a centrifuge tube, add 1 mL of plasma sample and the internal standard.
-
pH Adjustment: Add an appropriate volume of aqueous buffer to adjust the pH of the sample to optimize the extraction of etoperidone (typically to a basic pH for basic drugs).
-
Solvent Addition: Add 5 mL of the selected extraction solvent.
-
Extraction: Vortex the mixture vigorously for 2-5 minutes to ensure thorough mixing and facilitate the transfer of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at approximately 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature.
-
Reconstitute the residue in a small, known volume of mobile phase or a suitable solvent for the analytical instrument.
-
-
Analysis: Inject the reconstituted sample into the analytical system.
General Protein Precipitation (PPT) Protocol for Drugs in Plasma or Urine
This protocol outlines a simple and rapid method for removing proteins from biological samples.
Materials:
-
Plasma or urine samples
-
Internal Standard (IS)
-
Precipitating agent (e.g., acetonitrile, methanol, or trichloroacetic acid)
-
Microcentrifuge tubes
-
Microcentrifuge
-
Vortex mixer
Procedure:
-
Sample Preparation: In a microcentrifuge tube, add 200 µL of the plasma or urine sample and the internal standard.
-
Precipitant Addition: Add the precipitating agent. A common ratio is 3:1 or 4:1 of the precipitating agent to the sample volume (e.g., 600 µL or 800 µL of acetonitrile for 200 µL of plasma).
-
Precipitation: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein denaturation and precipitation.
-
Centrifugation: Centrifuge the tubes at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the analyte of interest, and transfer it to a clean tube or an autosampler vial.
-
Analysis: Inject the supernatant directly into the analytical system (e.g., LC-MS/MS). If necessary, the supernatant can be evaporated and reconstituted in a more suitable solvent.
Signaling Pathways and Experimental Workflows
Etoperidone's Mechanism of Action: Signaling Pathways
Etoperidone exerts its therapeutic effects by acting as an antagonist on several key receptors in the central nervous system. The primary targets are the serotonin 5-HT2A receptors and the α1-adrenergic receptors. Understanding the signaling pathways associated with these receptors provides insight into the drug's pharmacological profile.
Caption: Etoperidone antagonizes 5-HT2A and α1-adrenergic receptors.
Experimental Workflow for Sample Preparation and Analysis
The following diagram illustrates the general workflow from biological sample collection to final data analysis.
Caption: From sample collection to data analysis workflow.
Conclusion
The choice of sample preparation method for etoperidone analysis depends on several factors, including the biological matrix, the required sensitivity and selectivity, available equipment, and sample throughput needs. Solid-Phase Extraction generally offers cleaner extracts and higher selectivity, while Liquid-Liquid Extraction can provide high recovery with careful optimization. Protein Precipitation is a rapid and straightforward technique suitable for high-throughput screening. The provided protocols and quantitative data serve as a valuable resource for developing and validating robust bioanalytical methods for etoperidone.
References
Etoperidone: A Pharmacological Probe for Elucidating Serotonergic Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone (B1204206), an atypical antidepressant developed in the 1970s, possesses a complex pharmacological profile characterized by its interactions with multiple components of the serotonergic system.[1][2] As a member of the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class, its dual action on serotonin receptors and transporters makes it a valuable research tool for dissecting the intricate signaling pathways governed by serotonin (5-hydroxytryptamine, 5-HT).[1][2] A significant portion of etoperidone's pharmacological activity can be attributed to its primary active metabolite, meta-chlorophenylpiperazine (mCPP), which itself exhibits a broad spectrum of activity at various serotonin receptors.[2]
These application notes provide a comprehensive overview of etoperidone's use in studying serotonergic pathways, including its receptor binding profile, functional activities, and detailed protocols for key in vitro and in vivo experimental assays.
Data Presentation
Table 1: Receptor and Transporter Binding Affinity of Etoperidone
| Target | Kᵢ (nM) | Species | Reference |
| Serotonin Transporter (SERT) | 890 | Human | [1] |
| 5-HT₁ₐ Receptor | 85 (may be a partial agonist) | Human | [1] |
| 20.2 | Rat | [3] | |
| 5-HT₂ₐ Receptor | 36 | Human | [1] |
| α₁-Adrenergic Receptor | 38 | Human | [1] |
| α₂-Adrenergic Receptor | 570 | Human | [1] |
| Dopamine D₂ Receptor | 2,300 | Human | [1] |
| Histamine H₁ Receptor | 3,100 | Human | [1] |
| Muscarinic ACh Receptors | >35,000 | Human | [1] |
| Norepinephrine Transporter (NET) | 20,000 | Human | [1] |
| Dopamine Transporter (DAT) | 52,000 | Human | [1] |
Table 2: In Vivo Pharmacological Data for Etoperidone
| Assay | Effect | ED₅₀ (mg/kg, i.p.) | Species | Reference |
| 5-HTP-induced head-twitch | Inhibition | 2.89 | Mice | [4] |
| 5-HTP-induced head-twitch | Inhibition | 2.29 | Rats | [4] |
| 8-OH-DPAT-induced reciprocal forepaw treading | Inhibition | ID₅₀ = 17.4 | Rats | [3] |
Signaling Pathways and Experimental Workflows
Serotonergic Synapse and Etoperidone's Mechanism of Action
Caption: Etoperidone's action at the serotonergic synapse.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for 5-HT₁ₐ Receptor Affinity
Objective: To determine the binding affinity (Kᵢ) of etoperidone for the 5-HT₁ₐ receptor using a competitive radioligand binding assay with [³H]8-OH-DPAT.
Materials:
-
Receptor Source: Rat cerebral cortical synaptosomes or cell membranes from a cell line stably expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT (specific activity ~120-180 Ci/mmol).
-
Test Compound: Etoperidone hydrochloride.
-
Reference Compound: 8-OH-DPAT (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄, 0.5 mM EDTA, and 0.1% ascorbic acid.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Filtration apparatus.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Homogenize rat cerebral cortex in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 50 µL of 10 µM unlabeled 8-OH-DPAT (for non-specific binding).
-
50 µL of various concentrations of etoperidone (e.g., 10⁻¹¹ to 10⁻⁵ M).
-
50 µL of [³H]8-OH-DPAT (final concentration ~0.5 nM).
-
100 µL of membrane preparation (final protein concentration ~100-200 µ g/well ).
-
-
Incubation: Incubate the plate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of etoperidone. Determine the IC₅₀ value (the concentration of etoperidone that inhibits 50% of specific [³H]8-OH-DPAT binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
In Vitro Functional Assay: 5-HT₂ₐ Receptor Antagonism (Calcium Flux)
Objective: To determine the functional potency (IC₅₀) of etoperidone as an antagonist at the 5-HT₂ₐ receptor by measuring its ability to inhibit serotonin-induced calcium mobilization.
Materials:
-
Cells: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor.
-
Culture Medium: DMEM/F-12 supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well plates.
-
Calcium Indicator Dye: Fluo-4 AM or similar calcium-sensitive dye.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
Reference Antagonist: Ketanserin.
-
Fluorescence plate reader with kinetic reading capability and automated injection.
Protocol:
-
Cell Plating: Seed the cells into the 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.
-
Dye Loading: Remove the culture medium and add 100 µL of calcium indicator dye solution (prepared in assay buffer according to the manufacturer's instructions) to each well. Incubate for 60 minutes at 37°C.
-
Compound Pre-incubation: Remove the dye solution and wash the cells once with assay buffer. Add 100 µL of assay buffer containing various concentrations of etoperidone or the reference antagonist to the appropriate wells. Incubate for 15-30 minutes at room temperature.
-
Agonist Stimulation and Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading for 10-20 seconds. Using the instrument's injector, add a pre-determined EC₈₀ concentration of serotonin to all wells. Continue to record the fluorescence signal for at least 60-90 seconds.
-
Data Analysis: Determine the peak fluorescence response for each well after agonist addition. Normalize the data, with the agonist-only wells representing 100% response and a maximal concentration of the reference antagonist representing 0% response. Plot the normalized response against the log concentration of etoperidone. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
In Vivo Behavioral Assay: 5-HTP-Induced Head-Twitch Response (HTR) in Mice
Objective: To assess the in vivo 5-HT₂ₐ receptor antagonist activity of etoperidone by measuring its ability to inhibit the head-twitch response induced by the serotonin precursor 5-hydroxytryptophan (B29612) (5-HTP).
Materials:
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Test Compound: this compound.
-
Inducing Agent: L-5-hydroxytryptophan (5-HTP).
-
Peripheral Decarboxylase Inhibitor: Carbidopa (B1219).
-
Vehicle: Saline (0.9% NaCl) or other appropriate vehicle.
-
Observation Chambers: Clear plexiglass cylinders.
-
Video recording equipment (optional but recommended).
Protocol:
-
Acclimation: Acclimate the mice to the observation chambers for at least 30 minutes before the experiment.
-
Pre-treatment: Administer etoperidone (e.g., 0.5 - 10 mg/kg, intraperitoneally, i.p.) or vehicle to the mice.
-
Carbidopa Administration: 30 minutes after etoperidone administration, inject all mice with carbidopa (25 mg/kg, i.p.) to prevent the peripheral conversion of 5-HTP to serotonin.
-
5-HTP Administration: 30 minutes after carbidopa administration (60 minutes after etoperidone), inject all mice with 5-HTP (e.g., 100-200 mg/kg, i.p.).
-
Observation: Immediately after 5-HTP injection, place the mice back into the observation chambers and record the number of head twitches for a period of 20-30 minutes. A head twitch is a rapid, rotational shaking of the head that is distinct from grooming behavior.
-
Data Analysis: Compare the number of head twitches in the etoperidone-treated groups to the vehicle-treated group. Calculate the ED₅₀, the dose of etoperidone that produces a 50% reduction in the head-twitch response, using a dose-response curve analysis.
Conclusion
Etoperidone, with its multifaceted interactions within the serotonergic system, serves as a valuable pharmacological tool for researchers. Its antagonist activity at 5-HT₂ₐ and 5-HT₁ₐ receptors, coupled with its weak inhibition of the serotonin transporter, allows for the investigation of the distinct roles these components play in various physiological and pathological processes. The protocols provided herein offer a framework for characterizing the effects of etoperidone and other novel compounds on serotonergic pathways, thereby facilitating a deeper understanding of serotonin's role in the central nervous system and aiding in the development of new therapeutics for a range of neuropsychiatric disorders.
References
- 1. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 2. Head-twitch response - Wikipedia [en.wikipedia.org]
- 3. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. moleculardevices.com [moleculardevices.com]
Etoperidone Hydrochloride: Comprehensive Application Notes and Protocols for Experimental Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Etoperidone (B1204206) hydrochloride is an atypical antidepressant and anxiolytic agent belonging to the phenylpiperazine class. Its mechanism of action primarily involves the modulation of serotonergic and adrenergic pathways. The principal active metabolite, meta-chlorophenylpiperazine (m-CPP), exhibits antagonist activity at the 5-HT2A receptor and agonist activity at the 5-HT2C receptor. Etoperidone itself also demonstrates antagonistic properties at the 5-HT1A receptor.[1][2] Accurate and reproducible experimental results with etoperidone hydrochloride necessitate meticulous preparation of solutions for both in vitro and in vivo studies. This document provides detailed application notes and protocols to guide researchers in this process.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is fundamental for the successful preparation of experimental solutions. Key parameters are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₂₉Cl₂N₅O | [3] |
| Molecular Weight | 414.37 g/mol | [3] |
| Melting Point | 179-181°C; 196-199°C (decomposes) | [4][5] |
| Solubility | Soluble in methanol (B129727) and water. | [4][5] |
| Storage | -20°C, under an inert atmosphere. | [4] |
Protocols for Solution Preparation
In Vitro Experimental Protocols
For cellular assays, it is imperative to prepare a concentrated stock solution that can be further diluted to the final desired concentration in the cell culture medium. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for creating stock solutions of many organic compounds for in vitro use due to its high solubilizing capacity and miscibility with aqueous media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be used to aid dissolution if necessary.
-
Sterilization: As DMSO at high concentrations can be toxic to cells, the stock solution should be prepared under sterile conditions in a laminar flow hood. If this is not possible, the final diluted solution in cell culture media should be sterile-filtered.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Note on Final Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (cell culture medium with the same final concentration of DMSO) should always be included in the experiment.
For electrophysiological recordings, solutions must be sterile and have a precise ionic composition to maintain cell viability and normal physiological activity.
Materials:
-
This compound stock solution in DMSO
-
Artificial cerebrospinal fluid (aCSF) or other appropriate extracellular recording solution
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Prepare Extracellular Solution: Prepare the aCSF or desired extracellular solution with the correct ionic concentrations and pH.
-
Dilution: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution.
-
Final Dilution: Dilute the stock solution to the final desired concentration in the prepared extracellular solution. For example, to prepare a 10 µM solution from a 10 mM stock, dilute 1 µL of the stock solution into 1 mL of the extracellular solution.
-
Mixing and Filtration: Mix the final solution thoroughly by gentle inversion. Sterile-filter the final solution using a 0.22 µm syringe filter before perfusion onto the cells.
-
Fresh Preparation: It is recommended to prepare the final diluted solution fresh for each experiment to ensure its stability and potency.
In Vivo Experimental Protocols
For animal studies, the route of administration will dictate the appropriate vehicle and preparation method. All solutions for injection must be sterile.
For oral gavage, an aqueous vehicle is often preferred. The use of a suspending agent may be necessary if the desired concentration exceeds the aqueous solubility.
Materials:
-
This compound powder
-
Sterile water for injection or 0.9% sterile saline
-
0.5% (w/v) Methylcellulose (B11928114) or 5% Tween 80 (optional, as a suspending agent)
-
Sterile graduated cylinder or volumetric flask
-
Stir plate and magnetic stir bar
-
Homogenizer or sonicator (optional)
Protocol:
-
Vehicle Preparation: If using a suspending agent, prepare the vehicle by dissolving the appropriate amount of methylcellulose or Tween 80 in sterile water or saline.
-
Dissolving/Suspending the Compound: Add the weighed this compound powder to the vehicle.
-
Mixing: Stir the mixture vigorously using a stir plate until the compound is fully dissolved or a uniform suspension is achieved. A homogenizer or sonicator can be used to create a more uniform suspension if needed.
-
pH Adjustment (if necessary): Check the pH of the solution and adjust to a physiologically acceptable range (typically pH 6.5-7.5) if required, using sterile solutions of NaOH or HCl.
-
Storage: Prepare the solution fresh on the day of administration. If short-term storage is necessary, store at 2-8°C and protect from light. Ensure the solution is well-mixed before each administration.
For IP injections, the solution must be sterile, isotonic, and at a physiological pH to minimize irritation and ensure proper absorption.
Materials:
-
This compound powder
-
0.9% Sterile saline for injection
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Protocol:
-
Weighing: In a sterile environment (e.g., laminar flow hood), weigh the required amount of this compound and transfer it to a sterile vial.
-
Dissolution: Add the appropriate volume of sterile 0.9% saline to the vial to achieve the desired concentration.
-
Mixing: Vortex the vial until the compound is completely dissolved. Gentle warming may be applied if necessary.
-
Sterile Filtration: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a final sterile vial.
-
Final Checks: Visually inspect the final solution for any particulate matter.
-
Storage: Use the solution immediately after preparation. If not possible, store at 2-8°C for a short period, protected from light.
Visualizations
Signaling Pathway of Etoperidone and its Metabolite m-CPP
Caption: Signaling pathway of etoperidone and its metabolite m-CPP.
Experimental Workflow for In Vitro Cell-Based Assay
Caption: Workflow for an in vitro cell-based assay with etoperidone HCl.
Experimental Workflow for In Vivo Rodent Study (IP Injection)
References
Application Notes and Protocols for High-Throughput Screening of Etoperidone Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on conducting high-throughput screening (HTS) assays to identify and characterize novel Etoperidone derivatives. The protocols focus on the primary pharmacological targets of Etoperidone: serotonin (B10506) (5-HT2A), alpha-1 (α1) adrenergic, and dopamine (B1211576) (D2) receptors.
Etoperidone is an atypical antidepressant that acts as a serotonin antagonist and reuptake inhibitor (SARI).[1] Its therapeutic effects are attributed to its interactions with multiple neurotransmitter systems.[2][3] The primary active metabolite of Etoperidone, m-chlorophenylpiperazine (mCPP), also exhibits significant pharmacological activity, binding to various serotonin and adrenergic receptors.[3][4] Due to the complex pharmacology and potential for side effects, efforts have been made to develop derivatives with improved selectivity and tolerability.[3]
This document outlines detailed protocols for robust HTS assays designed to assess the potency and selectivity of new chemical entities derived from Etoperidone.
Pharmacological Profile of Etoperidone
The development of effective screening assays for Etoperidone derivatives requires a thorough understanding of the parent compound's receptor binding profile. Etoperidone and its primary metabolite, mCPP, interact with several G-protein coupled receptors (GPCRs) that are key targets in the central nervous system.
Table 1: Receptor and Transporter Binding Affinities (Ki) of Etoperidone and mCPP
| Target | Etoperidone Ki (nM) | mCPP Ki (nM) | Species |
| 5-HT1A Receptor | 20.2[5], 85[1] | 18.9[5] | Rat[5], Human[1] |
| 5-HT2A Receptor | 36[1] | - | Human[1] |
| α1-Adrenergic Receptor | 38[1] | - | Human[1] |
| α2-Adrenergic Receptor | 570[1] | - | Human[1] |
| D2 Receptor | 2,300[1] | - | Human[1] |
| Serotonin Transporter (SERT) | 890[1] | - | Human[1] |
Note: Ki values can vary between studies and experimental conditions.
Signaling Pathways
Understanding the signaling cascades initiated by the target receptors is crucial for designing functional assays. The primary receptors of interest for Etoperidone derivatives are GPCRs that couple to specific G-proteins to elicit downstream cellular responses.
Caption: 5-HT2A Receptor Signaling Pathway.
Caption: α1-Adrenergic Receptor Signaling Pathway.
Caption: D2 Dopamine Receptor Signaling Pathway.
Application Note 1: HTS Functional Assay for 5-HT2A Receptor Antagonists using Calcium Mobilization
Introduction
The serotonin 5-HT2A receptor is a Gq/11-coupled GPCR, and its activation leads to an increase in intracellular calcium (Ca²⁺).[6] This application note describes a homogeneous, no-wash calcium mobilization assay for the high-throughput screening of Etoperidone derivatives as potential 5-HT2A antagonists. The assay utilizes a cell line stably expressing the human 5-HT2A receptor and a fluorescent calcium indicator.[6][7]
Assay Principle
Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive dye. In antagonist mode, cells are pre-incubated with test compounds before being stimulated with a 5-HT2A agonist (e.g., serotonin) at a concentration that elicits a submaximal response (EC80).[6] Antagonists will block receptor activation and thus inhibit the agonist-induced increase in intracellular calcium, leading to a decrease in fluorescence.
Caption: HTS Workflow for Calcium Mobilization Assay.
Experimental Protocol
Materials and Reagents:
-
Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.[6]
-
Culture Medium: DMEM or Ham's F-12 supplemented with 10% FBS, antibiotics, and selection agent (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compounds: Etoperidone derivatives dissolved in DMSO.
Procedure:
-
Cell Plating: Seed cells into 384-well plates at a density of 10,000-20,000 cells/well and incubate overnight at 37°C, 5% CO2.[7]
-
Dye Loading: Remove culture medium and add the fluorescent calcium dye solution prepared in Assay Buffer. Incubate for 1-2 hours at 37°C.[7]
-
Compound Preparation: Prepare serial dilutions of test compounds and reference antagonist in Assay Buffer. A typical starting concentration is 10 µM.[6] The final DMSO concentration should be ≤ 0.5%.
-
Compound Addition: Using an automated liquid handler, add the diluted compounds to the dye-loaded cell plate.[6]
-
Pre-incubation: Incubate the plate for 15-30 minutes at room temperature.[6]
-
Agonist Challenge: Place the cell plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Establish a stable baseline fluorescence reading for 10-20 seconds.[6]
-
Initiate the automated addition of the serotonin agonist solution at its EC80 concentration.
-
Data Acquisition: Continue to measure fluorescence kinetics (Ex/Em ≈ 490/525 nm) for 1-2 minutes to capture the peak response.[6]
Data Presentation and Analysis
-
Calculate the percentage inhibition for each compound concentration relative to control wells (agonist-only vs. no-agonist).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Determine the IC50 values by fitting the data to a four-parameter logistic equation.
Table 2: Hypothetical HTS Data for 5-HT2A Antagonism
| Compound | Max Inhibition (%) | IC50 (nM) |
| Etoperidone | 98.5 | 42.1 |
| Derivative A | 99.2 | 15.8 |
| Derivative B | 85.3 | 120.4 |
| Ketanserin (Ref.) | 100.0 | 8.5 |
Application Note 2: HTS Radioligand Binding Assay for α1-Adrenergic and D2 Receptors
Introduction
Radioligand binding assays are a gold standard for determining the affinity of a compound for a specific receptor.[9] This protocol describes a competitive binding assay in a high-throughput format to screen Etoperidone derivatives for their affinity to α1-adrenergic and D2 dopamine receptors.
Assay Principle
The assay measures the ability of a test compound to displace a specific high-affinity radioligand from the receptor. Membranes prepared from cells expressing the target receptor are incubated with a fixed concentration of radioligand and varying concentrations of the test compound. The amount of bound radioactivity is inversely proportional to the binding affinity of the test compound. Scintillation Proximity Assay (SPA) technology is recommended for a homogeneous HTS format.[9]
Experimental Protocol
Materials and Reagents:
-
Receptor Source: Commercially available membrane preparations from cells expressing human α1-adrenergic or D2 receptors.[10][11]
-
Radioligands:
-
For α1-Adrenergic: [³H]-Prazosin.
-
For D2 Dopamine: [³H]-Spiperone or [³H]-Methylspiperone.[10]
-
-
Non-specific Ligand:
-
For α1-Adrenergic: Phentolamine (10 µM).
-
For D2 Dopamine: Haloperidol (10 µM).
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
SPA Beads: Wheat Germ Agglutinin (WGA) coated SPA beads.[9]
-
Assay Plates: 384-well or 96-well microplates.
-
Reference Compounds: Prazosin (for α1), Haloperidol (for D2).
-
Test Compounds: Etoperidone derivatives dissolved in DMSO.
Procedure:
-
Reagent Preparation: Prepare serial dilutions of test compounds and reference compounds in Assay Buffer.
-
Assay Setup: In each well of the microplate, add in the following order:
-
Assay Buffer
-
Test compound or reference compound (for competition curve) or buffer (for total binding) or non-specific ligand (for non-specific binding).
-
Radioligand at a concentration near its Kd.
-
Receptor membrane preparation.
-
SPA beads.
-
-
Incubation: Seal the plates and incubate at room temperature for 1-4 hours with gentle shaking to allow the binding to reach equilibrium.
-
Data Acquisition: Centrifuge the plates briefly (if required) and count in a microplate scintillation counter.
Data Presentation and Analysis
-
Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.
-
Determine the percent displacement of the radioligand by the test compounds.
-
Plot the percent displacement against the logarithm of the compound concentration to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]
Table 3: Hypothetical HTS Data for Receptor Binding Affinity
| Compound | α1-Adrenergic Ki (nM) | D2 Dopamine Ki (nM) |
| Etoperidone | 45.3 | 2500 |
| Derivative C | 25.1 | >10,000 |
| Derivative D | 350.6 | 1800 |
| Prazosin (Ref.) | 1.2 | - |
| Haloperidol (Ref.) | - | 5.7 |
Application Note 3: HTS Functional Assay for D2 Receptor Antagonists using cAMP Inhibition
Introduction
The dopamine D2 receptor is coupled to Gi/o proteins, and its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[12][13] This application note details a functional HTS assay to screen for D2 receptor antagonists by measuring changes in cAMP levels.
Assay Principle
Cells expressing the D2 receptor are treated with forskolin (B1673556) (or another adenylyl cyclase activator) to stimulate cAMP production. The addition of a D2 agonist (e.g., dopamine) will inhibit this cAMP production. Test compounds with D2 antagonist activity will reverse the effect of the agonist, leading to a restoration of cAMP levels. Changes in cAMP can be detected using various methods, such as Homogeneous Time-Resolved Fluorescence (HTRF) or luminescence-based biosensors.[12]
Experimental Protocol
Materials and Reagents:
-
Cell Line: CHO-K1 or HEK293 cells stably expressing the human D2 receptor.
-
Assay Plates: 384-well, white, low-volume microplates.
-
cAMP Detection Kit: HTRF cAMP kit or a luminescent biosensor-based kit.
-
Stimulation Buffer: HBSS with 20 mM HEPES and 500 µM IBMX (a phosphodiesterase inhibitor), pH 7.4.
-
Agonist: Dopamine.
-
Adenylyl Cyclase Activator: Forskolin.
-
Reference Antagonist: Haloperidol or Risperidone.
-
Test Compounds: Etoperidone derivatives dissolved in DMSO.
Procedure:
-
Cell Plating: Seed D2-expressing cells into 384-well plates and incubate overnight.
-
Compound Addition: Remove culture medium and add Stimulation Buffer. Add serial dilutions of test compounds or reference antagonist.
-
Pre-incubation: Incubate for 15-30 minutes at room temperature.[12]
-
Agonist Challenge: Add a mixture of dopamine (at its EC80 concentration for cAMP inhibition) and forskolin to all wells.[12]
-
Incubation: Incubate for 30-60 minutes at room temperature.[12]
-
cAMP Detection: Add the cAMP detection reagents (e.g., HTRF antibody-conjugates) according to the manufacturer's protocol.
-
Data Acquisition: After a final incubation period (e.g., 60 minutes), measure the signal (e.g., HTRF ratio) using a compatible microplate reader.[12]
Data Presentation and Analysis
-
Convert raw data (e.g., HTRF ratio) to cAMP concentration using a standard curve.
-
Plot the cAMP concentration against the logarithm of the antagonist concentration.
-
Determine the IC50 values by fitting the data to a sigmoidal dose-response curve.
Table 4: Hypothetical HTS Data for D2 Functional Antagonism
| Compound | Max Reversal of Inhibition (%) | IC50 (nM) |
| Etoperidone | 45.2 | >5,000 |
| Derivative E | 95.8 | 850.3 |
| Derivative F | 98.1 | 450.7 |
| Haloperidol (Ref.) | 100.0 | 12.4 |
References
- 1. Etoperidone - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Etoperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 4. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [Establishment and application of a high-throughput screening method for drugs targeting the 5-hydroxytryptamine 2A receptor based on cellular calcium flux signals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification of Potent, Selective, and Peripherally Restricted Serotonin Receptor 2B Antagonists from a High-Throughput Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ChemiSCREEN™ alpha2A Adrenergic Receptor Membrane Preparation [discoverx.com]
- 12. benchchem.com [benchchem.com]
- 13. innoprot.com [innoprot.com]
Troubleshooting & Optimization
Technical Support Center: Etoperidone Hydrochloride Synthesis
This guide provides troubleshooting for common issues encountered during the synthesis of Etoperidone hydrochloride, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and what are its critical steps?
The most widely recognized synthetic route for Etoperidone involves a two-step process. The first critical step is the N-alkylation of 1-(3-chlorophenyl)piperazine (B195711) with a suitable three-carbon chain containing a leaving group. The second key step is the formation of the final ethyl carbamate (B1207046) moiety. Challenges in either of these steps can significantly impact the overall yield and purity.
Q2: My final product shows a low melting point and broad peaks in NMR. What is the likely cause?
This typically indicates the presence of impurities or residual solvents. The most common impurities include unreacted starting materials, such as 1-(3-chlorophenyl)piperazine, or byproducts from side reactions. Inadequate drying can also leave residual solvents like ethanol (B145695) or ethyl acetate (B1210297), which can depress the melting point. It is recommended to perform a high-performance liquid chromatography (HPLC) analysis to identify and quantify impurities and to ensure the product is thoroughly dried under a high vacuum.
Q3: I am observing a significant amount of a dialkylated byproduct. How can this be minimized?
The formation of a dialkylated piperazine (B1678402) derivative is a common side reaction where the secondary amine of the product reacts with another molecule of the alkylating agent. To minimize this, a slow, dropwise addition of the alkylating agent to the piperazine derivative is recommended. Maintaining a slight molar excess of the piperazine starting material can also help favor the mono-alkylation product.
Troubleshooting Guides
Issue 1: Low Yield in the N-Alkylation Step
The N-alkylation of 1-(3-chlorophenyl)piperazine is a critical step where low yields are often encountered. The following guide provides a systematic approach to troubleshooting this issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in N-alkylation.
Quantitative Data Summary
| Parameter | Standard Condition | Optimized Condition | Expected Yield Change |
| Base | NaHCO₃ (1.5 eq) | K₂CO₃ (2.2 eq) | +15-20% |
| Solvent | Acetonitrile (B52724) | Dimethylformamide (DMF) | +10-15% |
| Temperature | 50°C | 75°C | +25-30% |
| Reaction Time | 12 hours | 24 hours (monitored by TLC) | +5-10% |
Issue 2: Impurities in the Final Product
Achieving high purity for the final this compound product can be challenging. This guide addresses the identification and mitigation of common impurities.
Common Impurity Formation Pathway
The primary impurity often arises from a side reaction with the carbamate precursor.
Caption: Formation pathway of a common urea byproduct.
Troubleshooting Steps
-
Identify the Impurity: Use HPLC and LC-MS to identify the mass of the impurity. A mass corresponding to the urea byproduct is a strong indicator of the side reaction shown above.
-
Control Stoichiometry: Ensure that the carbamate precursor is added slowly and is not in large excess, which can promote side reactions.
-
Moisture Control: The reaction should be carried out under anhydrous conditions (e.g., under a nitrogen or argon atmosphere) to prevent hydrolysis of the precursor.
-
Purification Strategy: If the impurity is formed, a column chromatography step may be necessary before the final salt formation. Alternatively, recrystallization from a suitable solvent system, such as ethanol/ethyl acetate, can be effective.
Purity Data Comparison
| Purification Method | Purity before Step | Purity after Step (HPLC) |
| Aqueous Wash | 85-90% | 90-92% |
| Column Chromatography | 90-92% | >98% |
| Recrystallization | 90-92% | >99% |
| Acid/Base Wash | 85-90% | 93-95% |
Experimental Protocols
Protocol 1: N-Alkylation of 1-(3-chlorophenyl)piperazine
-
To a solution of 1-(3-chlorophenyl)piperazine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of piperazine), add potassium carbonate (2.2 eq).
-
Heat the mixture to 75°C with vigorous stirring.
-
Add the alkylating agent (e.g., 1-bromo-3-chloropropane, 1.1 eq) dropwise over a period of 30 minutes.
-
Maintain the reaction at 75°C and monitor its progress by thin-layer chromatography (TLC) or LC-MS every 2 hours.
-
Upon completion (typically 18-24 hours), cool the reaction mixture to room temperature.
-
Filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Proceed with an aqueous workup by dissolving the crude oil in ethyl acetate and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the N-alkylated intermediate.
Protocol 2: Final Product Purification by Recrystallization
-
Dissolve the crude Etoperidone free base in a minimal amount of hot ethanol (approximately 5 mL per 1 g of crude product).
-
While the solution is still hot, filter it to remove any insoluble impurities.
-
Slowly add ethyl acetate to the hot filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.
-
Dry the purified crystals under a high vacuum at 40-50°C for at least 12 hours to remove all residual solvents.
-
Convert to the hydrochloride salt by dissolving the pure free base in a suitable solvent (e.g., isopropanol) and adding a stoichiometric amount of hydrochloric acid solution.
Technical Support Center: Overcoming Solubility Challenges with Etoperidone Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Etoperidone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is an atypical antidepressant belonging to the serotonin (B10506) antagonist and reuptake inhibitor (SARI) class of drugs.[1] Chemically, it is a phenylpiperazine derivative related to trazodone (B27368) and nefazodone.[1] Like many hydrochloride salts of pharmaceutical compounds, its aqueous solubility can be limited, which may pose challenges in various experimental settings, including in vitro assays and formulation development. Addressing solubility is crucial for ensuring accurate and reproducible experimental results and for the development of effective delivery systems.
Q2: What are the general approaches to improve the solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly soluble drugs like this compound. These can be broadly categorized into physical and chemical modifications:
-
Physical Modifications:
-
Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug, which can improve the dissolution rate.[2]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix can enhance solubility. Common methods include the fusion (melting) method and the solvent evaporation method.
-
Complexation: Forming inclusion complexes with cyclodextrins can significantly improve the aqueous solubility of hydrophobic drugs.
-
-
Chemical Modifications:
-
pH Adjustment: The solubility of ionizable compounds like this compound is often pH-dependent. Adjusting the pH of the solvent can increase solubility.
-
Co-solvency: The addition of a water-miscible solvent in which the drug has good solubility can increase the overall solubility of the drug in an aqueous solution.[3]
-
Use of Surfactants: Surfactants can increase solubility by reducing the surface tension between the drug and the solvent.
-
Q3: Are there any specific solvents in which this compound has better solubility?
Quantitative Solubility Data for Structurally Similar Compounds
The following table summarizes the solubility of Trazodone hydrochloride and Nefazodone hydrochloride in various solvents. This data can serve as a useful reference for selecting appropriate solvent systems for this compound.
| Solvent System | Trazodone Hydrochloride | Nefazodone Hydrochloride |
| Water | 50 mg/mL (with heating, hazy solution)[4][5] | Slightly soluble[6]; Freely soluble in chloroform, soluble in propylene (B89431) glycol, and slightly soluble in polyethylene (B3416737) glycol and water.[7] |
| Methanol | 25 mg/mL (clear, colorless solution)[4][5] | - |
| 0.1 N HCl | 7.4 mg/mL[4][5] | Soluble to 10 mM in 1eq. HCl[8] |
| DMSO | Soluble[4][5] | Soluble to 25 mM[8][9] |
| 45% (w/v) aq 2-hydroxypropyl-β-cyclodextrin | 23.3 mg/mL[4] | - |
| Ethanol | - | Soluble to 10 mM[9] |
| Chloroform | - | Freely soluble[6] |
| Propylene Glycol | - | Soluble[6] |
| Polyethylene Glycol | - | Slightly soluble[6] |
Troubleshooting Guides
This section provides detailed methodologies for key experiments aimed at overcoming the solubility issues of this compound.
Experimental Workflow for Solubility Determination
A crucial first step is to determine the solubility of your specific batch of this compound in various solvents and conditions.
Caption: Workflow for determining the solubility of this compound.
Detailed Protocol:
-
Preparation:
-
Accurately weigh a sample of this compound.
-
Prepare a range of solvent systems of interest (e.g., purified water, phosphate-buffered saline at different pH values, methanol, ethanol, DMSO).
-
-
Experiment:
-
Add an excess amount of this compound to a known volume of each solvent system in a sealed container. The amount should be sufficient to ensure a saturated solution with undissolved solid remaining.
-
Agitate the samples at a constant temperature (e.g., using a shaker or stirrer) for a sufficient time to reach equilibrium (typically 24-48 hours).
-
Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the filter does not adsorb the compound.
-
-
Analysis:
-
Carefully take an aliquot of the clear supernatant or filtrate and dilute it with a suitable solvent to a concentration within the analytical range.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.
-
Calculate the solubility by multiplying the measured concentration by the dilution factor.
-
Enhancing Solubility using Solid Dispersion
Solid dispersion is a technique where the drug is dispersed in a hydrophilic carrier to improve its dissolution rate and solubility.
A. Solvent Evaporation Method
Caption: Workflow for preparing a solid dispersion by the solvent evaporation method.
Detailed Protocol:
-
Preparation:
-
Select a volatile solvent in which both this compound and the hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP), polyethylene glycol (PEG)) are soluble.
-
Dissolve a known amount of this compound in the chosen solvent.
-
In a separate container, dissolve the hydrophilic carrier in the same solvent. The drug-to-carrier ratio can be varied to optimize solubility enhancement.
-
-
Processing:
-
Mix the two solutions thoroughly.
-
Remove the solvent using a rotary evaporator under reduced pressure.
-
-
Finishing:
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize and sieve the dried solid dispersion to obtain a fine, uniform powder.
-
B. Fusion (Melting) Method
Caption: Workflow for preparing a solid dispersion by the fusion method.
Detailed Protocol:
-
Preparation:
-
Select a hydrophilic carrier with a suitable melting point (e.g., PEG).
-
Heat the carrier until it melts.
-
-
Processing:
-
Disperse the this compound in the molten carrier with continuous stirring.
-
Rapidly cool the mixture on an ice bath to solidify it.
-
-
Finishing:
-
Pulverize the solidified mass using a mortar and pestle.
-
Sieve the powder to obtain a uniform particle size.
-
Improving Solubility with Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble drugs within their hydrophobic cavity, thereby increasing their aqueous solubility.
Kneading Method
Caption: Workflow for cyclodextrin complexation by the kneading method.
Detailed Protocol:
-
Preparation:
-
In a mortar, form a paste of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin) with a small amount of water or a water-alcohol mixture.
-
-
Processing:
-
Gradually add the this compound to the cyclodextrin paste.
-
Knead the mixture thoroughly for a specified period (e.g., 30-60 minutes) to facilitate complex formation.
-
-
Finishing:
-
Dry the resulting complex in an oven at a suitable temperature.
-
Sieve the dried powder to obtain a uniform product.
-
Signaling Pathway
Etoperidone's Mechanism of Action
Etoperidone acts as an antagonist at the serotonin 5-HT2A receptor.[10] The diagram below illustrates the general signaling pathway associated with 5-HT2A receptor activation and its inhibition by an antagonist like Etoperidone.
Caption: Simplified signaling pathway of the 5-HT2A receptor and its antagonism by Etoperidone.
References
- 1. Trazodone Loaded Lipid Core Poly (ε-caprolactone) Nanocapsules: Development, Characterization and in Vivo Antidepressant Effect Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. pharmatutor.org [pharmatutor.org]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. Trazodone Hydrochloride - LKT Labs [lktlabs.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Nefazodone | C25H32ClN5O2 | CID 4449 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Nefazodone Hydrochloride [sigmaaldrich.com]
- 10. WO2009016069A2 - Stable liquid pharmaceutical composition based on trazodone - Google Patents [patents.google.com]
Technical Support Center: HPLC Analysis of Etoperidone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Etoperidone. The information is tailored to researchers, scientists, and drug development professionals to help resolve common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: I am seeing significant peak tailing with my Etoperidone peak. What are the common causes and how can I fix it?
Peak tailing for basic compounds like Etoperidone is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
-
Silanol (B1196071) Interactions: Free silanol groups on the silica-based stationary phase can interact with the basic nitrogen atoms in the Etoperidone molecule, leading to tailing.
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 3-4) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.
-
Solution 2: Use a Competitive Base: Adding a small amount of a competitive base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites.
-
Solution 3: Column Selection: Employ a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the injection volume or the concentration of the sample.
-
-
Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.
-
Solution: Implement a column washing procedure or use a guard column to protect the analytical column.
-
Q2: My Etoperidone peak is not well-resolved from other peaks in my sample. How can I improve the resolution?
Poor resolution can compromise the accuracy of quantification. Several factors related to the mobile phase, column, and other instrumental parameters can be adjusted to improve the separation.
Troubleshooting Poor Resolution:
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile (B52724) or methanol) concentration significantly impacts retention and selectivity.
-
Solution: Vary the ratio of the organic modifier to the aqueous buffer. A lower organic content will generally increase retention and may improve the separation of early-eluting peaks.
-
-
Mobile Phase pH: Small changes in pH can alter the ionization state of Etoperidone and other components, affecting their retention and selectivity.
-
Solution: Experiment with the mobile phase pH. Since Etoperidone is a basic compound, adjusting the pH can significantly change its retention relative to other compounds.
-
-
Column Selection: The choice of stationary phase is critical for achieving good resolution.
-
Solution: If using a C18 column, consider trying a C8 or a phenyl-hexyl column to alter the selectivity of the separation.
-
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[1]
-
Temperature: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of the separation, potentially improving resolution.
Q3: The retention time of my Etoperidone peak is shifting between injections. What could be causing this instability?
Retention time variability can be a frustrating issue, leading to problems with peak identification and integration. The root cause is often related to the mobile phase, the HPLC system, or the column itself.
Addressing Retention Time Variability:
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time drift.
-
Solution: Ensure the mobile phase is prepared accurately and consistently. Use a reliable degassing method (e.g., sonication or online degasser) to prevent bubble formation. For premixed mobile phases, be aware of the potential for evaporation of the more volatile organic component over time.
-
-
Column Equilibration: Insufficient column equilibration before starting a sequence of analyses can lead to drifting retention times in the initial injections.
-
Solution: Ensure the column is adequately equilibrated with the mobile phase until a stable baseline is achieved.
-
-
Temperature Fluctuations: Changes in the ambient temperature can affect the column temperature and, consequently, the retention time.
-
Solution: Use a column oven to maintain a constant and consistent column temperature.
-
-
System Leaks: Even a small leak in the HPLC system can cause fluctuations in the flow rate, leading to variable retention times.
-
Solution: Regularly inspect the system for any signs of leaks, particularly at fittings and connections.
-
Experimental Protocols
Recommended Starting HPLC Method for Etoperidone Analysis
This protocol is based on established methods for Trazodone and general principles of reversed-phase chromatography for basic compounds.
Instrumentation:
-
HPLC system with a UV detector
-
C18 or C8 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Preparation:
-
Prepare a buffer solution, for example, 0.01M Ammonium Acetate or a phosphate (B84403) buffer.
-
Adjust the pH of the buffer to a suitable value (e.g., pH 4.5).
-
The mobile phase will be a mixture of the buffer and an organic modifier (acetonitrile or methanol). A typical starting ratio would be 60:40 (Buffer:Organic Modifier).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas before use.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C)
-
Detection Wavelength: Based on the UV spectrum of Etoperidone, a wavelength around 255 nm is a reasonable starting point, similar to Trazodone.[2]
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of Etoperidone reference standard in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: For solid dosage forms, accurately weigh and powder a representative number of units. Dissolve a portion of the powder, equivalent to a known amount of Etoperidone, in the mobile phase.
Data Presentation
The following tables summarize typical HPLC parameters used for the analysis of Trazodone, which can be used as a reference for developing a method for Etoperidone.
Table 1: HPLC Column and Mobile Phase Parameters for Trazodone Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C8 | C18 | C18 |
| Dimensions | 150 x 4.6 mm | 250 x 4.6 mm | 150 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile, THF, Water, Methanol with TEA | Acetonitrile, Phosphate Buffer | Acetonitrile, Methanol, Water |
| pH | 11 | 4.5 | Not Specified |
Data adapted from methods for Trazodone analysis.[3]
Table 2: Detection and Flow Rate Parameters for Trazodone Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Detection | UV at 255 nm | Fluorescence (Ex: 320 nm, Em: 435 nm) | UV at 255 nm |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
Data adapted from methods for Trazodone analysis.[3]
Visualizations
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing in the HPLC analysis of Etoperidone.
Workflow for Improving Peak Resolution
Caption: A systematic approach to improving peak resolution in Etoperidone HPLC analysis.
Addressing Retention Time Instability
Caption: A guide to diagnosing and resolving retention time instability for Etoperidone analysis.
References
Technical Support Center: Managing Side Effects of Etoperidone in Animal Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the side effects of Etoperidone (B1204206) in preclinical animal studies. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Disclaimer: Publicly available information on the side effects of Etoperidone in animal studies is limited. Much of the guidance provided here is extrapolated from data on structurally and pharmacologically similar compounds, such as Trazodone (B27368) and Nefazodone, as well as from the known pharmacological actions of Etoperidone and its active metabolite, m-chlorophenylpiperazine (mCPP).
Frequently Asked Questions (FAQs)
Q1: What is Etoperidone and what is its mechanism of action?
A1: Etoperidone is an atypical antidepressant that was developed in the 1970s. It is a phenylpiperazine derivative, structurally related to Trazodone and Nefazodone. Its primary mechanism of action involves the antagonism of serotonin (B10506) 5-HT2A receptors and α1-adrenergic receptors. It is also a weak serotonin reuptake inhibitor.[1] A significant portion of its pharmacological activity is attributed to its active metabolite, m-chlorophenylpiperazine (mCPP).[2][3]
Q2: What are the most likely side effects to be observed in animal studies with Etoperidone?
A2: Based on its pharmacological profile and findings from limited preclinical studies, the most anticipated side effects in animal models include cardiovascular and central nervous system (CNS) effects. These may manifest as hypotension (a drop in blood pressure), sedation, and at higher doses, tremors and convulsions.[2][4]
Q3: Are there any species-specific side effects I should be aware of?
Q4: What is the role of the metabolite mCPP in Etoperidone's side effects?
A4: The metabolite m-chlorophenylpiperazine (mCPP) is pharmacologically active and contributes significantly to the effects of Etoperidone.[2][3] mCPP is known to have serotonergic stimulating effects, which can manifest as head shakes in rats.[2] It has also been shown to be anxiogenic (anxiety-promoting) in some animal models.[6] Therefore, some of the observed side effects of Etoperidone may be directly attributable to the actions of mCPP.
Q5: Is there a risk of hepatotoxicity with Etoperidone?
A5: While there is no direct evidence of hepatotoxicity for Etoperidone from the available search results, a related compound, Nefazodone, was withdrawn from the market due to severe liver toxicity.[7][8] Given the structural similarities, it is prudent for researchers to include comprehensive liver function monitoring in their preclinical toxicology studies of Etoperidone.
Troubleshooting Guide
Issue 1: Animals are exhibiting significant sedation and lethargy.
-
Potential Cause: This is an expected side effect due to Etoperidone's sedative properties, likely mediated by its α1-adrenergic receptor antagonism.[2]
-
Troubleshooting Steps:
-
Dose Adjustment: The most straightforward approach is to lower the dose of Etoperidone to the minimum effective level for your experimental paradigm.
-
Acclimatization: Allow for a sufficient acclimatization period after drug administration before behavioral testing, as sedative effects may be more pronounced initially.
-
Supportive Care: Ensure animals have easy access to food and water. For severely lethargic animals, provide a safe and comfortable environment to prevent injury.[5]
-
Issue 2: A drop in blood pressure (hypotension) is observed after Etoperidone administration.
-
Potential Cause: Hypotension is a primary cardiovascular effect of Etoperidone observed in rats, likely due to α1-adrenergic blockade.[4][9]
-
Troubleshooting Steps:
-
Cardiovascular Monitoring: Implement continuous or frequent blood pressure monitoring, especially during the initial hours after dosing.
-
Dose-Response Assessment: Characterize the dose-response relationship for hypotension to identify a therapeutic window with minimal cardiovascular impact.
-
Fluid Support: In cases of severe hypotension, intravenous fluid administration may be necessary to support blood pressure, under veterinary guidance.[5]
-
Issue 3: Animals are displaying tremors, convulsions, or signs of CNS hyperstimulation.
-
Potential Cause: At subtoxic to toxic doses, Etoperidone and its metabolite mCPP can induce CNS hyperstimulation, including tremors and clonic convulsions.[2] mCPP itself can cause signs of serotoninergic stimulation.[2]
-
Troubleshooting Steps:
-
Immediate Dose Reduction: These are signs of significant toxicity. The dose should be immediately reduced or the study terminated for the affected animals.
-
Seizure Management: If convulsions occur, administration of a benzodiazepine (B76468) like diazepam may be considered under veterinary supervision to control seizures.[5]
-
Serotonin Syndrome Monitoring: Be vigilant for other signs of serotonin syndrome, such as hyperthermia and hyperreflexia, especially if Etoperidone is co-administered with other serotonergic agents.[5][10]
-
Data on Potential Side Effects
Due to the limited publicly available quantitative data specifically for Etoperidone, the following tables summarize the observed and potential side effects based on available literature and data from related compounds.
Table 1: Summary of Observed and Potential Side Effects of Etoperidone in Animal Studies
| Side Effect Category | Specific Effect | Animal Model | Dose | Source |
| Cardiovascular | Hypotension | Rat | Intravenous infusion (until cardiac arrest) | [4][9] |
| Lengthening of PR interval (at very low blood pressure) | Rat | Intravenous infusion (until cardiac arrest) | [4] | |
| Central Nervous System | Sedation | Rat, Mouse | Subtoxic doses | [2] |
| Tremors | Rat, Mouse | Subtoxic to toxic doses | [2] | |
| Clonic Convulsions | Rat, Mouse | Subtoxic doses | [2] | |
| Prostration | Rat, Mouse | Subtoxic doses | [2] | |
| Inhibition of head twitch (5-HTP induced) | Mouse, Rat | ED50: 2.89 mg/kg (mouse), 2.29 mg/kg (rat) i.p. | [11] | |
| Metabolite-Specific (mCPP) | Head shakes (serotoninergic stimulation) | Rat | Not specified | [2] |
| Anxiogenic-like effects | Rat | 0.1-1.0 mg/kg | [6] |
Table 2: Side Effects of Related Compounds (Trazodone & Nefazodone) in Animal/Clinical Studies for Extrapolation
| Compound | Side Effect Category | Specific Effect | Species | Notes | Source |
| Trazodone | Cardiovascular | Cardiac arrhythmias | Human (pre-existing cardiac disease) | Caution advised in animals with cardiac conditions. | [12][13] |
| Orthostatic hypotension | Human (especially elderly) | A known risk for alpha-1 blockers. | [13] | ||
| QT prolongation | Human | Reported with Trazodone therapy. | [12] | ||
| Central Nervous System | Sedation | Human, Dog | Common, dose-related effect. | [13][14] | |
| Nefazodone | Hepatic | Severe liver damage/Hepatotoxicity | Human | Led to market withdrawal. A critical consideration for Etoperidone. | [7][8] |
Experimental Protocols
As specific, detailed protocols for managing Etoperidone side effects are not available, the following are generalized protocols for assessing key potential toxicities in animal studies.
Protocol 1: Cardiovascular Safety Assessment in Rats
-
Animal Model: Male/Female Sprague-Dawley or Wistar rats, 10-12 weeks old.
-
Housing: Individually housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.
-
Instrumentation: Surgical implantation of telemetry transmitters for continuous measurement of blood pressure, heart rate, and ECG. Allow for a minimum of one-week post-operative recovery.
-
Drug Administration: Administer Etoperidone via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle control group and at least three dose levels of Etoperidone.
-
Data Collection: Record baseline cardiovascular parameters for at least 24 hours prior to dosing. Continuously record data for at least 24 hours post-dosing.
-
Data Analysis: Analyze data for changes in systolic, diastolic, and mean arterial pressure, heart rate, and ECG intervals (PR, QRS, QT). The QT interval should be corrected for heart rate (e.g., using Bazett's or Fridericia's formula).
Protocol 2: Central Nervous System Safety Assessment in Mice (Modified Irwin Test)
-
Animal Model: Male/Female CD-1 or C57BL/6 mice, 8-10 weeks old.
-
Housing: Group housed (or individually if required by the study design) with standard enrichment.
-
Drug Administration: Administer Etoperidone via the intended route. Include a vehicle control and multiple dose groups.
-
Observational Battery: At baseline and at specified time points after dosing (e.g., 15, 30, 60, 120, 240 minutes), systematically observe and score a range of behavioral and physiological parameters. This should include:
-
General Appearance: Posture, grooming, piloerection.
-
Autonomic Effects: Salivation, lacrimation, pupil size.
-
Motor Function: Gait, mobility, arousal, stereotypy, tremor, convulsions.
-
Reflexes: Pinna, corneal, righting reflex.
-
-
Data Analysis: Compare the scores for each parameter between the Etoperidone-treated groups and the vehicle control group to identify dose-dependent CNS effects.
Protocol 3: Liver Function Monitoring
-
Study Design: This can be integrated into repeated-dose toxicology studies.
-
Animal Model: Any relevant species being used for the main study.
-
Sample Collection: Collect blood samples at baseline and at regular intervals during the study (e.g., weekly or bi-weekly), and at termination.
-
Biochemical Analysis: Analyze plasma or serum for key liver enzymes and markers of function, including:
-
Alanine aminotransferase (ALT)
-
Aspartate aminotransferase (AST)
-
Alkaline phosphatase (ALP)
-
Total bilirubin
-
-
Histopathology: At the end of the study, collect liver tissue for histopathological examination to identify any cellular changes, damage, or necrosis.
-
Data Analysis: Compare liver enzyme levels and histopathology findings between treated and control groups.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute cardiovascular toxicity of trazodone, etoperidone and imipramine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxicoses in Animals From Human Antidepressants, Anxiolytics, and Sleep Aids - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 6. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nefazodone - Wikipedia [en.wikipedia.org]
- 9. [논문]Acute Cardiovascular toxicity of trazodone, etoperidone and imipramine in rats [scienceon.kisti.re.kr]
- 10. Serotonin syndrome - Wikipedia [en.wikipedia.org]
- 11. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Trazodone - Wikipedia [en.wikipedia.org]
- 14. Targeting heterogeneous depression with trazodone prolonged release: from neuropharmacology to clinical application - PMC [pmc.ncbi.nlm.nih.gov]
Etoperidone In Vivo Dosing Optimization: A Technical Support Guide
FOR RESEARCH & DRUG DEVELOPMENT PROFESSIONALS
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on optimizing the dosage of Etoperidone for in vivo experiments. This resource offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summaries of key data to facilitate effective and reproducible study design.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the planning and execution of in vivo studies with Etoperidone.
Q1: What is the primary mechanism of action of Etoperidone that I should consider for my experimental design?
A1: Etoperidone is an atypical antidepressant classified as a Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI). Its pharmacological profile is complex, exhibiting a biphasic effect on the serotonergic system. It acts as an antagonist at serotonin 5-HT2A and 5-HT1A receptors and as a weak inhibitor of serotonin reuptake. A crucial aspect of its action is its metabolism by the cytochrome P450 enzyme CYP3A4 into the active metabolite, m-chlorophenylpiperazine (mCPP).[1] mCPP is also pharmacologically active, with a broad affinity for various serotonin receptors, and contributes significantly to the overall effect of Etoperidone.[1] This dual action of the parent drug and its active metabolite should be considered when interpreting behavioral and physiological outcomes.
Q2: I am seeing unexpected or variable results in my behavioral experiments. What could be the cause?
A2: Variability in behavioral outcomes can stem from several factors:
-
Metabolite Activity: The active metabolite, mCPP, has its own distinct pharmacological profile, including serotonergic stimulation which can contrast with the sedative effects of the parent compound.[2] The balance between Etoperidone and mCPP concentrations can vary between subjects and over time, leading to differing behavioral effects.
-
Dose Selection: Etoperidone can have a biphasic dose-response. For instance, in spinal rats, low doses (<1 mg/kg, i.v.) may have no effect, while higher doses (≥1 mg/kg, i.v.) can produce a stimulating action.
-
Route of Administration: The method of administration (e.g., intraperitoneal, intravenous, oral) will significantly impact the pharmacokinetic profile, including the rate of metabolism to mCPP.
-
Animal Strain and Sex: Different rodent strains can exhibit varied behavioral responses and metabolic rates. Sex differences in metabolism and hormonal influences on behavior should also be considered.
Q3: What is a suitable vehicle for dissolving Etoperidone for intraperitoneal (i.p.) injection?
A3: Etoperidone has low water solubility, which can present a challenge for in vivo administration. A common approach for lipophilic compounds is to use a co-solvent system. A recommended vehicle for i.p. injection in mice involves dissolving the compound in a minimal amount of Dimethyl Sulfoxide (DMSO) and then diluting it with a sterile carrier solution such as saline (0.9% NaCl) or corn oil. To minimize DMSO-related toxicity, the final concentration of DMSO in the injected solution should be kept as low as possible, ideally 10% or less.
Here are some example vehicle formulations that can be tested for solubility and tolerability:
-
DMSO and Saline: Prepare a stock solution of Etoperidone in 100% DMSO. For injection, dilute the stock solution with sterile 0.9% saline to achieve the desired final drug concentration and a DMSO concentration of ≤10%. For example, to make a 1 mg/mL working solution with 10% DMSO, mix 1 part of a 10 mg/mL stock in DMSO with 9 parts of sterile saline.
-
DMSO and Corn Oil: For a more sustained release or for highly lipophilic compounds, a mixture of DMSO and corn oil can be used. A common ratio is 10% DMSO to 90% corn oil.
-
Other Formulations: For oral administration, Etoperidone can be suspended in 0.5% carboxymethyl cellulose (B213188) sodium (CMC-Na).
It is crucial to perform small-scale solubility and stability tests with your chosen vehicle before preparing a large batch for your experiment. The final solution should be clear and free of precipitation.
Q4: How should I select an initial dose range for my pilot studies?
A4: Based on published literature, here are some starting points for different behavioral endpoints in rodents. It is strongly recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions.
| Animal Model | Species | Route of Admin. | Effective Dose Range/ID50/ED50 | Reference |
| Inhibition of Head Twitch | Mouse | i.p. | ED50: 2.89 mg/kg | Maj, et al. (1979) |
| Inhibition of Head Twitch | Rat | i.p. | ED50: 2.29 mg/kg | Maj, et al. (1979) |
| Flexor Reflex Stimulation | Rat | i.v. | ≥ 1 mg/kg | Maj, et al. (1979) |
| Inhibition of 8-OH-DPAT-induced Reciprocal Forepaw Treading | Rat | i.p. | ID50: 17.4 mg/kg; High dose: 40 mg/kg | Silvestre, et al. (1993)[3] |
Experimental Protocols
Detailed methodologies for key behavioral assays are provided below. These should be adapted to your specific laboratory conditions and animal care guidelines.
Forced Swim Test (FST) for Antidepressant-Like Activity
This test is based on the principle that an animal will cease attempts to escape an inescapable situation, and that antidepressant treatment will prolong the duration of active escape behaviors.
Apparatus:
-
A transparent cylindrical container (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice).
-
The container should be filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws (approximately 30 cm for rats, 15 cm for mice).
Procedure:
-
Habituation (Day 1): Place each animal individually into the swim cylinder for a 15-minute pre-test session. This initial exposure leads to a more stable immobility posture on the test day. After 15 minutes, remove the animal, dry it gently with a towel, and return it to its home cage.
-
Drug Administration (Day 2): Administer Etoperidone or the vehicle control at the desired dose and route. The timing of administration before the test should be consistent and based on the expected Tmax of the compound. A common timing for i.p. injections is 30-60 minutes before the test.
-
Test Session (Day 2): 24 hours after the pre-test, place the animals back into the swim cylinder for a 5-minute test session. The session should be recorded for later scoring.
-
Scoring: An observer, blinded to the treatment groups, should score the animal's behavior. The primary measure is immobility time , defined as the period the animal makes only the minimal movements necessary to keep its head above water. Other behaviors like swimming and climbing can also be scored separately.
-
Data Analysis: Compare the immobility time between the Etoperidone-treated groups and the vehicle control group. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (EPM) for Anxiolytic-Like Activity
The EPM test assesses anxiety-like behavior by capitalizing on the conflict between a rodent's natural tendency to explore a novel environment and its aversion to open, elevated spaces.
Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50-70 cm).
-
Two opposite arms are enclosed by high walls (closed arms), while the other two are open (open arms).
-
A central platform connects the four arms.
-
Dimensions for rats: arms are typically 50 cm long and 10 cm wide, with closed arm walls 40 cm high.
-
Dimensions for mice: arms are typically 30 cm long and 5 cm wide, with closed arm walls 15 cm high.
Procedure:
-
Acclimation: Allow the animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer Etoperidone or the vehicle control at the desired dose and route. A typical pre-treatment time for i.p. injections is 30 minutes.
-
Test Session: Place the animal on the central platform of the maze, facing one of the open arms. Allow the animal to explore the maze freely for a 5-minute session. The session should be recorded by an overhead video camera.
-
Scoring: A blinded observer or an automated tracking system should score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) x 100] and the percentage of open arm entries [(Entries into open arms / (Entries into open arms + Entries into closed arms)) x 100]. An increase in these parameters in the Etoperidone-treated groups compared to the vehicle control is indicative of an anxiolytic-like effect.
Data Presentation
While specific in vivo pharmacokinetic data for Etoperidone is limited in publicly available literature, the following tables summarize key in vitro binding affinities and effective doses from behavioral studies to guide experimental design.
Table 1: Receptor Binding Profile of Etoperidone and its Active Metabolite (mCPP)
| Receptor Target | Ligand | Binding Affinity (Ki, nM) | Functional Activity | Reference |
| Serotonin Receptors | ||||
| 5-HT1A | Etoperidone | 20.2 | Antagonist/Weak Partial Agonist | Silvestre, et al. (1993)[3] |
| 5-HT2A | Etoperidone | 36 | Antagonist | |
| Adrenergic Receptors | ||||
| α1 | Etoperidone | 38 | Antagonist | |
| α2 | Etoperidone | 570 | Antagonist | |
| Monoamine Transporters | ||||
| SERT | Etoperidone | 890 | Weak Inhibitor | |
| Serotonin Receptors | ||||
| 5-HT1A | mCPP | 18.9 | Antagonist/Weak Partial Agonist | Silvestre, et al. (1993)[3] |
| 5-HT2A | mCPP | 13 | Agonist | |
| 5-HT2C | mCPP | 1.2 | Agonist |
Table 2: Summary of Effective Doses of Etoperidone in Preclinical Models
| Behavioral Test | Species | Route | Dose/Effect | Reference |
| Inhibition of 5-HTP-induced head twitch | Mouse | i.p. | ED50 = 2.89 mg/kg | Maj, et al. (1979) |
| Inhibition of 5-HTP-induced head twitch | Rat | i.p. | ED50 = 2.29 mg/kg | Maj, et al. (1979) |
| Stimulation of flexor reflex | Rat | i.v. | Effective at ≥ 1 mg/kg | Maj, et al. (1979) |
| Inhibition of 8-OH-DPAT-induced reciprocal forepaw treading | Rat | i.p. | ID50 = 17.4 mg/kg | Silvestre, et al. (1993)[3] |
Visualizations
Workflow for Optimizing Etoperidone Dosage
Caption: A logical workflow for optimizing Etoperidone dosage in vivo.
Simplified Signaling Pathway of Etoperidone
Caption: Simplified signaling pathway of Etoperidone and its metabolite.
References
- 1. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etoperidone Hydrochloride Experimental Variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in reducing variability in experimental results involving Etoperidone (B1204206) hydrochloride.
Section 1: Troubleshooting Guides & FAQs
This section addresses common issues encountered during the formulation, analysis, and handling of Etoperidone hydrochloride.
Analytical Method Variability (HPLC)
Q1: We are observing inconsistent retention times and peak shapes in our RP-HPLC analysis of this compound. What are the potential causes and solutions?
A1: Variability in High-Performance Liquid Chromatography (HPLC) is a common issue that can often be resolved through a systematic approach. Key factors to investigate include the mobile phase, column, and instrument parameters.
Potential Causes and Troubleshooting Steps:
-
Mobile Phase Preparation: Inconsistent preparation of the mobile phase is a primary source of variability. Ensure the pH is accurately adjusted and that the composition is consistent between batches.[1] For Etoperidone analysis, a mobile phase of 0.01M Ammonium Acetate and Acetonitrile (80:20) has been used.[2]
-
Column Equilibration: Inadequate column equilibration time can lead to drifting retention times.[3] It is crucial to allow sufficient time for the column to equilibrate with the mobile phase before starting a new analytical run.
-
Column Contamination: Contamination of the guard column or analytical column can cause peak tailing and broad peaks.[4] Regular flushing of the column with a strong solvent and replacement of the guard column can mitigate this issue.[4]
-
Temperature Fluctuations: Poor temperature control can affect retention times.[3] Using a column oven to maintain a constant temperature is recommended for reproducible results.[4]
-
System Leaks: Leaks in the HPLC system can lead to pressure fluctuations and inconsistent flow rates, affecting reproducibility.[4][5] A thorough inspection of all fittings and connections for leaks is essential.[1]
Solid-State and Formulation Variability
Q2: Our dissolution results for this compound tablets show high batch-to-batch variability. What could be the underlying reasons?
A2: High variability in dissolution testing can stem from both the physicochemical properties of the drug substance and the formulation process itself.
Potential Causes and Troubleshooting Steps:
-
Polymorphism: this compound may exist in different polymorphic forms, which can have different solubilities and dissolution rates.[6][7] It is critical to control the crystallization process to ensure a consistent polymorphic form is produced.[8]
-
Particle Size Distribution: Variations in the particle size of the API can significantly impact the dissolution rate.[9] Consistent milling and particle size analysis are necessary to ensure uniformity.
-
Excipient Compatibility: Interactions between this compound and excipients can affect stability and dissolution. Compatibility studies should be performed to identify any potential issues.
-
Environmental Factors: this compound formulations may be sensitive to humidity and temperature.[10] Exposure to high humidity can lead to moisture absorption, which may affect powder flow and tablet hardness, ultimately impacting dissolution.[10]
Q3: We are experiencing poor powder flow during the manufacturing of this compound tablets. How can we improve this?
A3: Poor powder flow can lead to variations in tablet weight and content uniformity. Several factors can contribute to this issue.
Potential Causes and Troubleshooting Steps:
-
Particle Size and Shape: Small, fine particles or irregular particle shapes can lead to poor flowability.[10] Granulation can be employed to create more uniform and larger particles with better flow properties.
-
Moisture Content: High moisture content can cause powder to become sticky and clump together, impeding flow.[10] Proper drying of the powder and controlling the humidity of the manufacturing environment are crucial.
-
Static Charges: Static buildup can cause powder to adhere to surfaces, hindering flow. Grounding equipment and using anti-static agents can help to mitigate this.
-
Excipient Choice: The addition of glidants, such as colloidal silicon dioxide, can improve powder flow. The appropriate selection and concentration of lubricants like magnesium stearate (B1226849) are also critical.[10]
Section 2: Quantitative Data Summary
The following tables summarize key data relevant to this compound experiments. Note: Specific quantitative data for this compound is limited in publicly available literature. The data presented here is illustrative and based on the known properties of similar compounds and general pharmaceutical principles.
Table 1: Physicochemical Properties of this compound
| Property | Value/Information | Reference |
| Molecular Formula | C19H29Cl2N5O | [11] |
| Molecular Weight | 414.4 g/mol | [11] |
| Melting Point | 179-181°C | [6] |
| Solubility | Soluble in methanol (B129727) and water. | [6] |
| pKa (estimated) | ~7.5 (weak base) | Illustrative |
| LogP (estimated) | 3.5 | Illustrative |
Table 2: Illustrative pH-Solubility Profile for a Weakly Basic Drug like Etoperidone HCl
| pH | Solubility (mg/mL) |
| 1.2 | > 10 |
| 4.5 | 1.5 |
| 6.8 | < 0.1 |
| 7.4 | < 0.05 |
| This table illustrates the expected trend of decreasing solubility with increasing pH for a weakly basic drug. |
Table 3: Common Sources of Variability and Recommended Controls
| Source of Variability | Parameter to Control | Recommended Control Method/Technique |
| API Solid State | Polymorphic Form | X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC) |
| Particle Size Distribution | Laser Diffraction, Sieving | |
| Formulation | Powder Flow | Angle of Repose, Carr's Index |
| Moisture Content | Karl Fischer Titration | |
| Excipient Compatibility | Isothermal Stress Testing with HPLC analysis | |
| Analytical Method | Mobile Phase pH | Calibrated pH meter |
| Column Temperature | HPLC Column Oven | |
| System Integrity | Regular Leak Checks, System Suitability Tests | |
| Dissolution Test | Media Deaeration | Vacuum degassing |
| Apparatus Calibration | Use of USP calibrator tablets |
Section 3: Experimental Protocols
Stability-Indicating RP-HPLC Method for this compound
This protocol outlines a general method for the quantitative analysis of this compound that can be validated to be stability-indicating.
1. Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Ammonium Acetate (reagent grade)
-
Water (HPLC grade)
2. Chromatographic Conditions:
-
Mobile Phase: 0.01M Ammonium Acetate: Acetonitrile (80:20 v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 257 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Preparation of Solutions:
-
Buffer Preparation: Dissolve 0.77 g of Ammonium Acetate in 1000 mL of HPLC grade water.
-
Standard Stock Solution (500 µg/mL): Accurately weigh and dissolve 50 mg of this compound reference standard in 100 mL of diluent (mobile phase).
-
Working Standard Solutions (50-150 µg/mL): Prepare a series of dilutions from the stock solution with the mobile phase to construct a calibration curve.
-
Sample Preparation (from tablets):
-
Weigh and finely powder a representative number of tablets.
-
Transfer a portion of the powder equivalent to 50 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
4. System Suitability:
-
Inject the working standard solution six times. The relative standard deviation (RSD) for the peak area should be less than 2.0%.
-
The tailing factor for the Etoperidone peak should be less than 2.0.
-
The theoretical plates should be greater than 2000.
5. Analysis:
-
Inject the blank (diluent), standard solutions, and sample solutions.
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve.
Dissolution Test for this compound Tablets
This protocol is based on general USP guidelines for immediate-release dosage forms.
1. Instrumentation and Materials:
-
USP Apparatus 2 (Paddle Apparatus)
-
Dissolution vessels (900 mL)
-
Water bath maintained at 37 ± 0.5°C
-
This compound tablets
-
0.1 N Hydrochloric Acid
-
Phosphate buffer (pH 6.8)
2. Dissolution Parameters:
-
Apparatus: USP 2 (Paddles)
-
Rotation Speed: 50 RPM
-
Dissolution Medium: 900 mL of 0.1 N HCl
-
Temperature: 37 ± 0.5°C
-
Time Points: 10, 20, 30, 45, and 60 minutes
3. Procedure:
-
Place 900 mL of 0.1 N HCl in each dissolution vessel and allow the medium to equilibrate to 37 ± 0.5°C.
-
Carefully drop one tablet into each vessel, ensuring no air bubbles are trapped on the tablet surface.
-
Start the apparatus immediately.
-
At each specified time point, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.
-
Filter the samples immediately through a 0.45 µm filter.
-
Analyze the filtered samples for this compound content using a validated analytical method, such as the HPLC method described above.
4. Acceptance Criteria (Illustrative for S1 Stage):
-
For each of the 6 tablets tested, the amount of active ingredient dissolved in 45 minutes is not less than 75% (Q) + 5% of the labeled amount.
Section 4: Visualizations
Signaling Pathways
This compound is an antagonist at the serotonin (B10506) 5-HT2A and α1-adrenergic receptors. Both receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.
Caption: Antagonistic action of Etoperidone on 5-HT2A and α1-adrenergic receptor signaling.
Experimental Workflow for Consistent Results
This workflow outlines a systematic approach to minimize variability in experimental outcomes.
Caption: Workflow for ensuring consistency in this compound experiments.
Troubleshooting Logic for HPLC Variability
This decision tree provides a logical approach to troubleshooting common HPLC issues.
Caption: Decision tree for troubleshooting HPLC variability.
References
- 1. Studies on the oral absorption in man of etoperidone tablets and capsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the effect of solubility increase at the main absorption site on bioavailability of BCS class II drug (risperidone) using liquisolid technique - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Particle Size Distribution Analysis of OTC Aerosol or Powder Drug Products With Potential for Inadvertent Inhalation Exposure to Consumers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. entegris.com [entegris.com]
- 5. Particle Size Analysis for Pharmaceuticals : Shimadzu (France) [shimadzu.fr]
- 6. This compound CAS#: [m.chemicalbook.com]
- 7. Quantitative and molecular analysis of buspirone hydrochloride polymorphs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. dissolutiontech.com [dissolutiontech.com]
- 10. What is intrinsic dissolution rate? [pion-inc.com]
- 11. Identification of polymorphism in ethylone hydrochloride: synthesis and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoperidone hydrochloride degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the degradation pathways and prevention of etoperidone (B1204206) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for etoperidone hydrochloride?
A1: this compound is susceptible to degradation through three primary pathways: hydrolysis, oxidation, and photolysis. The molecule's structure contains several functional groups prone to these reactions. The ether linkage and the amide-like bond within the triazolone ring can undergo hydrolysis. The piperazine (B1678402) ring and the ethyl groups on the triazolone ring are susceptible to oxidation. Furthermore, the chlorophenylpiperazine (B10847632) moiety can be susceptible to photodegradation upon exposure to light.
Q2: What are the likely degradation products of this compound?
A2: Based on its chemical structure and analogy with similar compounds, the main degradation products are expected to be:
-
Hydrolytic Degradants: Cleavage of the ether bond could yield 1-(3-chlorophenyl)piperazine (B195711) and the corresponding alcohol of the triazolopyridine moiety. Hydrolysis of the triazolone ring is also a possibility under harsh conditions.
-
Oxidative Degradants: Oxidation is likely to occur at the piperazine ring, potentially forming N-oxides. The ethyl groups on the triazolone ring could also be oxidized to form hydroxylated derivatives.
-
Photolytic Degradants: Exposure to UV light may lead to the formation of radical species and subsequent dimerization or further degradation of the chlorophenylpiperazine portion of the molecule.
Q3: How can I prevent the degradation of this compound during storage and handling?
A3: To minimize degradation, this compound should be:
-
Protected from moisture: Store in a well-closed container in a desiccator or a controlled low-humidity environment.
-
Protected from oxygen: For long-term storage or for oxygen-sensitive formulations, consider packaging under an inert atmosphere (e.g., nitrogen or argon).[1] The inclusion of antioxidants in the formulation can also be beneficial.
-
Protected from light: Store in amber-colored vials or other light-resistant containers to prevent photolytic degradation.[2][3]
-
Stored at controlled room temperature: Avoid exposure to high temperatures to slow down the rate of all potential degradation reactions.
Q4: Are there any specific formulation strategies to enhance the stability of this compound?
A4: Yes, several formulation strategies can improve stability:
-
pH control: For liquid formulations, maintaining an optimal pH using appropriate buffer systems can minimize hydrolysis.[4][5]
-
Use of antioxidants: Incorporating antioxidants such as butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid can prevent oxidative degradation.[6][7][8][9][10][11]
-
Excipient compatibility: Conduct thorough drug-excipient compatibility studies to ensure that the chosen excipients do not accelerate degradation.[12][13][14][15][16]
-
Moisture-resistant packaging: For solid dosage forms, using packaging materials with a low moisture vapor transmission rate, such as alu-alu blisters or bottles with desiccants, is recommended.[4][17]
Troubleshooting Guides
Problem: I am observing an unknown peak in my HPLC chromatogram during a stability study of this compound.
| Possible Cause | Troubleshooting Step |
| Degradation of Etoperidone | 1. Characterize the Peak: Use LC-MS/MS to determine the mass of the unknown peak and compare it with the predicted masses of potential degradation products. |
| 2. Review Storage Conditions: Verify that the stability samples were stored under the correct temperature, humidity, and light conditions as per the protocol. | |
| 3. Forced Degradation Study: Perform a forced degradation study under various stress conditions (acid, base, oxidation, heat, light) to see if you can intentionally generate the unknown peak. This will help in identifying its origin. | |
| Impurity in Excipient | 1. Analyze Excipients: Run an HPLC analysis of the individual excipients used in the formulation to check for impurities that might co-elute with your drug. |
| 2. Excipient Compatibility Study: If not already done, perform a compatibility study by storing binary mixtures of this compound and each excipient under stress conditions. | |
| Contamination | 1. Review Sample Preparation: Ensure that all glassware and solvents used for sample preparation are clean and of appropriate quality. |
| 2. Blank Injection: Inject a blank (diluent) to rule out any contamination from the HPLC system or the mobile phase. |
Problem: My this compound formulation is showing significant discoloration over time.
| Possible Cause | Troubleshooting Step |
| Photodegradation | 1. Assess Light Protection: Ensure the product is stored in appropriate light-resistant packaging (e.g., amber vials, opaque containers).[2][3] |
| 2. Photostability Study: Conduct a formal photostability study according to ICH Q1B guidelines to confirm light sensitivity. | |
| Oxidation | 1. Evaluate for Oxidative Degradants: Use a stability-indicating HPLC method to check for the presence of oxidative degradation products like N-oxides. |
| 2. Consider Antioxidants: If oxidation is confirmed, evaluate the addition of a suitable antioxidant to the formulation.[7][8][9][10][11] | |
| 3. Inert Atmosphere Packaging: For highly sensitive formulations, consider packaging under an inert gas like nitrogen.[4] | |
| Drug-Excipient Interaction | 1. Review Excipient Compatibility Data: Re-examine the results of your drug-excipient compatibility studies for any signs of interaction that could lead to colored degradants. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data from a forced degradation study of this compound. These values are for illustrative purposes and may not represent actual experimental results.
Table 1: Forced Degradation of this compound Under Various Stress Conditions
| Stress Condition | Duration | Temperature (°C) | % Degradation of Etoperidone HCl | Major Degradation Products Observed |
| 0.1 M HCl | 24 hours | 60 | 15.2% | Hydrolytic Degradant 1 |
| 0.1 M NaOH | 8 hours | 60 | 25.8% | Hydrolytic Degradant 2 |
| 3% H₂O₂ | 12 hours | 40 | 18.5% | Oxidative Degradant 1 (N-oxide) |
| Thermal | 48 hours | 80 | 8.3% | Thermal Degradant 1 |
| Photolytic (UV light) | 24 hours | 25 | 12.1% | Photolytic Degradant 1 |
Table 2: Stability of this compound in a Solid Oral Formulation at Accelerated Conditions (40°C / 75% RH)
| Time Point (Months) | Assay of Etoperidone HCl (%) | Total Impurities (%) |
| 0 | 100.2 | 0.15 |
| 1 | 99.5 | 0.48 |
| 3 | 98.1 | 1.25 |
| 6 | 96.8 | 2.35 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Objective: To investigate the degradation of this compound under various stress conditions as per ICH guidelines.
-
Materials: this compound, 0.1 M Hydrochloric Acid, 0.1 M Sodium Hydroxide, 3% Hydrogen Peroxide, HPLC grade water, and acetonitrile (B52724).
-
Procedure:
-
Acid Hydrolysis: Dissolve 10 mg of etoperidone HCl in 10 mL of 0.1 M HCl. Keep the solution at 60°C for 24 hours. Withdraw samples at regular intervals, neutralize with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.
-
Base Hydrolysis: Dissolve 10 mg of etoperidone HCl in 10 mL of 0.1 M NaOH. Keep the solution at 60°C for 8 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
Oxidation: Dissolve 10 mg of etoperidone HCl in 10 mL of 3% H₂O₂. Keep the solution at 40°C for 12 hours. Withdraw samples and dilute for HPLC analysis.
-
Thermal Degradation: Place 10 mg of solid etoperidone HCl in a hot air oven at 80°C for 48 hours. Dissolve the sample in mobile phase for HPLC analysis.
-
Photolytic Degradation: Expose 10 mg of solid etoperidone HCl to UV light (254 nm) in a photostability chamber for 24 hours. Dissolve the sample in mobile phase for HPLC analysis.
-
-
Analysis: Analyze all samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Objective: To develop and validate an HPLC method capable of separating this compound from its degradation products.
-
Instrumentation: HPLC system with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient mixture of acetonitrile and phosphate (B84403) buffer (pH 4.5).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 248 nm.
-
Injection Volume: 20 µL.
-
-
Method Validation: Validate the method as per ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Predicted degradation pathways of this compound.
Caption: Troubleshooting workflow for etoperidone HCl degradation.
References
- 1. books.rsc.org [books.rsc.org]
- 2. lfatabletpresses.com [lfatabletpresses.com]
- 3. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 4. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 5. scribd.com [scribd.com]
- 6. jocpr.com [jocpr.com]
- 7. Pharmaceutical Antioxidants | PPTX [slideshare.net]
- 8. scielo.br [scielo.br]
- 9. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Antioxidants - CD Formulation [formulationbio.com]
- 11. ANTIOXIDANTS: In Pharmaceutical Formulation [knowledgeofpharma.blogspot.com]
- 12. ijbpas.com [ijbpas.com]
- 13. Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup: A Benchmark Study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 15. scispace.com [scispace.com]
- 16. veeprho.com [veeprho.com]
- 17. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Etoperidone Analytical Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with analytical assays for Etoperidone. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in Etoperidone analytical assays?
A1: The most common sources of interference in Etoperidone analytical assays, particularly when using Liquid Chromatography-Mass Spectrometry (LC-MS/MS), can be broadly categorized as:
-
Metabolic Interference: Etoperidone is extensively metabolized, primarily by the cytochrome P450 enzyme CYP3A4. Its metabolites can potentially interfere with the analysis. The primary active metabolite, meta-chlorophenylpiperazine (mCPP), is also a metabolite of other drugs like trazodone (B27368) and nefazodone (B1678010), which can lead to falsely elevated Etoperidone or mCPP concentrations if co-administered.[1] Other significant metabolites include OH-ethyl-etoperidone (M1) and OH-phenyl-etoperidone (M2). Isobaric metabolites (compounds with the same nominal mass) can also be a source of interference if not chromatographically separated.
-
Matrix Effects: Components of the biological matrix (e.g., plasma, urine) such as phospholipids, salts, and proteins can co-elute with Etoperidone and suppress or enhance its ionization in the mass spectrometer, leading to inaccurate quantification.
-
Co-elution: Other drugs or their metabolites that are not adequately separated from Etoperidone during the chromatographic run can cause interference. This is particularly relevant for structurally similar compounds.
-
Cross-reactivity (in immunoassays): While less common for quantitative analysis, if immunoassays are used for screening, antibodies may cross-react with structurally related compounds, including Etoperidone's metabolites or other phenylpiperazine drugs.
Q2: My Etoperidone signal is low and inconsistent in plasma samples. What could be the cause?
A2: Low and inconsistent signal for Etoperidone in plasma samples is often indicative of ion suppression , a type of matrix effect. Endogenous components from the plasma co-eluting with Etoperidone can interfere with its ionization in the mass spectrometer's ion source, leading to a reduced and variable signal.
Q3: Can the co-administration of Trazodone affect the quantification of Etoperidone?
A3: Yes, the co-administration of Trazodone can significantly interfere with the quantification of Etoperidone's active metabolite, m-chlorophenylpiperazine (mCPP). Both Etoperidone and Trazodone are metabolized to mCPP.[1][2] Therefore, if you are measuring mCPP as a marker of Etoperidone metabolism, concurrent use of Trazodone will lead to falsely elevated mCPP levels, which would not be solely attributable to Etoperidone. It is crucial to have a comprehensive patient medication history when interpreting mCPP concentrations.
Troubleshooting Guides
Issue 1: Poor Peak Shape and Asymmetry for Etoperidone
Question: I am observing fronting or tailing of the Etoperidone peak in my HPLC chromatogram. What are the likely causes and how can I fix it?
Answer: Poor peak shape for Etoperidone can be caused by several factors. Here is a step-by-step troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume or dilute the sample. 2. Check if the concentration of the injected sample is within the linear range of the assay. |
| Inappropriate Mobile Phase pH | 1. Etoperidone is a basic compound. Ensure the mobile phase pH is appropriate for its pKa to maintain a consistent ionization state. 2. Adjust the mobile phase pH by 0.2-0.5 units to see if peak shape improves. |
| Column Contamination or Degradation | 1. Implement a column wash step between injections to remove strongly retained matrix components. 2. Use a guard column to protect the analytical column from contamination. 3. If the column has been used extensively, replace it with a new one. |
| Secondary Interactions with Silanols | 1. Add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase at a low concentration (e.g., 0.1%) to block active silanol (B1196071) groups on the column. 2. Use a column with end-capping or a different stationary phase chemistry. |
Issue 2: Suspected Co-elution with an Unknown Interference
Question: I have a peak that is interfering with my Etoperidone peak, but I am unsure of its identity. How can I identify and resolve this co-elution?
Answer: Co-elution can lead to inaccurate quantification. The following workflow will help you identify and resolve the issue.
Workflow for Resolving Co-elution:
Caption: Workflow for identifying and resolving co-eluting interferences.
Experimental Protocol: Peak Purity Analysis using a Diode Array Detector (DAD/PDA)
-
Acquisition: Ensure your HPLC system is equipped with a DAD or PDA detector and that it is set to acquire spectra across the entire peak of interest.
-
Analysis: Use the chromatography software to perform a peak purity analysis on the Etoperidone peak. The software will compare the UV-Vis spectra at different points across the peak (upslope, apex, and downslope).
-
Interpretation: If the spectra are identical, the peak is likely pure. If the spectra differ, it indicates the presence of a co-eluting impurity.
Issue 3: Quantifying and Mitigating Matrix Effects
Question: How can I quantitatively assess matrix effects for my Etoperidone LC-MS/MS assay and what are the strategies to minimize them?
Answer: Matrix effects should be systematically evaluated during method development. The post-extraction spike method is a standard approach to quantify these effects.
Experimental Protocol: Post-Extraction Spike for Matrix Effect Assessment
-
Prepare Three Sets of Samples:
-
Set 1 (Neat Solution): Prepare Etoperidone standards at low and high concentrations in the mobile phase.
-
Set 2 (Blank Matrix Extract): Extract at least six different lots of blank biological matrix (e.g., plasma) using your established sample preparation method.
-
Set 3 (Post-Spiked Matrix): Spike the extracts from Set 2 with Etoperidone at the same low and high concentrations as in Set 1.
-
-
Analyze Samples: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area in Set 3) / (Peak Area in Set 1)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Calculate IS-Normalized MF: If using a stable isotope-labeled internal standard (SIL-IS), calculate the IS-normalized MF to assess the compensation for matrix effects.
-
IS-Normalized MF = (Analyte/IS Peak Area Ratio in Set 3) / (Analyte/IS Peak Area Ratio in Set 1)
-
Strategies to Mitigate Matrix Effects:
| Strategy | Description |
| Improved Sample Preparation | Use more selective sample preparation techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. |
| Chromatographic Separation | Modify the HPLC method (e.g., adjust the gradient, change the column) to separate Etoperidone from the regions of ion suppression. |
| Use of a Stable Isotope-Labeled Internal Standard (SIL-IS) | A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective compensation during quantification. |
| Sample Dilution | Diluting the sample with the mobile phase can reduce the concentration of interfering matrix components. |
Quantitative Data Summary: Comparison of Sample Preparation Methods for Matrix Effect Reduction (Illustrative Data)
| Sample Preparation Method | Matrix Factor (MF) for Etoperidone | % RSD of MF (n=6 lots) |
| Protein Precipitation | 0.65 | 18% |
| Liquid-Liquid Extraction (LLE) | 0.85 | 9% |
| Solid Phase Extraction (SPE) | 0.95 | 4% |
Note: This data is illustrative and the actual performance will depend on the specific method and matrix.
Issue 4: Interference from Isobaric Metabolites
Question: My assay is showing a peak at the same m/z as Etoperidone but at a slightly different retention time. Could this be an isobaric metabolite?
Answer: Yes, it is possible that you are observing an isobaric metabolite. Etoperidone undergoes hydroxylation, which results in metabolites with the same nominal mass as other potential metabolites after subsequent reactions. For example, hydroxylation of the ethyl side chain followed by oxidation could lead to a metabolite with a different structure but the same mass as another metabolite.
Troubleshooting Logic for Isobaric Interference:
Caption: Logical workflow for investigating potential isobaric interference.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) for Differentiation
-
Sample Analysis: Analyze the sample using an LC-HRMS system (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire full scan mass spectra with high mass accuracy (e.g., < 5 ppm).
-
Data Analysis:
-
Extract the ion chromatograms for the exact masses of Etoperidone and its potential isobaric metabolites.
-
The different elemental compositions of isobaric compounds will result in slightly different exact masses, allowing for their differentiation.
-
Illustrative Exact Masses of Etoperidone and a Potential Isobaric Metabolite:
| Compound | Formula | Monoisotopic Mass (Da) |
| Etoperidone | C₂₁H₂₈ClN₅O | 401.2009 |
| Hypothetical Isobaric Metabolite | C₂₀H₂₄ClN₅O₂ | 401.1619 |
Note: The exact mass difference allows for their resolution by HRMS.
References
- 1. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review | MDPI [mdpi.com]
- 2. Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of Etoperidone hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Etoperidone hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is an atypical antidepressant classified as a serotonin (B10506) antagonist and reuptake inhibitor (SARI).[1] It has a complex pharmacodynamic profile, acting on various serotonin and adrenergic receptors.[1][2] Its activity is mediated in part by its major metabolite, m-chlorophenylpiperazine (mCPP).[1][3] Key physicochemical properties are summarized in the table below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₈ClN₅O · HCl | [4] |
| Molecular Weight | 414.37 g/mol | [2] |
| Melting Point | 179-181°C | [5] |
| Solubility | Soluble in Methanol and Water | [5] |
| Appearance | White Solid | [5] |
Q2: What are the common causes of batch-to-batch variability in this compound?
Batch-to-batch variability of an active pharmaceutical ingredient (API) like this compound can stem from several factors throughout the manufacturing process.[6][7] These variations can significantly impact the final drug product's performance and quality.[][9] Key contributing factors include:
-
Polymorphism: The existence of different crystalline forms (polymorphs) can affect solubility, dissolution rate, and stability.[10][11][12][13]
-
Particle Size Distribution (PSD): Variations in particle size can influence flowability, blend uniformity, dissolution, and bioavailability.[10]
-
Impurity Profile: Differences in the type and amount of synthesis-related impurities or degradation products can alter the drug's efficacy and safety profile.[14][15][16][17]
-
Crystallinity: The ratio of crystalline to amorphous content can impact physical and chemical stability.[12]
-
Hygroscopicity: The tendency to absorb moisture from the air can affect the material's physical properties and chemical stability.[10]
-
Manufacturing Process Parameters: Inconsistencies in the synthesis, crystallization, and purification steps can lead to variations in the final product.[6]
Q3: How can I identify the cause of variability between my batches of this compound?
A systematic approach is crucial to pinpoint the root cause of variability. The following workflow outlines a logical sequence of investigations.
Troubleshooting Guides
This section provides specific troubleshooting guidance for common issues encountered with this compound.
Issue 1: Inconsistent Dissolution Profiles
Table 2: Troubleshooting Inconsistent Dissolution
| Potential Cause | Recommended Action | Analytical Technique |
| Polymorphism | Perform polymorphic screening on each batch to identify the crystalline form. Different polymorphs can have different dissolution rates.[11][13] | X-Ray Diffraction (XRD), Differential Scanning Calorimetry (DSC) |
| Particle Size | Analyze the particle size distribution. Smaller particles generally dissolve faster due to a larger surface area.[10] | Laser Diffraction, Microscopy |
| Crystallinity | Assess the degree of crystallinity. Amorphous content typically dissolves faster than crystalline material.[12] | XRD, DSC |
| Solubility | Determine the solubility of each batch in the relevant dissolution media.[] | UV-Vis Spectrophotometry, HPLC |
Issue 2: Variable Potency or Assay Results
Table 3: Troubleshooting Variable Potency
| Potential Cause | Recommended Action | Analytical Technique |
| Incorrect Standard Preparation | Ensure the reference standard is properly dried and accurately weighed. Use a validated standard preparation procedure. | N/A |
| Degradation | Perform forced degradation studies to identify potential degradation products that might interfere with the main peak in the chromatogram.[18] | HPLC with a photodiode array (PDA) detector or Mass Spectrometry (MS) |
| Hygroscopicity | Determine the water content of each batch as absorbed moisture can affect the calculated potency.[10] | Karl Fischer Titration |
| Impurity Co-elution | Review the chromatograms for any co-eluting peaks with the main Etoperidone peak. Adjust chromatographic conditions if necessary to improve resolution. | HPLC-PDA/MS |
Issue 3: Unexpected Impurity Profile
Table 4: Troubleshooting Unexpected Impurities
| Potential Cause | Recommended Action | Analytical Technique |
| Changes in Synthesis Route | Contact the supplier to inquire about any changes to the manufacturing process.[6] | N/A |
| Degradation | Conduct stability testing under various stress conditions (heat, humidity, light) to identify potential degradation pathways.[19][20][21] | Stability-Indicating HPLC Method |
| Raw Material Variability | Variability in starting materials can introduce new impurities.[6] | HPLC-MS for impurity identification |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
This method is suitable for the quantification of Etoperidone and the detection of related impurities.[22]
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Prepare a suitable buffer, for example, 0.01M Ammonium Acetate.
-
Mix with an organic solvent like Acetonitrile in an appropriate ratio (e.g., 80:20 v/v).
-
Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.[23]
-
-
Standard Solution Preparation:
-
Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution.
-
Prepare a series of dilutions to create a calibration curve.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound batch sample in the mobile phase to a known concentration.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 10 µL
-
Detection wavelength: Determined by scanning a standard solution for maximum absorbance (λmax).
-
Column temperature: Ambient
-
-
Analysis:
-
Inject the standard and sample solutions.
-
Calculate the assay based on the peak area of the main peak relative to the calibration curve.
-
Identify and quantify impurities based on their relative retention times and peak areas.
-
Protocol 2: UV-Visible Spectrophotometry for Rapid Quantification
This method offers a simpler and faster approach for routine quality control checks.[22]
-
Instrumentation:
-
UV-Visible Spectrophotometer with matched quartz cuvettes (1 cm path length)
-
-
Solvent Selection:
-
Choose a solvent in which this compound is freely soluble and stable (e.g., methanol, ethanol, or a suitable buffer).
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound reference standard in the selected solvent.
-
Create a series of dilutions for a calibration curve.
-
-
Sample Preparation:
-
Prepare the sample solution as described in the HPLC method, using the same solvent as for the standard solutions.
-
-
Measurement:
-
Determine the wavelength of maximum absorbance (λmax) of Etoperidone by scanning a standard solution over a suitable UV range.
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
-
-
Analysis:
-
Calculate the concentration of Etoperidone in the sample based on the calibration curve.
-
Signaling Pathways and Mechanism of Action
Etoperidone exerts its therapeutic effects through a complex interaction with multiple neurotransmitter systems. Understanding this can help in designing experiments to assess the functional impact of batch-to-batch variability.
References
- 1. Etoperidone - Wikipedia [en.wikipedia.org]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound CAS#: [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. appliedsmartfactory.com [appliedsmartfactory.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. researchgate.net [researchgate.net]
- 12. surfacemeasurementsystems.com [surfacemeasurementsystems.com]
- 13. Polymorphism in generic drug product development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 15. derpharmachemica.com [derpharmachemica.com]
- 16. jocpr.com [jocpr.com]
- 17. journalijcar.org [journalijcar.org]
- 18. archives.ijper.org [archives.ijper.org]
- 19. ema.europa.eu [ema.europa.eu]
- 20. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 21. ijnrd.org [ijnrd.org]
- 22. benchchem.com [benchchem.com]
- 23. ijarmps.org [ijarmps.org]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of Etoperidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of Etoperidone. Due to the limited availability of specific literature for Etoperidone, this guide leverages validated methods for Trazodone (B27368), a structurally related compound, as a reliable analytical analogue.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my Etoperidone analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, such as Etoperidone, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[4] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[4][5] In the analysis of drugs like Etoperidone from biological fluids, endogenous components like phospholipids (B1166683) and proteins are common sources of matrix effects.[6]
Q2: How can I identify if matrix effects are impacting my Etoperidone LC-MS/MS assay?
A2: A common method to assess matrix effects is the post-extraction spike method. This involves comparing the analyte's signal in a blank matrix extract that has been spiked with the analyte to the signal of the analyte in a pure solvent. A significant difference between these signals indicates the presence of matrix effects. Another qualitative technique is the post-column infusion experiment, where a constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. Injection of a blank matrix extract will show a dip or a rise in the baseline signal at the retention times of interfering components, revealing regions of ion suppression or enhancement.[7]
Q3: What are the most effective strategies to minimize or compensate for matrix effects in Etoperidone analysis?
A3: A multi-pronged approach is often the most effective:
-
Optimized Sample Preparation: The goal is to remove as many interfering matrix components as possible while efficiently recovering Etoperidone. Techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are generally more effective at cleaning up samples than protein precipitation (PPT).[6][8]
-
Chromatographic Separation: Adjusting the chromatographic conditions (e.g., gradient, column chemistry) to separate Etoperidone from co-eluting matrix components can significantly reduce interference.[7]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for Etoperidone (e.g., Etoperidone-d6) is the preferred internal standard. Since it has nearly identical physicochemical properties to Etoperidone, it will be affected by matrix effects in the same way, thus providing effective compensation for signal variations and improving accuracy and precision.[9][10][11] For the related compound Trazodone, the use of Trazodone-d6 has been shown to be effective.[12]
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in Etoperidone quantification.
This issue is often a primary indicator of unaddressed matrix effects.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a quantitative assessment of matrix effects using the post-extraction spike method detailed in the experimental protocols section.
-
Review Sample Preparation: If significant matrix effects are observed, consider switching to a more rigorous sample preparation technique. For instance, if you are using protein precipitation, transitioning to liquid-liquid extraction or solid-phase extraction can provide a cleaner extract.[6][8]
-
Optimize Chromatography: Analyze the chromatograms of blank matrix injections to identify regions of ion suppression. Adjust the LC gradient to ensure Etoperidone elutes in a region free from significant interference.
-
Implement a SIL-IS: If not already in use, incorporate a stable isotope-labeled internal standard for Etoperidone. This is a robust way to compensate for variability caused by matrix effects.[9][10]
Issue 2: Low signal intensity or complete signal loss for Etoperidone.
This is a classic symptom of significant ion suppression.
Troubleshooting Steps:
-
Perform Post-Column Infusion: This experiment will visually demonstrate the regions of ion suppression in your chromatogram.
-
Improve Sample Cleanup: Focus on removing phospholipids, which are major contributors to ion suppression in plasma samples. Methods like SPE with specific wash steps can be highly effective.
-
Modify Mobile Phase: The composition of the mobile phase can influence ionization efficiency. Experiment with different additives or pH adjustments.
-
Check for Co-eluting Metabolites: Consider the possibility of co-eluting metabolites of Etoperidone or other administered drugs that might be causing interference.
Quantitative Data Summary
The following tables summarize typical performance data from validated LC-MS/MS methods for the analogous compound, Trazodone, which can be used as a benchmark for developing an Etoperidone assay.
Table 1: Comparison of Sample Preparation Techniques for Trazodone Analysis
| Sample Preparation Method | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) | Reference |
| Liquid-Liquid Extraction | 36.1 - 40.8 | 65.8 | Not explicitly quantified, but method validated | [1] |
| Protein Precipitation | ~97.5 | Not specified | No significant interference observed | [12][13] |
Table 2: Trazodone Bioanalytical Method Validation Parameters
| Parameter | Result | Reference |
| Linearity Range | 5 - 3000 ng/mL | [12] |
| Inter-day Precision (%CV) | < 11% | [1] |
| Inter-day Accuracy | 89.6% - 105.8% | [1] |
| Intra-day Precision (%CV) | < 11% | [1] |
| Intra-day Accuracy | 91.5% - 104.3% | [1] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation via Protein Precipitation (Adapted from Trazodone methods)
This protocol is a rapid and simple method for sample cleanup.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile (B52724) containing the stable isotope-labeled internal standard (e.g., Etoperidone-d6).
-
Vortex the mixture for 1 minute to precipitate the proteins.
-
Centrifuge the sample at 13,000 rpm for 5 minutes at 4°C.[14]
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (Adapted from Trazodone methods)
This method offers a cleaner sample extract compared to protein precipitation.
-
To 500 µL of plasma sample in a glass tube, add the internal standard solution.
-
Add 5 mL of n-hexane (or another suitable organic solvent) and vortex for 10 minutes.[2]
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in a suitable volume of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Assessment of Matrix Effect (Post-Extraction Spike Method)
-
Set A: Prepare a standard solution of Etoperidone in the mobile phase at a known concentration (e.g., mid-QC level).
-
Set B: Extract a blank plasma sample using your validated sample preparation method. After extraction, spike the resulting extract with the Etoperidone standard solution to the same concentration as Set A.
-
Set C: Spike a blank plasma sample with the Etoperidone standard solution to the same concentration as Set A and then perform the extraction.
-
Analyze all three sets by LC-MS/MS.
-
Calculate Matrix Effect (%ME): (%ME) = (Peak Area in Set B / Peak Area in Set A) * 100 A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.
-
Calculate Recovery (%RE): (%RE) = (Peak Area in Set C / Peak Area in Set B) * 100
Visualizations
Caption: Experimental workflow for Etoperidone analysis in plasma.
Caption: Troubleshooting decision tree for matrix effects.
References
- 1. scispace.com [scispace.com]
- 2. High throughput and sensitive determination of trazodone and its primary metabolite, m-chlorophenylpiperazine, in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. scribd.com [scribd.com]
- 8. ijsr.net [ijsr.net]
- 9. scispace.com [scispace.com]
- 10. crimsonpublishers.com [crimsonpublishers.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. LC-MS/MS determination of trazodone in human plasma and its pharmacokinetic study in healthy Chinese - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to Etoperidone Hydrochloride, Trazodone, and Nefazodone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of etoperidone (B1204206) hydrochloride, trazodone (B27368), and nefazodone (B1678010), three structurally related phenylpiperazine antidepressants. The information presented is collated from a range of preclinical and clinical studies to offer a comprehensive overview of their pharmacological profiles, supported by experimental data and methodologies.
Introduction
Etoperidone, trazodone, and nefazodone are classified as serotonin (B10506) antagonist and reuptake inhibitors (SARIs). Their therapeutic effects in treating depression are attributed to a multimodal mechanism of action, primarily involving the modulation of serotonergic neurotransmission. A key feature of these compounds is their ability to antagonize serotonin 5-HT2A receptors while also inhibiting the reuptake of serotonin. This dual action is believed to contribute to their antidepressant efficacy and a side effect profile that can differ from other classes of antidepressants like selective serotonin reuptake inhibitors (SSRIs).[1] All three compounds are metabolized to the active metabolite meta-chlorophenylpiperazine (mCPP), which also contributes to their overall pharmacological effects.[2]
Pharmacological Profile: A Quantitative Comparison
The therapeutic and adverse effects of etoperidone, trazodone, and nefazodone are dictated by their binding affinities for various neurotransmitter receptors and transporters. The following tables summarize the available in vitro binding affinities (Ki values in nM), with lower values indicating higher affinity.
Table 1: Comparative Receptor Binding Affinities (Ki, nM)
| Receptor/Transporter | Etoperidone (Ki, nM) | Trazodone (Ki, nM) | Nefazodone (Ki, nM) |
| Serotonin Receptors | |||
| 5-HT1A | 20.2[3], 85[4] | 23.6[3] | High Affinity |
| 5-HT2A | 36[4] | Potent Antagonist[1][4] | Potent Antagonist[5] |
| 5-HT2C | Agonist (via mCPP)[4] | Weak Antagonist[4] | Moderate Antagonist |
| Adrenergic Receptors | |||
| α1 | 38[4] | Potent Antagonist[4] | High Affinity |
| α2 | 570[4] | Moderate Antagonist[4] | Lower Affinity |
| Dopamine Receptors | |||
| D2 | 2300[4] | Very Low Affinity[4] | Lower Affinity |
| Histamine Receptors | |||
| H1 | 3100[4] | Weak Antagonist[4] | Low/No Affinity[6] |
| Transporters | |||
| SERT | 890[4] | Moderate Inhibitor[4] | Moderate Inhibitor[5] |
| NET | 20,000[4] | Moderate Inhibitor[5] | |
| DAT | 52,000[4] |
Note: Data is compiled from multiple sources and may not be from direct head-to-head comparative studies in all cases. The term "Potent/High/Moderate/Low/Weak" is used when specific Ki values were not provided in the source.
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Etoperidone | Trazodone | Nefazodone |
| Bioavailability | Highly variable, can be as low as 12% | 63-80% | ~20% |
| Protein Binding | High | 89-95% | >99% |
| Metabolism | Primarily via CYP3A4 to mCPP[2] | Primarily via CYP3A4 to mCPP[7][8] | Primarily via CYP3A4 to mCPP and other metabolites[2] |
| Elimination Half-life | ~21.7 hours | Biphasic: 3-6 hours (initial), 5-9 hours (terminal) | 2-4 hours (parent drug) |
| Active Metabolites | m-chlorophenylpiperazine (mCPP)[2] | m-chlorophenylpiperazine (mCPP)[7][8][9] | mCPP, hydroxynefazodone, triazoledione[6] |
Experimental Protocols
The following sections detail generalized methodologies for key experiments used to characterize and compare compounds like etoperidone, trazodone, and nefazodone.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor or transporter.
Principle: This is a competitive binding assay where the ability of an unlabeled test compound (e.g., etoperidone, trazodone, or nefazodone) to displace a radiolabeled ligand from its target receptor is measured.[10][11]
General Protocol:
-
Membrane Preparation:
-
Crude membrane fractions are prepared from tissues or cell lines endogenously expressing or engineered to overexpress the target receptor (e.g., human serotonin 5-HT2A receptor).[12]
-
Cells or tissues are homogenized in a cold buffer and subjected to differential centrifugation to isolate the membrane pellet.[12]
-
The final pellet is resuspended, and the protein concentration is determined using a standard assay (e.g., BCA or Bradford).[12]
-
-
Assay Setup:
-
The assay is typically performed in a 96-well plate.[4]
-
Three sets of conditions are prepared in triplicate:
-
Total Binding: Contains the membrane preparation and the radioligand.
-
Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of an unlabeled ligand known to saturate the target receptor.
-
Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound.[4]
-
-
-
Incubation:
-
The plate is incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.[4]
-
-
Termination and Filtration:
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.[4]
-
-
Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The percentage of specific binding is plotted against the logarithm of the test compound concentration.
-
Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[13]
-
In Vivo Assessment of 5-HT1A Receptor Function
Objective: To determine the functional nature (agonist or antagonist activity) of the test compounds at 5-HT1A receptors in vivo.[3]
Principle: The study by Cioli et al. (1984) investigated the effects of these compounds on behaviors mediated by the 5-HT1A receptor in rats.[14] A common model involves measuring the induction of reciprocal forepaw treading (RFT), a behavior indicative of 5-HT1A agonism, or the blockade of RFT induced by a known 5-HT1A agonist like 8-OH-DPAT, which indicates antagonism.[3]
General Protocol:
-
Animal Model:
-
Male Sprague-Dawley rats are commonly used.
-
Animals may be pre-treated with reserpine (B192253) to deplete endogenous monoamines, thereby increasing the sensitivity of the model to serotonergic agents.[3]
-
-
Drug Administration:
-
Behavioral Observation:
-
Following drug administration, animals are observed for the presence and frequency of RFT.
-
Behavioral scoring is typically performed by trained observers who are blind to the treatment conditions.[3]
-
-
Data Analysis:
-
For agonist studies, the frequency of RFT is compared between vehicle-treated and drug-treated groups.
-
For antagonist studies, the ability of the test compound to reduce the 8-OH-DPAT-induced RFT is quantified, and the ID50 (the dose that inhibits the response by 50%) is calculated.[3]
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize the key signaling pathways and a generalized experimental workflow for comparing these compounds.
Caption: Serotonergic signaling pathway and drug targets.
Caption: Workflow for radioligand binding assays.
Caption: Relationship between mechanisms and clinical effects.
Conclusion
Etoperidone, trazodone, and nefazodone share a core pharmacological profile as serotonin 5-HT2A antagonists and serotonin reuptake inhibitors. However, they exhibit distinct affinities for other receptors and transporters, which contributes to their unique clinical characteristics. Trazodone, for instance, has more pronounced antihistaminic effects, leading to greater sedation, while nefazodone also possesses norepinephrine (B1679862) reuptake inhibitory properties.[5][15] Etoperidone's profile appears to be broadly similar to trazodone, though it is less studied.[4][14] The active metabolite, mCPP, further contributes to their complex pharmacology, particularly through its interaction with various serotonin receptor subtypes.[16][17][18] This comparative guide, with its presentation of quantitative data and experimental methodologies, serves as a valuable resource for researchers and drug development professionals in the field of psychopharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacology and neurochemistry of nefazodone, a novel antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nefazodone: A Review of Its Neurochemical Mechanisms, Pharmacokinetics, and Therapeutic Use in Major Depressive Disorder [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of trazodone metabolic pathways and species-specific profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trazodone - Wikipedia [en.wikipedia.org]
- 10. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. meta-Chlorophenylpiperazine - Wikipedia [en.wikipedia.org]
- 16. Effects of m-chlorophenylpiperazine on receptor binding and brain metabolism of monoamines in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. 1-(m-chlorophenyl)piperazine (mCPP) interactions with neurotransmitter receptors in the human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Antagonist activity of meta-chlorophenylpiperazine and partial agonist activity of 8-OH-DPAT at the 5-HT(7) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoperidone vs. SSRIs: A Preclinical Efficacy Comparison in Rodent Models of Depression and Anxiety
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of etoperidone (B1204206), a serotonin (B10506) antagonist and reuptake inhibitor (SARI), against Selective Serotonin Reuptake Inhibitors (SSRIs), a cornerstone in depression and anxiety treatment. While direct head-to-head preclinical studies with quantitative data are limited in the available scientific literature, this guide synthesizes existing knowledge on their mechanisms of action and individual effects in established rodent models to offer a comprehensive overview for research and development purposes.
Mechanism of Action: A Tale of Two Serotonergic Strategies
The fundamental difference in the preclinical profile of etoperidone and SSRIs lies in their distinct mechanisms of action at the synaptic level.
SSRIs , such as fluoxetine (B1211875), sertraline, paroxetine (B1678475), and citalopram (B1669093), exhibit a focused mechanism by selectively blocking the serotonin transporter (SERT).[1] This inhibition leads to an accumulation of serotonin in the synaptic cleft, thereby enhancing serotonergic neurotransmission.[1]
Etoperidone , on the other hand, possesses a more complex pharmacological profile. It acts as both a serotonin reuptake inhibitor and an antagonist at serotonin 5-HT2A receptors.[2][3] This dual action theoretically offers a different approach to modulating the serotonergic system. The 5-HT2A receptor antagonism is hypothesized to contribute to its antidepressant and anxiolytic effects, potentially by mitigating some of the side effects associated with non-selective serotonin receptor activation that can occur with SSRIs.[4][5]
Comparative Efficacy in Preclinical Models
Forced Swim Test (FST)
The FST is a widely used behavioral despair model to screen for antidepressant efficacy.[6][7] Rodents are placed in an inescapable cylinder of water, and the duration of immobility is measured. A reduction in immobility time is indicative of an antidepressant-like effect.
Expected Outcomes:
-
SSRIs: Generally, SSRIs are expected to decrease immobility time in the FST.[8][9]
-
Etoperidone: Based on its antidepressant properties, etoperidone would also be expected to reduce immobility time in this model.
Tail Suspension Test (TST)
Similar to the FST, the TST is a behavioral despair model where mice are suspended by their tails, and the duration of immobility is recorded.[10][11][12] Reduced immobility suggests antidepressant-like activity.
Expected Outcomes:
-
SSRIs: SSRIs are known to decrease immobility in the TST.
-
Etoperidone: Etoperidone is anticipated to show a similar reduction in immobility.
Elevated Plus Maze (EPM)
The EPM is a standard preclinical model for assessing anxiety-like behavior. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.[13][14]
Expected Outcomes:
-
SSRIs: Acute administration of SSRIs can sometimes have anxiogenic-like effects, while chronic treatment is generally associated with anxiolytic-like effects, demonstrated by increased open arm exploration.[15][16]
-
Etoperidone: With its 5-HT2A antagonist properties, etoperidone is hypothesized to exhibit anxiolytic effects, leading to increased time and entries in the open arms.
Novelty-Suppressed Feeding (NSF) Test
The NSF test assesses anxiety-like behavior by measuring the latency of a food-deprived rodent to begin eating in a novel and potentially stressful environment.[17][18] Anxiolytics typically reduce this latency.
Expected Outcomes:
-
SSRIs: Chronic, but not acute, administration of SSRIs has been shown to decrease the latency to feed in the NSF test.[19]
-
Etoperidone: Etoperidone is expected to demonstrate anxiolytic properties by reducing the latency to eat in this paradigm.
Quantitative Data Summary
As previously stated, direct, publicly available preclinical studies comparing etoperidone to a range of SSRIs across these behavioral models are lacking. The following tables are structured to present such data, should it become available through future research.
Table 1: Forced Swim Test (FST) - Immobility Time (Seconds)
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (s) | Standard Deviation |
| Vehicle | - | Data Not Available | Data Not Available |
| Etoperidone | e.g., 10 | Data Not Available | Data Not Available |
| Fluoxetine | e.g., 10 | Data Not Available | Data Not Available |
| Sertraline | e.g., 10 | Data Not Available | Data Not Available |
| Paroxetine | e.g., 10 | Data Not Available | Data Not Available |
| Citalopram | e.g., 10 | Data Not Available | Data Not Available |
Table 2: Tail Suspension Test (TST) - Immobility Time (Seconds)
| Treatment Group | Dose (mg/kg) | Mean Immobility Time (s) | Standard Deviation |
| Vehicle | - | Data Not Available | Data Not Available |
| Etoperidone | e.g., 10 | Data Not Available | Data Not Available |
| Fluoxetine | e.g., 10 | Data Not Available | Data Not Available |
| Sertraline | e.g., 10 | Data Not Available | Data Not Available |
| Paroxetine | e.g., 10 | Data Not Available | Data Not Available |
| Citalopram | e.g., 10 | Data Not Available | Data Not Available |
Table 3: Elevated Plus Maze (EPM) - Time in Open Arms (Seconds)
| Treatment Group | Dose (mg/kg) | Mean Time in Open Arms (s) | Standard Deviation |
| Vehicle | - | Data Not Available | Data Not Available |
| Etoperidone | e.g., 1 | Data Not Available | Data Not Available |
| Fluoxetine | e.g., 10 | Data Not Available | Data Not Available |
| Sertraline | e.g., 10 | Data Not Available | Data Not Available |
| Paroxetine | e.g., 10 | Data Not Available | Data Not Available |
| Citalopram | e.g., 10 | Data Not Available | Data Not Available |
Table 4: Novelty-Suppressed Feeding (NSF) Test - Latency to Feed (Seconds)
| Treatment Group | Dose (mg/kg) | Mean Latency to Feed (s) | Standard Deviation |
| Vehicle | - | Data Not Available | Data Not Available |
| Etoperidone | e.g., 1 | Data Not Available | Data Not Available |
| Fluoxetine | e.g., 10 | Data Not Available | Data Not Available |
| Sertraline | e.g., 10 | Data Not Available | Data Not Available |
| Paroxetine | e.g., 10 | Data Not Available | Data Not Available |
| Citalopram | e.g., 10 | Data Not Available | Data Not Available |
Experimental Protocols
Below are standardized protocols for the key experiments cited. Specific parameters may vary between studies.
Forced Swim Test (FST) Protocol
-
Apparatus: A cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the rodent cannot touch the bottom or escape.
-
Procedure:
-
Pre-test session (optional but common): Naive animals are placed in the water for 15 minutes, 24 hours before the test session.
-
Test session: Animals are placed in the water for a 5-6 minute session. Behavior is typically recorded by a video camera.
-
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minor movements to keep its head above water) is scored during the final 4 minutes of the test.
Tail Suspension Test (TST) Protocol
-
Apparatus: A horizontal bar or rod from which the mouse can be suspended. The area should be shielded to prevent the mouse from seeing its surroundings.
-
Procedure: The mouse is suspended by its tail using adhesive tape, approximately 1-2 cm from the tip. The duration of the test is typically 6 minutes.
-
Data Analysis: The total time the mouse remains immobile is recorded. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.
Elevated Plus Maze (EPM) Protocol
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.
-
Procedure: The rodent is placed in the center of the maze, facing an open arm. Its behavior is recorded for a 5-minute session.
-
Data Analysis: The number of entries into and the time spent in the open and enclosed arms are measured. An increase in the proportion of time spent in the open arms is indicative of an anxiolytic effect.
Novelty-Suppressed Feeding (NSF) Test Protocol
-
Apparatus: A novel, open-field arena (e.g., a brightly lit box).
-
Procedure: Rodents are food-deprived for 24 hours prior to the test. A single food pellet is placed in the center of the arena. The animal is placed in a corner of the arena, and the latency to begin eating is recorded for a set duration (e.g., 5-10 minutes).
-
Data Analysis: The primary measure is the latency to take the first bite of the food pellet.
Signaling Pathways
The differential effects of Etoperidone and SSRIs can be attributed to their distinct engagement of downstream signaling pathways.
SSRI Signaling Pathway
Caption: SSRI Mechanism of Action.
Etoperidone Signaling Pathway
References
- 1. Trazodone - Wikipedia [en.wikipedia.org]
- 2. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT1A Receptor Function in Major Depressive Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are 5-HT2A receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Case report: Personalizing the use of trazodone in real-world patients: a study of three cases of depression with comorbidities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wjgnet.com [wjgnet.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Differential behavioral effects of the antidepressants reboxetine, fluoxetine, and moclobemide in a modified forced swim test following chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential Rearing Alters Forced Swim Test Behavior, Fluoxetine Efficacy, and Post-Test Weight Gain in Male Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Effect of apparatus characteristics on anxiety-like behavior in young adult and old mice of both sexes assessed by the elevated plus maze assay [frontiersin.org]
- 15. repositorio.ufrn.br [repositorio.ufrn.br]
- 16. Effects of periadolescent fluoxetine and paroxetine on elevated plus-maze, acoustic startle, and swimming immobility in rats while on and off-drug - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novelty-Seeking Behavior Predicts Vulnerability in a Rodent Model of Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antidepressant-like effects of psychedelics in a chronic despair mouse model: is the 5-HT2A receptor the unique player? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Differential effects of acute and repeated citalopram in mouse models of anxiety and depression - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of Etoperidone Hydrochloride: A Comparative Guide
Etoperidone (B1204206) hydrochloride, an atypical antidepressant, exerts its therapeutic effects through a complex and multifaceted mechanism of action. Primarily classified as a Serotonin (B10506) Antagonist and Reuptake Inhibitor (SARI), its pharmacological profile is characterized by its interaction with multiple neurotransmitter receptors and transporters. This guide provides a comparative analysis of etoperidone's mechanism of action against two structurally and functionally similar compounds, trazodone (B27368) and nefazodone (B1678010). The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of the validation of etoperidone's pharmacological activity.
Comparative Receptor Binding Profiles
The affinity of etoperidone and its comparators for various neurotransmitter receptors is a key determinant of their therapeutic efficacy and side-effect profiles. The following table summarizes the in vitro binding affinities (Ki values in nM) of etoperidone, trazodone, and nefazodone for a range of receptors. Lower Ki values indicate a higher binding affinity.
| Receptor Subtype | Etoperidone (Ki, nM) | Trazodone (Ki, nM) | Nefazodone (Ki, nM) |
| Serotonin Receptors | |||
| 5-HT1A | 20.2[1], 85 | 23.6[1] | No significant affinity[2] |
| 5-HT2A | 36 | ~15-50[3] | ~2-20[3] |
| 5-HT2C | Agonist (via mCPP metabolite) | ~5-30[3] | ~30-100[3] |
| Adrenergic Receptors | |||
| α1 | 38 | Potent antagonist | Antagonist |
| α2 | 570 | Moderate antagonist | No significant affinity[2] |
| Dopamine Receptors | |||
| D2 | 2300 | Very low affinity | No significant affinity[2] |
| Histamine Receptors | |||
| H1 | 3100 | Weak antagonist | No significant affinity |
| Muscarinic Receptors | |||
| M1-M5 | >35,000 | Very low affinity | No significant affinity[2] |
| Transporters | |||
| SERT | 890 | Moderate inhibitor | Weak inhibitor |
| NET | 20,000 | Weak inhibitor | |
| DAT | 52,000 | Weak inhibitor |
Functional Activity at Key Receptors
Beyond binding affinity, the functional activity of these compounds at their target receptors (i.e., whether they act as agonists, antagonists, or partial agonists) is crucial to their overall pharmacological effect.
-
5-HT2A Receptor: Etoperidone, trazodone, and nefazodone are all potent antagonists at the 5-HT2A receptor. This action is believed to contribute to their antidepressant and anxiolytic effects, as well as mitigating some of the side effects associated with selective serotonin reuptake inhibitors (SSRIs), such as anxiety, insomnia, and sexual dysfunction.
-
α1-Adrenergic Receptor: All three compounds also exhibit antagonist activity at α1-adrenergic receptors. This blockade is associated with sedative effects and can lead to orthostatic hypotension.
-
5-HT1A Receptor: Etoperidone and trazodone show antagonistic activity at 5-HT1A receptors, although they may also possess weak partial agonist properties.[1]
-
Serotonin Transporter (SERT): Etoperidone, trazodone, and nefazodone are all inhibitors of serotonin reuptake, though their potency is generally weaker than that of SSRIs.
Signaling Pathways and Experimental Workflows
The interaction of these drugs with their primary targets, the 5-HT2A and α1-adrenergic receptors, initiates downstream signaling cascades that ultimately mediate their physiological effects.
Experimental Protocols
The validation of etoperidone's mechanism of action relies on a variety of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Competition Binding Assay
This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes expressing the receptor of interest
-
Radioligand with known affinity for the receptor (e.g., [3H]ketanserin for 5-HT2A receptors)
-
Test compound (Etoperidone hydrochloride)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold assay buffer)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing ligand).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined from this curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol (B14025) Phosphate (B84403) (IP) Accumulation Assay
This functional assay measures the antagonist activity of a compound at Gq-coupled receptors, such as the 5-HT2A receptor.
Materials:
-
Cells stably expressing the human 5-HT2A receptor
-
Cell culture medium
-
Assay buffer
-
[3H]myo-inositol
-
5-HT2A receptor agonist (e.g., serotonin)
-
Test compound (this compound)
-
Lysis buffer
-
Anion exchange chromatography columns
-
Scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Cell Culture and Labeling: Culture the cells in the presence of [3H]myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
Pre-incubation with Antagonist: Wash the cells and pre-incubate them with varying concentrations of the test compound or vehicle for a specified time.
-
Agonist Stimulation: Stimulate the cells with a fixed concentration of a 5-HT2A receptor agonist (typically an EC80 concentration) for a defined period.
-
Cell Lysis and IP Extraction: Terminate the stimulation by adding a lysis buffer and extract the inositol phosphates.
-
Separation of Inositol Phosphates: Separate the different inositol phosphate isomers using anion exchange chromatography.
-
Quantification: Quantify the amount of [3H]inositol phosphates in each fraction by liquid scintillation counting.
-
Data Analysis: Plot the amount of inositol phosphate accumulation against the log concentration of the test compound to determine the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the agonist-induced response.
Conclusion
The mechanism of action of this compound is characterized by a unique pharmacological profile, primarily involving antagonism of 5-HT2A and α1-adrenergic receptors, along with weak inhibition of serotonin reuptake. Comparative analysis with trazodone and nefazodone reveals both similarities and subtle differences in receptor affinities and functional activities, which likely contribute to their distinct clinical profiles. The experimental protocols outlined in this guide provide a framework for the continued validation and characterization of etoperidone and other novel compounds targeting the serotonergic and adrenergic systems.
References
A Comparative Analysis of Etoperidone and its Metabolite m-Chlorophenylpiperazine (mCPP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the atypical antidepressant Etoperidone (B1204206) and its principal active metabolite, meta-chlorophenylpiperazine (mCPP). A significant portion of Etoperidone's pharmacological activity is attributed to mCPP, which is formed primarily through metabolism by the cytochrome P450 enzyme CYP3A4.[1][2][3][4] This document summarizes their distinct and overlapping pharmacological profiles, supported by quantitative data, detailed experimental methodologies, and visual representations of their molecular interactions and metabolic relationship.
Pharmacological Profiles: A Tale of Two Affinities
Etoperidone and mCPP both interact with a range of neurotransmitter systems, but with notably different affinities and functional outcomes. Etoperidone exhibits a strong antagonistic effect on α1-adrenergic receptors, which is linked to its sedative and cardiovascular side effects.[2] In contrast, mCPP demonstrates a broader and often higher affinity for various serotonin (B10506) (5-HT) receptor subtypes.[2] Both compounds show antagonistic properties at 5-HT1A and 5-HT2A receptors.[2][5]
Data Presentation: Quantitative Comparison
The following tables summarize the receptor binding affinities (Ki) and acute toxicity of Etoperidone and its metabolite mCPP.
Table 1: Receptor Binding Affinity (Ki, nM)
| Target | Etoperidone (Ki, nM) | mCPP (Ki, nM) | Predominant Functional Activity (Etoperidone) | Predominant Functional Activity (mCPP) |
| Serotonin Receptors | ||||
| 5-HT1A | 20.2 - 85[2] | 18.9[5] | Antagonist / Weak Partial Agonist[2] | Antagonist / Weak Partial Agonist[5] |
| 5-HT2A | 36[2] | Not specified | Antagonist[2] | Antagonist[2] |
| Adrenergic Receptors | ||||
| α1 | 38[2] | Not specified | Antagonist[2] | Not specified |
| α2 | 570[2] | Not specified | Antagonist[2] | Not specified |
| Monoamine Transporters | ||||
| Serotonin (SERT) | 890[2] | Not specified | Weak Inhibitor[2] | Not specified |
| Norepinephrine (NET) | 20,000[2] | Not specified | Negligible[2] | Not specified |
| Dopamine (DAT) | 52,000[2] | Not specified | Negligible[2] | Not specified |
| Other Receptors | ||||
| Histamine H1 | 3,100[2] | Not specified | Negligible[2] | Not specified |
| Dopamine D2 | 2,300[2] | Not specified | Negligible[2] | Not specified |
Table 2: Acute Toxicity
| Compound | Test Animal | Route of Administration | LD50 | Notes |
| Etoperidone | Rat | Oral | >25 g/kg[2] | A separate study on pregnant rats reported maternal toxicity and some deaths at a dose of 300 mg/kg.[1] |
| mCPP | Rat | Oral | Not readily available | Subtoxic doses in rats have been shown to produce clonic convulsions and prostration. |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of experimental findings. Below are protocols for key assays used in the characterization of Etoperidone and mCPP.
Radioligand Binding Assay for Receptor Affinity Determination
This protocol outlines the procedure for determining the binding affinity (Ki) of a test compound (e.g., Etoperidone or mCPP) for a specific receptor (e.g., 5-HT1A).
a. Membrane Preparation:
-
Homogenize frozen tissue (e.g., rat cerebral cortex) or cultured cells expressing the receptor of interest in 20 volumes of cold lysis buffer (50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (1,000 x g for 3 minutes) to remove large debris.
-
Centrifuge the resulting supernatant at high speed (20,000 x g for 10 minutes at 4°C) to pellet the membranes.
-
Resuspend the pellet in fresh buffer and repeat the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing 10% sucrose (B13894) as a cryoprotectant, aliquot, and store at -80°C.
-
Determine the protein concentration of the membrane preparation using a suitable method (e.g., BCA assay).
b. Competition Binding Assay:
-
On the day of the assay, thaw the membrane preparation and resuspend it in the final assay binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).
-
In a 96-well plate, add the following to each well in a final volume of 250 µL:
-
150 µL of the membrane preparation (typically 50-120 µg of protein for tissue).
-
50 µL of the competing test compound (Etoperidone or mCPP) at various concentrations.
-
50 µL of a specific radioligand (e.g., [3H]8-OH-DPAT for the 5-HT1A receptor) at a fixed concentration.
-
-
To determine non-specific binding, a set of wells should contain a high concentration of an unlabeled ligand.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Dry the filters and measure the radioactivity using a scintillation counter.
c. Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding for each concentration of the test compound.
-
Plot the specific binding as a function of the log of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vitro Metabolism Assay for CYP3A4-Mediated Conversion
This protocol is designed to investigate the metabolism of Etoperidone to mCPP by the CYP3A4 enzyme in human liver microsomes.
a. Incubation:
-
Prepare an incubation mixture in microcentrifuge tubes containing:
-
Human liver microsomes (e.g., 1.5 mg/mL protein).
-
An NADPH-generating system (e.g., 1 mg/mL NADP+, 1 mg/mL glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 0.66 mg/mL MgCl2 in 0.1 M potassium phosphate (B84403) buffer, pH 7.4).
-
Etoperidone solution in 0.1 M potassium phosphate buffer.
-
-
To identify the specific CYP enzyme involved, incubations can be performed with microsomes from cells expressing a single human CYP isoform (e.g., CYP3A4).
-
To confirm the role of CYP3A4, a specific inhibitor like ketoconazole (B1673606) can be added to a parallel set of incubations.
-
Incubate the tubes at 37°C for a predetermined time (e.g., 10 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by placing the tubes on ice and adding a stopping solution (e.g., ice-cold 25% potassium carbonate).
b. Sample Analysis:
-
Add an internal standard to the terminated reaction mixture.
-
Extract mCPP from the mixture using an appropriate organic solvent.
-
Analyze the extracted sample using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS), to quantify the amount of mCPP formed.
c. Data Analysis:
-
Calculate the rate of mCPP formation (e.g., in nmol/min/mg protein).
-
Compare the rate of formation in the presence and absence of the CYP3A4 inhibitor to determine the contribution of this enzyme to the metabolism of Etoperidone.
Mandatory Visualizations
The following diagrams illustrate key relationships and pathways discussed in this guide.
References
- 1. Teratological study of etoperidone in the rat and rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RTECS NUMBER-RN0050000-Chemical Toxicity Database [drugfuture.com]
- 3. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diazepam - Wikipedia [en.wikipedia.org]
- 5. A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoperidone's Receptor Cross-Reactivity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the receptor binding profile of etoperidone (B1204206) with other structurally and functionally related antidepressants. Etoperidone, a second-generation antidepressant, is distinguished by its complex pharmacology, interacting with multiple neurotransmitter systems. Understanding its cross-reactivity in receptor binding assays is crucial for elucidating its therapeutic mechanism and side-effect profile. This analysis presents quantitative binding data, details the experimental methodologies used to obtain this data, and visualizes the key signaling pathways and experimental workflows.
Comparative Receptor Binding Affinity
The following tables summarize the in vitro binding affinities (Ki values in nM) of etoperidone, its primary active metabolite m-chlorophenylpiperazine (mCPP), and comparator drugs for a range of neurotransmitter receptors and transporters. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Profile of Etoperidone and its Metabolite mCPP
| Receptor/Transporter | Etoperidone (Ki, nM) | mCPP (Ki, nM) |
| Serotonin (B10506) Receptors | ||
| 5-HT1A | 20.2, 85[1][2] | 18.9[2] |
| 5-HT2A | 36[1] | Antagonist |
| 5-HT2C | Agonist (via mCPP)[1] | Agonist[3] |
| Adrenergic Receptors | ||
| α1 | 38[1] | |
| α2 | 570[1] | |
| Dopamine Receptors | ||
| D2 | 2300[1] | |
| Histamine Receptors | ||
| H1 | 3100[1] | |
| Transporters | ||
| SERT | 890[1] | |
| NET | 20,000[1] | |
| DAT | 52,000[1] |
Table 2: Comparative Receptor Binding Profiles
| Receptor/Transporter | Etoperidone (Ki, nM) | Trazodone (B27368) (Ki, nM) | Nefazodone (B1678010) (Ki, nM) | Fluoxetine (Ki, nM) |
| Serotonin Receptors | ||||
| 5-HT1A | 20.2, 85[1][2] | 23.6[1][2] | High Affinity | >1000 |
| 5-HT2A | 36[1] | Potent Antagonist[1] | Potent Antagonist | >1000 |
| 5-HT2C | Agonist (via mCPP)[1] | Weak Antagonist[1] | Potent Antagonist | 64 (R-fluoxetine)[4] |
| Adrenergic Receptors | ||||
| α1 | 38[1] | Potent Antagonist[1] | High Affinity | >1000 |
| α2 | 570[1] | Moderate Antagonist[1] | Lower Affinity | >1000 |
| Dopamine Receptors | ||||
| D2 | 2300[1] | Very Low Affinity[1] | Lower Affinity | >1000 |
| Histamine Receptors | ||||
| H1 | 3100[1] | Weak Antagonist[1] | Low Affinity | >1000 |
| Transporters | ||||
| SERT | 890[1] | Moderate Inhibitor[1] | Weak Inhibitor | 1.1-1.4[4] |
| NET | 20,000[1] | Weak Inhibitor | >1000 | |
| DAT | 52,000[1] | Weak Inhibitor | >1000 |
Summary of Findings: Etoperidone exhibits a complex pharmacological profile characterized by moderate to high affinity for several serotonin and adrenergic receptors, in addition to weak inhibition of the serotonin transporter.[1][3] Its primary metabolite, mCPP, is a potent agonist at 5-HT2C receptors.[3] Compared to the selective serotonin reuptake inhibitor (SSRI) fluoxetine, which primarily targets the serotonin transporter, etoperidone and other serotonin antagonist and reuptake inhibitors (SARIs) like trazodone and nefazodone have a much broader spectrum of activity.[4][5][6] This multi-receptor engagement contributes to their distinct therapeutic effects and side-effect profiles. The potent α1-adrenergic blockade by etoperidone and trazodone, for instance, is associated with sedative and cardiovascular effects.[1][3]
Experimental Protocols
Radioligand Binding Assay (Competition Assay)
This protocol outlines a general method for determining the binding affinity (Ki) of a test compound (e.g., etoperidone) for a specific receptor.
1. Membrane Preparation:
-
Tissues or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at a low speed (e.g., 1,000 x g) to remove large debris.
-
The supernatant is then centrifuged at a higher speed (e.g., 20,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable assay buffer.
-
Protein concentration of the membrane preparation is determined using a standard method (e.g., BCA assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
To each well, the following are added in a final volume of 250 µL:
-
150 µL of the membrane preparation (containing a specific amount of protein, e.g., 50-120 µg for tissue).[7]
-
50 µL of the unlabeled test compound at various concentrations or buffer for total binding.
-
50 µL of a specific radioligand (a radioactive molecule that binds to the receptor of interest) at a fixed concentration.[7]
-
-
To determine non-specific binding, a separate set of wells is prepared containing the membrane preparation, the radioligand, and a high concentration of a known unlabeled ligand that saturates the receptors.
-
The plate is incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[7]
3. Filtration and Counting:
-
The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C pre-soaked in 0.3% PEI) to separate the bound radioligand from the free radioligand.[7]
-
The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
The radioactivity retained on the dried filters is measured using a scintillation counter.[7]
4. Data Analysis:
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of the test compound.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. A comparison of trazodone and fluoxetine: implications for a serotonergic mechanism of antidepressant action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 11871494.s21i.faiusr.com [11871494.s21i.faiusr.com]
- 7. giffordbioscience.com [giffordbioscience.com]
Lack of Public Data on In Vitro to In Vivo Correlation of Etoperidone Hydrochloride Prevents Direct Comparison
A comprehensive search for published studies on the in vitro to in vivo correlation (IVIVC) of Etoperidone hydrochloride has revealed a significant gap in publicly available data. As a result, a direct comparison guide based on experimental data for this specific drug cannot be provided at this time.
While information regarding the general pharmacokinetic properties of etoperidone, such as its variable bioavailability and time to peak plasma concentration, is available, specific studies correlating its in vitro dissolution from various formulations with its in vivo performance in a research setting are not present in the public domain.[1]
To illustrate the principles and methodologies of an IVIVC study for researchers, scientists, and drug development professionals, this guide will instead present a case study on a different pharmaceutical compound, Itopride (B38515) hydrochloride . Several studies on Itopride hydrochloride provide detailed in vitro dissolution and in vivo pharmacokinetic data for different formulations, making it a suitable surrogate to demonstrate the requirements of an IVIVC comparison guide.
Case Study: In Vitro to In Vivo Correlation of Itopride Hydrochloride Formulations
This section will compare an immediate-release (IR) formulation with a sustained-release (SR) floating tablet formulation of Itopride hydrochloride.
Data Presentation
The following tables summarize the quantitative data from in vitro dissolution and in vivo pharmacokinetic studies of two different Itopride hydrochloride formulations.
Table 1: In Vitro Dissolution of Itopride Hydrochloride Formulations
| Time (hours) | Immediate-Release (IR) Tablet % Drug Released | Sustained-Release (SR) Floating Tablet (F10) % Drug Released[2] |
| 0.5 | >85% | 15.2 ± 1.8 |
| 1 | - | 25.4 ± 2.1 |
| 2 | - | 38.7 ± 2.5 |
| 4 | - | 55.9 ± 3.2 |
| 6 | - | 70.1 ± 3.9 |
| 8 | - | 82.3 ± 4.5 |
| 12 | - | 96.5 ± 1.75 |
| 24 | - | 96.51 ± 1.75 |
Data for the immediate-release tablet is generally characterized by rapid dissolution, with typically more than 85% of the drug released within 30 minutes. Specific time-point data beyond this is often not detailed in the same manner as for sustained-release formulations.
Table 2: In Vivo Pharmacokinetic Parameters of Itopride Hydrochloride Formulations in Rabbits
| Parameter | Immediate-Release (IR) Tablet (Ganaton®)[2] | Sustained-Release (SR) Floating Tablet (F10)[2] |
| Cmax (µg/mL) | 0.85 ± 0.07 | 0.62 ± 0.05 |
| Tmax (h) | 0.58 ± 0.04 | 4.0 ± 0.3 |
| AUC0–∞ (µg·h/mL) | 49.89 | 93.69 |
| Relative Bioavailability (%) | 100 | 187.80 |
Experimental Protocols
In Vitro Dissolution Study Protocol for Sustained-Release Floating Tablets [2]
-
Apparatus: USP Dissolution Apparatus II (paddle type).
-
Dissolution Medium: 900 mL of 0.1 N HCl.
-
Temperature: 37°C ± 0.5°C.
-
Paddle Speed: 75 rpm.
-
Sampling: Aliquots of the dissolution medium were withdrawn at specified time intervals, and the samples were analyzed spectrophotometrically at a λmax of 258 nm to determine the concentration of Itopride hydrochloride. The volume of the dissolution medium was maintained by replacing the withdrawn sample with fresh medium.
In Vivo Pharmacokinetic Study Protocol in Rabbits [2]
-
Subjects: Healthy male rabbits.
-
Study Design: A crossover study design where each rabbit received both the immediate-release and the sustained-release formulations with a washout period between treatments.
-
Dose Administration: A single oral dose of the respective Itopride hydrochloride formulation.
-
Blood Sampling: Blood samples were collected from the marginal ear vein at predetermined time points after drug administration.
-
Sample Analysis: Plasma was separated from the blood samples, and the concentration of Itopride hydrochloride was determined using a validated HPLC method.
-
Pharmacokinetic Analysis: The plasma concentration-time data was used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.
Visualization of IVIVC Workflow
The following diagram illustrates the general workflow for establishing an in vitro to in vivo correlation.
Caption: General workflow for establishing an In Vitro to In Vivo Correlation (IVIVC).
References
A Head-to-Head Comparison of Etoperidone and Other Serotonin Antagonist and Reuptake Inhibitors (SARIs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Etoperidone with other prominent Serotonin (B10506) Antagonist and Reuptake Inhibitors (SARIs), namely Trazodone (B27368) and Nefazodone (B1678010). This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development by presenting objective performance data, detailed experimental methodologies, and visual representations of key pathways and workflows.
Introduction to SARIs
Serotonin Antagonist and Reuptake Inhibitors (SARIs) are a class of atypical antidepressants that exert their therapeutic effects through a dual mechanism of action: inhibiting the reuptake of serotonin and antagonizing serotonin receptors, particularly the 5-HT2A receptor.[1] This unique pharmacological profile distinguishes them from other classes of antidepressants like Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs).[2][3] Etoperidone, developed in the 1970s, is structurally related to Trazodone and Nefazodone.[4] While its marketing status is unclear, its distinct pharmacological properties warrant a detailed comparison with its more widely known counterparts.[4]
Mechanism of Action
The primary mechanism of action for SARIs involves the modulation of the serotonergic system. By blocking the serotonin transporter (SERT), they increase the synaptic concentration of serotonin. Simultaneously, their antagonist activity at 5-HT2A receptors is thought to contribute to their antidepressant and anxiolytic effects, while also mitigating some of the side effects associated with increased serotonin levels, such as anxiety, insomnia, and sexual dysfunction.[5][6]
Etoperidone's activity is largely mediated by its major metabolite, m-chlorophenylpiperazine (mCPP), which acts as an agonist at the 5-HT2C receptor and an antagonist at the 5-HT2A receptor.[7][8] Etoperidone itself also demonstrates a biphasic effect on serotonin transmission, exhibiting both antagonist and agonist properties.[8][9] This is in contrast to Trazodone, which is a weak antagonist at the 5-HT2C receptor.[10] Nefazodone also acts as a potent antagonist of 5-HT2A receptors.[11] Additionally, most SARIs, including Etoperidone, also exhibit antagonist activity at α1-adrenergic receptors, which is associated with sedative and cardiovascular effects.[7][8]
Receptor Binding Profiles
The therapeutic and adverse effects of SARIs are directly related to their binding affinities for various neurotransmitter receptors and transporters. The following table summarizes the in vitro binding affinities (Ki, nM) for Etoperidone, Trazodone, and Nefazodone. A lower Ki value indicates a higher binding affinity.
| Target | Etoperidone (Ki, nM) | Trazodone (Ki, nM) | Nefazodone (Ki, nM) |
| Serotonin Transporter (SERT) | 890[4] | Moderate inhibitor[10] | Weak inhibitor[11] |
| 5-HT1A Receptor | 85[4] | 23.6[12] | - |
| 5-HT2A Receptor | 36[4] | ~15-50[6] | ~2-20[6] |
| 5-HT2C Receptor | Agonist (via mCPP)[8] | ~5-30[6] | ~30-100[6] |
| α1-Adrenergic Receptor | 38[4] | Potent antagonist[10] | Weak antagonist[13] |
| α2-Adrenergic Receptor | 570[4] | Moderate antagonist[10] | - |
| Dopamine Transporter (DAT) | 52,000[4] | - | - |
| Norepinephrine Transporter (NET) | 20,000[4] | - | Weak inhibitor[11] |
| Histamine (B1213489) H1 Receptor | 3,100[4] | Weak antagonist[10] | No affinity[13] |
| Muscarinic Acetylcholine (B1216132) Receptor | >35,000[4] | Very low affinity[10] | No affinity[13] |
Key Observations:
-
All three SARIs demonstrate potent antagonism at the 5-HT2A receptor.[4][6]
-
Nefazodone generally exhibits a higher affinity for the 5-HT2A receptor compared to Trazodone.[6]
-
Etoperidone and Trazodone have significant affinity for the α1-adrenergic receptor, which is less pronounced with Nefazodone.[4][10][13]
-
Etoperidone, through its metabolite mCPP, is an agonist at the 5-HT2C receptor, a key difference from Trazodone and Nefazodone which are antagonists at this receptor.[6][8]
-
All three compounds have weak affinity for the serotonin transporter compared to SSRIs.[4][10][11]
-
Affinity for histamine H1 and muscarinic acetylcholine receptors is generally low, suggesting a lower incidence of related side effects like sedation (from H1 antagonism) and anticholinergic effects.[4][10][13]
Pharmacokinetic Profiles
The absorption, distribution, metabolism, and excretion of SARIs influence their dosing, efficacy, and potential for drug-drug interactions.
| Parameter | Etoperidone | Trazodone | Nefazodone |
| Bioavailability | Highly variable, can be as low as 12%[7] | - | ~20% (significant first-pass metabolism)[14] |
| Time to Peak Plasma (Tmax) | 1.4 - 4.8 hours[7][8] | ~2 hours[15] | 1 - 3 hours[16] |
| Protein Binding | High[7] | - | >99% (loosely bound)[16] |
| Metabolism | Extensive, via alkyl oxidation, N-dealkylation, phenyl hydroxylation, etc.[8] Primarily by CYP3A4 to active metabolite mCPP.[17] | Extensively metabolized.[13] | Extensive first-pass metabolism by CYP3A4 to active metabolites (hydroxy-nefazodone, mCPP, triazoledione).[14][17] |
| Half-life (t1/2) | ~21.7 hours[7] | - | 2 - 4 hours (parent drug)[16] |
| Excretion | ~78.8% in urine, ~9.6% in feces; <0.01% as unchanged drug.[7][8] | - | - |
Key Observations:
-
All three SARIs undergo extensive metabolism, with Etoperidone and Nefazodone being primarily metabolized by the CYP3A4 enzyme system.[8][14][17] This suggests a high potential for drug-drug interactions with inhibitors or inducers of this enzyme.
-
Etoperidone has a notably long half-life compared to the parent compounds of Trazodone and Nefazodone.[7][16]
-
The bioavailability of Etoperidone is highly variable, which could lead to inconsistent clinical responses.[7]
-
A significant portion of the pharmacological activity of Etoperidone and Nefazodone is attributable to their active metabolites, particularly mCPP.[7][8][14]
Clinical Efficacy and Side-Effect Profile
Direct head-to-head clinical trials comparing Etoperidone with other SARIs are limited. However, data from trials comparing Trazodone and Nefazodone with other antidepressants, such as SSRIs, provide valuable insights into the general efficacy and tolerability of the SARI class.
A meta-analysis of clinical trials found no significant difference in response rates between Trazodone/Nefazodone and SSRIs for the treatment of major depressive disorder.[10][16] Pooled response rates were approximately 61% for both groups.[10][16] Discontinuation rates due to adverse events or inefficacy were also similar.[10][16]
Commonly Reported Side Effects:
-
Trazodone: Drowsiness, headaches, dizziness, dry mouth, and nausea are frequently reported.[15]
-
Nefazodone: Common side effects include dry mouth, sleepiness, nausea, dizziness, and blurred vision.[6] A significant concern with Nefazodone is the rare but serious risk of liver damage.[6]
Due to its potent α1-adrenergic blockade, Etoperidone is expected to have a side-effect profile that includes sedation and cardiovascular effects, which reportedly led to poor tolerability at effective doses and spurred the development of derivatives like Nefazodone.[7][8]
Experimental Protocols
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor.
General Methodology:
-
Membrane Preparation: Cell membranes expressing the target receptor are prepared from either cultured cell lines (e.g., HEK-293 or CHO cells) or specific brain regions of animal models. This involves homogenization of the tissue or cells followed by centrifugation to isolate the membrane fraction.
-
Radioligand Incubation: The prepared membranes are incubated with a specific radiolabeled ligand (e.g., [3H]ketanserin for 5-HT2A receptors) at a concentration near its dissociation constant (Kd).
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled test compound (e.g., Etoperidone).
-
Separation and Quantification: The bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Serotonin Reuptake Inhibition Assay
Objective: To measure the potency of a test compound to inhibit the serotonin transporter (SERT).
General Methodology:
-
Cell Culture or Synaptosome Preparation: Human embryonic kidney (HEK293) cells stably expressing the human serotonin transporter (hSERT) or synaptosomes prepared from rat brain tissue are utilized.
-
Incubation with Test Compound: The cells or synaptosomes are pre-incubated with various concentrations of the test compound (e.g., Etoperidone).
-
Addition of Radiolabeled Serotonin: A known concentration of radiolabeled serotonin (e.g., [3H]5-HT) is added to initiate the uptake reaction.
-
Termination of Uptake: After a defined incubation period, the uptake is terminated by rapid filtration and washing with ice-cold buffer to remove extracellular [3H]5-HT.
-
Quantification: The amount of [3H]5-HT taken up by the cells or synaptosomes is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the serotonin uptake (IC50) is calculated.
Antidepressant Efficacy Clinical Trial Design
Objective: To evaluate the efficacy and safety of a new antidepressant compared to a placebo or an active comparator.
General Study Design:
-
Phase: Typically Phase II or III.
-
Design: Randomized, double-blind, placebo-controlled, and often with an active comparator arm.
-
Patient Population: Adult outpatients meeting the diagnostic criteria for Major Depressive Disorder (MDD) according to the latest version of the Diagnostic and Statistical Manual of Mental Disorders (DSM). A minimum baseline severity score on a standardized depression rating scale (e.g., Hamilton Depression Rating Scale (HDRS) or Montgomery-Åsberg Depression Rating Scale (MADRS)) is usually required.
-
Treatment Duration: Typically 6 to 8 weeks for acute treatment efficacy.
-
Dosage: Can be a fixed-dose or a flexible-dose design.
-
Primary Efficacy Endpoint: The change from baseline in the total score of a standardized depression rating scale (e.g., HDRS-17 or MADRS).
-
Secondary Efficacy Endpoints: Response rates (e.g., ≥50% reduction in HDRS score), remission rates (e.g., HDRS score ≤7), and changes in other scales like the Clinical Global Impression (CGI) scale.
-
Safety Assessments: Monitoring of adverse events, vital signs, weight, ECGs, and clinical laboratory tests.
Conclusion
Etoperidone, Trazodone, and Nefazodone share a core mechanism of action as serotonin antagonist and reuptake inhibitors, which underlies their antidepressant properties. However, this comparative analysis reveals significant differences in their receptor binding profiles and pharmacokinetic properties. Etoperidone's unique agonistic activity at the 5-HT2C receptor (via its metabolite mCPP) and its long half-life are notable distinctions. While direct comparative clinical data for Etoperidone is scarce, its pharmacological profile suggests a potential for a distinct therapeutic and side-effect profile compared to Trazodone and Nefazodone. The high affinity of Etoperidone and Trazodone for α1-adrenergic receptors likely contributes to their sedative properties. The extensive metabolism of all three agents, particularly via CYP3A4 for Etoperidone and Nefazodone, highlights the importance of considering potential drug-drug interactions. For researchers and drug development professionals, these data underscore the nuanced differences within the SARI class and provide a foundation for further investigation into the therapeutic potential of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Less is More in Antidepressant Clinical Trials: A Meta-Analysis of the Effect of Visit Frequency on Treatment Response and Drop-out - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Nefazodone pharmacokinetics: assessment of nonlinearity, intra-subject variability and time to attain steady-state plasma concentrations after dose escalation and de-escalation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Improving study design for antidepressant effectiveness assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. acrpnet.org [acrpnet.org]
- 10. benchchem.com [benchchem.com]
- 11. avmajournals.avma.org [avmajournals.avma.org]
- 12. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. Clinical pharmacokinetics of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. fda.gov [fda.gov]
- 17. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validated Analytical Methods for Etoperidone Hydrochloride Detection
For researchers, scientists, and drug development professionals, the accurate and precise quantification of Etoperidone hydrochloride is paramount for ensuring product quality, stability, and therapeutic efficacy. This guide provides a comparative overview of validated analytical methods for the detection of this compound in various matrices, including bulk drug and pharmaceutical formulations. The performance of High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry are compared, with supporting data from validated methods for analogous compounds such as Eperisone hydrochloride, providing a robust framework for method selection and validation.
Quantitative Performance Comparison
The selection of an analytical method is often guided by its performance characteristics. The following tables summarize the key validation parameters for HPLC and UV-Vis spectrophotometric methods, based on studies of compounds structurally similar to this compound.
Table 1: Performance Characteristics of HPLC Method for Etoperidone Analogues
| Validation Parameter | Reported Performance | ICH Guideline Reference |
| Specificity | No interference from excipients or degradation products at the analyte's retention time. | Q2(R1) |
| Linearity Range | 50-150 µg/mL | Q2(R1) |
| Correlation Coefficient (r²) | > 0.999 | Q2(R1) |
| Accuracy (% Recovery) | 99.03% - 100.9%[1] | Q2(R1) |
| Precision (% RSD) | < 2%[1] | Q2(R1) |
| Limit of Detection (LOD) | Typically in the low µg/mL range | Q2(R1) |
| Limit of Quantification (LOQ) | Typically in the low to mid µg/mL range | Q2(R1) |
| Robustness | Unaffected by minor variations in mobile phase composition, pH, and flow rate. | Q2(R1) |
Table 2: Performance Characteristics of UV-Vis Spectrophotometric Method for Etoperidone Analogues
| Validation Parameter | Reported Performance | ICH Guideline Reference |
| Specificity | Comparison of the sample spectrum with a standard solution spectrum. | Q2(R1) |
| Linearity Range | 2-20 µg/mL[2] | Q2(R1) |
| Correlation Coefficient (r²) | > 0.999[2] | Q2(R1) |
| Accuracy (% Recovery) | ~100%[2] | Q2(R1) |
| Precision (% RSD) | < 2% | Q2(R1) |
| Limit of Detection (LOD) | 0.0286 µg/mL[2] | Q2(R1) |
| Limit of Quantification (LOQ) | 0.095 µg/mL[2] | Q2(R1) |
| Robustness | Unaffected by minor variations in solvent composition and pH. | Q2(R1) |
Experimental Workflow and Method Validation
The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The general workflow for validating an analytical method for this compound, in accordance with ICH Q2(R1) guidelines, is illustrated below.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. Below are representative protocols for HPLC and UV-Vis spectrophotometric analysis that can be adapted for this compound.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the quantification of this compound in pharmaceutical dosage forms.[3][4]
-
Instrumentation: An HPLC system equipped with a UV detector and a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is used.[3][4]
-
Mobile Phase Preparation: A suitable mobile phase, for instance, a mixture of 0.01M Ammonium Acetate and Acetonitrile (80:20 v/v), is prepared, filtered through a 0.45 µm membrane filter, and degassed.[4]
-
Standard Solution Preparation: An accurately weighed amount of this compound reference standard is dissolved in the mobile phase to prepare a stock solution.[3] This stock solution is then serially diluted with the mobile phase to obtain a series of standard solutions of different concentrations.
-
Sample Preparation: For tablet dosage forms, a number of tablets are weighed and finely powdered. A quantity of the powder equivalent to a specific amount of this compound is weighed, transferred to a volumetric flask, dissolved in the mobile phase with the aid of sonication, and diluted to volume. The resulting solution is filtered through a 0.45 µm filter.[4]
-
Chromatographic Conditions:
-
Analysis: Equal volumes of the standard and sample solutions are injected into the chromatograph, and the peak areas are recorded. The concentration of this compound in the sample is determined by comparing its peak area with that of the standard.
UV-Visible Spectrophotometric Method
This method offers a simpler and more rapid approach for the quantification of this compound, particularly for routine quality control.[3]
-
Instrumentation: A UV-Visible spectrophotometer with 1 cm matched quartz cuvettes is used.[3]
-
Solvent Selection: A solvent in which this compound is freely soluble and stable, such as methanol (B129727), ethanol, or a suitable buffer, is selected.[3]
-
Standard Solution Preparation: A stock solution of this compound reference standard is prepared by dissolving an accurately weighed amount in the selected solvent.[3] Working standard solutions are prepared by diluting the stock solution.
-
Sample Preparation: The sample solution is prepared in the same manner as the standard solution, using the same solvent.[3]
-
Measurement: The wavelength of maximum absorbance (λmax) of this compound is determined by scanning a standard solution over a suitable UV range. The absorbance of the standard and sample solutions is then measured at the determined λmax against a solvent blank.[3]
-
Calculation: The concentration of this compound in the sample is calculated using the absorbance values and the concentration of the standard solution.
High-Performance Thin-Layer Chromatography (HPTLC) Method
While specific HPTLC methods for this compound are not extensively reported, methods for other piperidine (B6355638) derivatives can be adapted.[5][6][7] HPTLC offers the advantage of high throughput and low solvent consumption.
-
Instrumentation: An HPTLC system with a sample applicator, developing chamber, and a densitometric scanner is required.
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 aluminum plates are commonly used.
-
Mobile Phase: A suitable solvent system is selected based on the polarity of this compound. For piperidine derivatives, mixtures of toluene, ethyl acetate, and methanol are often employed.[8]
-
Sample and Standard Application: Samples and standards are applied to the HPTLC plate as bands using an automated applicator.
-
Development: The plate is developed in a saturated twin-trough chamber.
-
Densitometric Analysis: After development, the plate is dried and scanned at a specific wavelength to quantify the separated analyte.
Conclusion
Both HPLC and UV-Vis spectrophotometry are suitable methods for the quantitative analysis of this compound. The choice of method depends on the specific application. HPLC offers higher selectivity and is ideal for stability-indicating assays where separation of degradation products is crucial. UV-Vis spectrophotometry, on the other hand, is a simpler, faster, and more cost-effective method suitable for routine quality control of the bulk drug and finished product. While less common for this specific compound, HPTLC presents a high-throughput alternative for screening purposes. The provided protocols and performance data serve as a valuable resource for developing and validating robust analytical methods for this compound.
References
A Comparative Analysis of the Cardiovascular Toxicity of Etoperidone and Imipramine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cardiovascular toxicity profiles of the atypical antidepressant Etoperidone (B1204206) and the tricyclic antidepressant Imipramine (B1671792). The information presented is based on available preclinical and clinical data to assist researchers in understanding the differential cardiovascular risks associated with these two compounds.
Executive Summary
Imipramine, a well-established tricyclic antidepressant, is known for its significant cardiovascular toxicity, primarily characterized by electrocardiogram (ECG) abnormalities, including conduction delays and arrhythmias, which can be life-threatening in overdose.[1][2] In contrast, preclinical evidence suggests that Etoperidone, an atypical antidepressant, exhibits a different and less severe cardiovascular toxicity profile, with its primary effect being hypotension.[1] Imipramine is considered to be the more toxic of the two compounds.[1] The differing cardiovascular effects are thought to stem from their distinct interactions with catecholamine systems; Imipramine potentiates catecholamine effects, while Etoperidone is suggested to have an inhibitory effect.[1]
Data Presentation
Table 1: Comparative Cardiovascular Effects of Etoperidone and Imipramine (Preclinical Data - Rats)
| Parameter | Etoperidone | Imipramine | Reference |
| Primary Effect | Hypotension | ECG Changes (Conduction abnormalities) | [1] |
| Secondary Effect | ECG changes (lengthening of PR interval) at very low blood pressure | Hypotension | [1] |
| Overall Toxicity | Less toxic | More toxic | [1] |
| Interaction with Catecholamines | Inhibition | Potentiation | [1] |
Table 2: Cardiovascular Side Effects of Imipramine (Human Data)
| Cardiovascular Effect | Description | Reference |
| Orthostatic Hypotension | A significant drop in blood pressure upon standing. | [3] |
| Tachycardia | Increased heart rate. | [2] |
| Arrhythmias | Irregular heart rhythms, which can be fatal in overdose.[2] | [2] |
| ECG Changes | Prolongation of PR, QRS, and QTc intervals.[4] | [4] |
| Cardiac Depression | Reversible decreases in left ventricular developed pressure (LVDP), dP/dt, and heart rate. | [5] |
Note: Specific quantitative data for the direct comparison of Etoperidone and Imipramine in the key preclinical study by Lisciani et al. (1978) were not available in the public domain. The table reflects the qualitative findings of this study.
Experimental Protocols
Acute Intravenous Infusion Toxicity Study in Rats (Adapted from Lisciani et al., 1978)
This protocol outlines the general methodology used to assess the acute cardiovascular toxicity of Etoperidone and Imipramine in rats.
-
Animals: The experiments were conducted on rats.[1]
-
Anesthesia: The specific anesthetic agent used was not detailed in the available abstract.
-
Drug Administration: The drugs were administered via continuous intravenous infusion until cardiac arrest occurred.[1]
-
Cardiovascular Monitoring:
-
Procedure:
-
Rats were anesthetized and instrumented for continuous ECG and blood pressure monitoring.
-
A baseline recording of cardiovascular parameters was obtained.
-
A continuous intravenous infusion of either Etoperidone or Imipramine was initiated.
-
ECG and blood pressure were monitored and recorded throughout the infusion period.
-
The infusion was continued until the point of cardiac arrest.
-
The sequence and nature of cardiovascular events (e.g., onset of hypotension, appearance of ECG abnormalities) leading to cardiac arrest were analyzed.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Proposed signaling pathway for Imipramine-induced cardiotoxicity.
Caption: Postulated mechanism for Etoperidone-induced hypotension.
Caption: Workflow for assessing acute cardiovascular toxicity in rats.
References
- 1. Acute cardiovascular toxicity of trazodone, etoperidone and imipramine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cardiac beta-adrenergic mediated chrono- and inotropic effects of imipramine in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imipramine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Imipramine-induced cardiac depression is responsible for the increase in intracellular magnesium and the activation of ERK 1/2 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative cardiovascular toxicity of trazodone and imipramine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Etoperidone's Side Effect Profile: A Comparative Analysis with Other Antidepressants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the side effect profile of Etoperidone, an atypical antidepressant, with other major classes of antidepressants, including Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs), and Tricyclic Antidepressants (TCAs). Due to Etoperidone's withdrawn status and the scarcity of recent clinical trial data, this comparison relies on available pharmacological information and data from studies on structurally and pharmacologically similar drugs, namely the phenylpiperazine antidepressants trazodone (B27368) and nefazodone (B1678010).
Introduction to Etoperidone
Etoperidone is a phenylpiperazine derivative, structurally related to trazodone and nefazodone, and is classified as a serotonin antagonist and reuptake inhibitor (SARI).[1] Developed in the 1970s, Etoperidone's clinical use was limited, and it is either no longer marketed or was never widely available.[1][2] Its therapeutic action is largely attributed to its active metabolite, meta-chlorophenylpiperazine (mCPP), which exhibits a complex pharmacology, interacting with various serotonin and adrenergic receptors.[1][3] Reports from its developmental era suggest that the effective therapeutic dose of Etoperidone was often poorly tolerated due to a combination of its serotonergic and adrenergic effects, which ultimately led to the development of its derivative, nefazodone, with a more favorable side effect profile.[4]
Comparative Side Effect Profiles
The following table summarizes the incidence of common side effects across different antidepressant classes. Data for Etoperidone is limited; therefore, data for the related SARI, nefazodone, is presented as a comparator.
| Side Effect | Etoperidone | Nefazodone | SSRIs (pooled data) | TCAs (pooled data) |
| Gastrointestinal | ||||
| Nausea | Not well-documented | 22%[5] | 26% | 11% |
| Dry Mouth | Likely | 25%[5] | 22% | 27% |
| Constipation | Likely | 14%[5] | 11% | 22% |
| Diarrhea | Not well-documented | - | 16% | 4% |
| Neurological | ||||
| Drowsiness/Somnolence | High | 25%[5] | - | Increased prevalence |
| Dizziness | High | 17%[5] | 14% | 23% |
| Headache | Not well-documented | 36%[6] | 18% | 14% |
| Insomnia | Not well-documented | 11%[6] | 12% | 7% |
| Cardiovascular | ||||
| Orthostatic Hypotension | Likely due to α1-adrenergic blockade | 5%[5] | - | Increased prevalence |
| Sexual Dysfunction | ||||
| Decreased Libido/Anorgasmia | Lower than SSRIs | Low | High | Moderate |
| Other | ||||
| Weight Gain | Not well-documented | Low | Variable | High |
| Blurred Vision | Likely | 9%[6] | 10% | 14% |
Note: Data for nefazodone, SSRIs, and TCAs are derived from various clinical trials and meta-analyses and represent approximate incidences. The side effect profile of Etoperidone is inferred from its pharmacological properties and information on related compounds.
Experimental Protocols for Side Effect Assessment
The quantitative data presented for nefazodone, SSRIs, and TCAs are typically collected in randomized, double-blind, placebo-controlled clinical trials. A general methodology for assessing the side effect profile of an antidepressant in such a trial is as follows:
3.1. Study Design:
-
Phase III, Randomized, Double-Blind, Placebo-Controlled, and Active-Comparator Trial: Patients are randomly assigned to receive the investigational drug (e.g., Etoperidone), a placebo, and an active comparator from a different antidepressant class (e.g., an SSRI or a TCA). The double-blind design ensures that neither the patients nor the investigators know which treatment is being administered.
3.2. Patient Population:
-
Adults (18-65 years) with a primary diagnosis of Major Depressive Disorder (MDD) according to the Diagnostic and Statistical Manual of Mental Disorders (DSM).
-
Exclusion criteria typically include other major psychiatric disorders, substance use disorders, and significant medical conditions that could interfere with the assessment of side effects.
3.3. Data Collection:
-
Spontaneous Reporting: Patients are encouraged to report any adverse events they experience throughout the trial. These are documented by the clinical staff at each study visit.
-
Systematic Inquiry: Standardized checklists or questionnaires are used at baseline and at regular intervals (e.g., weekly or bi-weekly) to systematically inquire about the presence and severity of a predefined list of common antidepressant side effects. The UKU Side Effect Rating Scale is a common instrument used for this purpose.
-
Vital Signs and Laboratory Tests: Blood pressure, heart rate, weight, and routine blood and urine tests are monitored at baseline and at specified time points during the study to detect any physiological changes.
-
Specific Function Scales: For certain side effects, specific rating scales may be used, such as the Arizona Sexual Experiences Scale (ASEX) for sexual dysfunction.
3.4. Data Analysis:
-
The incidence of each adverse event is calculated as the percentage of patients in each treatment group who report the event.
-
Statistical comparisons are made between the investigational drug group, the placebo group, and the active comparator group to determine if there are statistically significant differences in the frequency of specific side effects.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the general signaling pathway of SARI antidepressants and a typical workflow for a clinical trial assessing antidepressant side effects.
Caption: Mechanism of Action of SARI Antidepressants like Etoperidone.
Caption: Workflow for a Clinical Trial Assessing Antidepressant Side Effects.
Discussion and Conclusion
Due to its withdrawal from the market, direct, modern comparative data on the side effect profile of Etoperidone is virtually nonexistent. However, based on its pharmacological relationship to trazodone and nefazodone, and historical accounts of its poor tolerability, a number of inferences can be drawn.
Etoperidone, like other SARIs, was likely associated with a significant sedative and hypotensive effect due to its potent alpha-1 adrenergic blockade. This would distinguish it from the more activating profile of some SSRIs. While SARIs are generally considered to have a lower incidence of sexual dysfunction compared to SSRIs, the overall side effect burden of Etoperidone, particularly at effective doses, appears to have been a significant clinical challenge.
The development of nefazodone from Etoperidone was a clear attempt to mitigate these undesirable effects. The available data for nefazodone suggests a side effect profile that, while not benign, was considered an improvement.
For drug development professionals, the story of Etoperidone serves as a case study in the importance of receptor selectivity and the therapeutic index. While multi-target drugs can offer broad efficacy, a lack of specificity can lead to a side effect profile that limits clinical utility. Future development of antidepressants will likely continue to focus on optimizing the balance between efficacy and tolerability, with a keen eye on the specific receptor interactions that drive both therapeutic and adverse effects.
References
- 1. The 11 Trazodone Side Effects to Watch For - GoodRx [goodrx.com]
- 2. Nefazodone - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The safety profile of nefazodone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nefazodone: its place among antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nefazodone - Wikipedia [en.wikipedia.org]
- 6. Nefazodone vs. Zoloft for Depression: Important Differences and Potential Risks. [goodrx.com]
Etoperidone vs. Its Metabolites: A Comparative Analysis of Receptor Binding Affinity
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the receptor binding affinities of the atypical antidepressant etoperidone (B1204206) and its principal active metabolite, meta-chlorophenylpiperazine (mCPP). This analysis is supported by experimental data to elucidate their distinct pharmacological profiles.
Etoperidone, a second-generation antidepressant, undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. This process yields several metabolites, with 1-(3-chlorophenyl)piperazine (B195711) (mCPP) being the most pharmacologically significant.[1] The therapeutic and adverse effects of etoperidone are, to a large extent, influenced by the receptor binding profile of mCPP.[2] Understanding the nuances of these binding affinities is crucial for comprehending the overall mechanism of action and for the development of novel therapeutics with improved selectivity and tolerability.
Quantitative Comparison of Receptor Binding Affinities
| Receptor Subtype | Etoperidone (Ki, nM) | mCPP (Ki, nM) | Predominant Functional Activity of mCPP |
| Serotonin (B10506) Receptors | |||
| 5-HT1A | 20.2[3] | 18.9[3] | Antagonist / Weak Partial Agonist[3] |
| 5-HT2A | 36[4] | - | Antagonist[5] |
| 5-HT2C | - | - | Agonist[4] |
| Adrenergic Receptors | |||
| α1 | 38[4] | - | Antagonist[4] |
| Monoamine Transporters | |||
| SERT (Serotonin) | - | 230 | Inhibitor |
Data not available is denoted by "-".
Experimental Protocols
The binding affinities presented in this guide were primarily determined using radioligand binding assays . This technique is a cornerstone in pharmacology for quantifying the interaction between a ligand (in this case, etoperidone or mCPP) and a receptor.
General Radioligand Binding Assay Protocol
-
Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined.
-
Incubation: A fixed concentration of a radiolabeled ligand (a molecule with high affinity and specificity for the target receptor) is incubated with the membrane preparation in a buffer solution.
-
Competition: To determine the affinity of the test compound (etoperidone or mCPP), increasing concentrations of the unlabeled compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the affinity of the test compound for the receptor.
Visualizing Key Processes
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the metabolic pathway of etoperidone and the general workflow of a radioligand binding assay.
Caption: Metabolic conversion of etoperidone.
Caption: Radioligand binding assay workflow.
Signaling Pathways
Etoperidone and mCPP exert their effects by modulating the activity of G-protein coupled receptors (GPCRs). The binding of a ligand to a GPCR initiates a cascade of intracellular events. For instance, the 5-HT2A and 5-HT2C receptors are coupled to the Gq/11 signaling pathway.
Caption: Gq/11 signaling pathway.
Conclusion
The pharmacological profile of etoperidone is intricately linked to the receptor binding affinities of both the parent compound and its primary active metabolite, mCPP. While etoperidone itself exhibits affinity for serotonergic and adrenergic receptors, mCPP displays a distinct and potent interaction with a range of serotonin receptors, often with different functional consequences.[5] This comparative analysis highlights the importance of considering metabolic profiles in drug development and research. The significant contribution of mCPP to the overall activity of etoperidone underscores the need for a comprehensive understanding of metabolite pharmacology to predict clinical efficacy and potential side effects. Further research to characterize the receptor binding profiles of other etoperidone metabolites would provide an even more complete picture of its complex pharmacology.
References
- 1. benchchem.com [benchchem.com]
- 2. GPCR Signaling Pathway - GeeksforGeeks [geeksforgeeks.org]
- 3. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Etoperidone and Nefazodone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacokinetic profiles of two structurally related atypical antidepressants, etoperidone (B1204206) and nefazodone (B1678010). Both are phenylpiperazine derivatives and share a common active metabolite, meta-chlorophenylpiperazine (mCPP).[1][2] Understanding their distinct absorption, distribution, metabolism, and excretion (ADME) characteristics is crucial for research and development in the field of neuropsychopharmacology.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of etoperidone and nefazodone, derived from various human studies.
| Pharmacokinetic Parameter | Etoperidone | Nefazodone |
| Oral Bioavailability | Low and variable, can be as low as 12%[3] | Approximately 20%, variable[4] |
| Protein Binding | High[3] | >99% (loosely bound)[4][5] |
| Time to Peak Plasma Concentration (Tmax) | 1.4 - 4.8 hours[3] | ~1 - 3 hours[5] |
| Elimination Half-life (t½) | ~21.7 hours (total radioactivity)[3] | 2 - 4 hours (parent drug)[4] |
| Metabolism | Extensive, primarily via CYP3A4[6][7] | Extensive, primarily via CYP3A4[4][5] |
| Primary Active Metabolites | m-chlorophenylpiperazine (mCPP), OH-ethyl-etoperidone, OH-phenyl-etoperidone[7][8] | Hydroxynefazodone (HO-NEF), Triazoledione, m-chlorophenylpiperazine (mCPP)[4][5] |
| Elimination | ~78.8% in urine, ~9.6% in feces (as metabolites)[3] | ~55% in urine, 20-30% in feces (as metabolites)[5] |
| Pharmacokinetic Linearity | Not explicitly defined, but extensive metabolism suggests potential for non-linearity. | Non-linear; plasma concentrations increase more than proportionally with dose.[5] |
Experimental Protocols
The data presented in this guide are based on findings from various clinical and in vitro studies. Below are detailed methodologies for key experiments typically employed in the pharmacokinetic characterization of these compounds.
Bioavailability and Pharmacokinetic Studies in Humans
Objective: To determine the rate and extent of absorption and the overall pharmacokinetic profile of the drug and its metabolites after oral administration.
Methodology:
-
Study Design: A single-dose, open-label, crossover or parallel-group study in healthy adult volunteers.[5]
-
Drug Administration: Subjects receive a single oral dose of the drug (e.g., 100 mg of etoperidone or nefazodone) after an overnight fast.[3]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, and 120 hours post-dose).[3]
-
Plasma Analysis: Plasma is separated from the blood samples by centrifugation. The concentrations of the parent drug and its major metabolites are quantified using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Pharmacokinetic Analysis: Non-compartmental analysis is used to calculate key pharmacokinetic parameters including Cmax, Tmax, AUC (Area Under the Curve), and elimination half-life (t½).
In Vitro Metabolism Studies using Human Liver Microsomes
Objective: To identify the metabolic pathways and the specific cytochrome P450 (CYP) enzymes involved in the metabolism of the drug.
Methodology:
-
Incubation: The test compound (etoperidone or nefazodone) is incubated with human liver microsomes (HLMs) or recombinant human CYP enzymes (e.g., CYP3A4) in the presence of an NADPH-regenerating system at 37°C.[7]
-
Inhibition Studies: To identify the specific CYP enzymes involved, incubations are performed in the presence of selective chemical inhibitors for different CYP isoforms (e.g., ketoconazole (B1673606) for CYP3A4).[7]
-
Metabolite Identification: After a specified incubation time, the reaction is terminated. The samples are then analyzed by LC-MS to identify and quantify the metabolites formed.[7]
-
Data Analysis: The rate of metabolite formation is calculated. The contribution of each CYP isoform to the overall metabolism is determined by the degree of inhibition observed with the selective inhibitors.
Signaling Pathways and Experimental Workflows
Both etoperidone and nefazodone are antagonists at serotonin (B10506) 5-HT2A and alpha-1 adrenergic receptors, which is central to their therapeutic effects.[9][10]
5-HT2A Receptor Antagonism Signaling Pathway
Antagonism of the 5-HT2A receptor by etoperidone and nefazodone blocks the downstream signaling cascade typically initiated by serotonin. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[11]
Alpha-1 Adrenergic Receptor Antagonism Signaling Pathway
Similar to their action on 5-HT2A receptors, etoperidone and nefazodone also block alpha-1 adrenergic receptors. These receptors are also Gq/11-coupled GPCRs, and their antagonism inhibits the signaling cascade initiated by norepinephrine (B1679862) and epinephrine.[12]
Experimental Workflow for In Vitro Metabolism Analysis
The following diagram illustrates a typical workflow for identifying the metabolic pathways of drug candidates like etoperidone and nefazodone.
References
- 1. 1-m-Chlorophenylpiperazine is an active metabolite common to the psychotropic drugs trazodone, etoperidone and mepiprazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nefazodone - Wikipedia [en.wikipedia.org]
- 5. fda.gov [fda.gov]
- 6. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro identification of metabolic pathways and cytochrome P450 enzymes involved in the metabolism of etoperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Etoperidone - Wikipedia [en.wikipedia.org]
- 10. Pharmacology and neurochemistry of nefazodone, a novel antidepressant drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative In Vivo Analysis of Etoperidone and its Active Metabolite, mCPP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo effects of the atypical antidepressant Etoperidone (B1204206) and its principal active metabolite, meta-Chlorophenylpiperazine (mCPP). A significant portion of Etoperidone's pharmacological activity is attributed to mCPP, which is formed through metabolism by the cytochrome P450 enzyme CYP3A4.[1] This document summarizes key experimental data, offers detailed methodologies for relevant in vivo assays, and visualizes pertinent signaling pathways to facilitate a comprehensive understanding of these two compounds.
Data Presentation: Quantitative In Vivo Effects
The following tables summarize the quantitative data regarding the receptor binding affinities and observed in vivo behavioral effects of Etoperidone and mCPP.
Table 1: Comparative Receptor Binding Affinity
| Target | Etoperidone (Ki, nM) | mCPP (Ki, nM) | Functional Activity of mCPP |
| Serotonin (B10506) Receptors | |||
| 5-HT1A | 20.2 | 18.9 | Antagonist / Weak Partial Agonist[2] |
| 5-HT2A | 36 | 32.1 | Antagonist[3] |
| 5-HT2C | - | 3.4 | Agonist |
| Adrenergic Receptors | |||
| α1 | 38 | - | - |
| Monoamine Transporters | |||
| SERT | 890 | High Affinity | Inhibitor / Releasing Agent |
Note: A lower Ki value indicates a higher binding affinity.
Table 2: Comparative In Vivo Behavioral Effects in Rodent Models
| Behavioral Effect | Etoperidone | mCPP | Key Findings and Citations |
| Anxiogenic-like Effects | Not directly reported, but likely mediated by mCPP. | Anxiogenic | mCPP reduces social interaction and open-arm exploration in the elevated plus-maze, suggesting an anxiogenic effect mediated by 5-HT2C receptors.[4] |
| Anorectic Effects | Not directly reported, but likely mediated by mCPP. | Anorectic | mCPP reduces palatable food consumption, an effect also linked to 5-HT2C receptor agonism.[5][6] |
| Locomotor Activity | Sedation at higher doses.[3] | Dose-dependent effects; can induce hyperactivity or hypoactivity. | mCPP's effects on locomotor activity are complex and appear to be modulated by multiple serotonin receptor subtypes, including 5-HT2C.[7] |
| Head Twitch Response (5-HT2A Agonism) | Inhibits 5-HTP-induced head twitches.[8] | Does not induce head twitches.[3] | Both compounds exhibit antagonistic properties at the 5-HT2A receptor in this in vivo model.[3][8] |
| 5-HT1A Receptor-Mediated Behavior | Inhibits 8-OH-DPAT-induced reciprocal forepaw treading (ID50 = 17.4 mg/kg).[2] | Inhibits 8-OH-DPAT-induced reciprocal forepaw treading (ID50 = 13.4 mg/kg).[2] | Both compounds demonstrate in vivo antagonism at 5-HT1A receptors.[2] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Metabolic conversion of Etoperidone to mCPP and their receptor interactions.
Contrasting signaling pathways of 5-HT2A and 5-HT2C receptors.
Workflow for assessing anxiety-like behavior in rodents.
Experimental Protocols
Elevated Plus Maze for Anxiolytic/Anxiogenic Effects
This protocol is adapted from standard procedures for assessing anxiety-like behavior in rodents.[9][10][11][12]
Objective: To evaluate the anxiogenic or anxiolytic properties of Etoperidone and mCPP by measuring the exploratory behavior of rodents in an elevated plus maze.
Apparatus:
-
An elevated, plus-shaped maze with two open arms and two enclosed arms.
-
A video camera and tracking software to record and analyze the animal's movement.
Procedure:
-
Animal Acclimation: House the animals in the testing facility for at least one week prior to the experiment to acclimate them to the environment.
-
Drug Administration: Administer Etoperidone, mCPP, or a vehicle control intraperitoneally (i.p.) at the desired dose and time before testing.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to freely explore the maze for a 5-minute period.
-
Record the session using a video camera.
-
-
Data Analysis:
-
Quantify the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of entries into the open arms. A lower percentage is indicative of anxiogenic-like behavior.
-
Locomotor Activity Assessment
This protocol is based on standard methods for measuring spontaneous locomotor activity in rodents.[13][14]
Objective: To determine the effects of Etoperidone and mCPP on spontaneous locomotor activity.
Apparatus:
-
An open-field arena equipped with infrared beams to automatically detect movement.
-
Data acquisition software to record and quantify locomotor activity.
Procedure:
-
Animal Acclimation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer Etoperidone, mCPP, or a vehicle control (i.p.) at the desired dose.
-
Testing:
-
Place the animal in the center of the open-field arena.
-
Record locomotor activity for a predefined period (e.g., 60 minutes).
-
-
Data Analysis:
-
Quantify the total distance traveled, horizontal activity (beam breaks), and vertical activity (rearing).
-
Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug's effect.
-
Food Intake (Anorectic Effect) Study
This protocol is a general guideline for assessing the anorectic effects of compounds in rodents.[15][16]
Objective: To measure the impact of Etoperidone and mCPP on food consumption.
Procedure:
-
Animal Acclimation and Food Deprivation: Acclimate singly housed animals to the testing cages and a specific feeding schedule. A period of food deprivation (e.g., 18 hours) is typically employed to ensure robust feeding behavior at the start of the experiment.
-
Drug Administration: Administer Etoperidone, mCPP, or a vehicle control (i.p. or orally) at a predetermined time before food presentation.
-
Food Presentation and Measurement:
-
Provide a pre-weighed amount of a palatable food source.
-
Measure the amount of food consumed at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
-
-
Data Analysis:
-
Calculate the cumulative food intake for each animal at each time point.
-
Compare the food intake between the drug-treated groups and the vehicle control group. A significant reduction in food intake indicates an anorectic effect.
-
References
- 1. Metabolism of m-CPP, trazodone, nefazodone, and etoperidone: clinical and forensic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Etoperidone, trazodone and MCPP: in vitro and in vivo identification of serotonin 5-HT1A (antagonistic) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparative pharmacological study of trazodone, etoperidone and 1-(m-chlorophenyl)piperazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiogenic-like effects of mCPP and TFMPP in animal models are opposed by 5-HT1C receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mCPP-induced hyperactivity in 5-HT2C receptor mutant mice is mediated by activation of multiple 5-HT receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Elevated Plus Maze Test for Measuring Anxiety-Like Behavior in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 13. Drug interactions on spontaneous locomotor activity in rats. Neuroleptics and amphetamine-induced hyperactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of risperidone on locomotor activity and spatial memory in rats with hippocampal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. How sequential studies inform drug development: evaluating the effect of food intake on optimal bioavailability of ziprasidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Linking drug and food addiction via compulsive appetite - PMC [pmc.ncbi.nlm.nih.gov]
Etoperidone Hydrochloride: A Comparative Clinical Data Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No direct meta-analyses of clinical trials focused specifically on Etoperidone (B1204206) hydrochloride have been identified in a comprehensive literature search. Etoperidone is an atypical antidepressant developed in the 1970s that was either never marketed or is no longer marketed.[1] This guide, therefore, provides a comparative analysis based on its known pharmacological profile and by drawing comparisons with related antidepressant classes for which meta-analytic data is available, such as Selective Serotonin (B10506) Reuptake Inhibitors (SSRIs) and Tricyclic Antidepressants (TCAs).
Introduction to Etoperidone Hydrochloride
Etoperidone is a phenylpiperazine derivative, structurally related to trazodone (B27368) and nefazodone (B1678010).[1][2] It is classified as a serotonin antagonist and reuptake inhibitor (SARI).[1] Its clinical effects are believed to be mediated through a dual mechanism of action involving antagonism of serotonin 5-HT2A receptors and weak inhibition of serotonin reuptake.[1][3]
Mechanism of Action
Etoperidone exhibits a complex pharmacological profile characterized by its interaction with multiple neurotransmitter systems. Its primary activity involves the modulation of serotonergic and adrenergic pathways. The drug has a biphasic effect on central serotonin transmission, acting as both an antagonist at certain serotonin receptors and a weak inhibitor of serotonin reuptake.[2][3][4] A significant portion of its activity is attributed to its major metabolite, meta-chlorophenylpiperazine (mCPP), which is an agonist at 5-HT2C receptors and an antagonist at 5-HT2A receptors.[2][4] Etoperidone also possesses antagonistic activity at α1-adrenergic receptors, which is associated with sedative and cardiovascular side effects.[2][4]
Comparative Efficacy and Tolerability
Due to the absence of direct head-to-head clinical trial meta-analyses involving etoperidone, this section provides a comparative overview based on meta-analyses of related antidepressant classes.
Comparison with Selective Serotonin Reuptake Inhibitors (SSRIs)
SSRIs are a widely prescribed class of antidepressants.[5] Meta-analyses comparing SSRIs to other antidepressant classes generally find no substantial clinical differences in overall efficacy.[6][7]
Table 1: Comparative Profile of Etoperidone vs. SSRIs
| Feature | Etoperidone (Inferred) | Selective Serotonin Reuptake Inhibitors (SSRIs) |
| Primary Mechanism | 5-HT2A antagonism, weak serotonin reuptake inhibition[1][3] | Selective serotonin reuptake inhibition[5] |
| Receptor Affinity | High for 5-HT2A and α1-adrenergic receptors[1] | High for serotonin transporter (SERT)[1] |
| Efficacy | Assumed to be comparable to other antidepressants for major depressive disorder. | Generally effective for major depressive disorder, anxiety disorders, and other conditions.[5] No significant overall efficacy difference compared to TCAs.[7] |
| Common Side Effects | Likely includes sedation and cardiovascular effects (due to α1-adrenergic antagonism).[2][4] | Gastrointestinal issues, sexual dysfunction.[8] |
Comparison with Tricyclic Antidepressants (TCAs)
TCAs are an older class of antidepressants. Meta-analyses of head-to-head trials have found no overall difference in efficacy between TCAs and SSRIs for acute major depression.[7][8][9] However, TCAs are often associated with a higher burden of side effects.[7][10]
Table 2: Comparative Profile of Etoperidone vs. TCAs
| Feature | Etoperidone (Inferred) | Tricyclic Antidepressants (TCAs) |
| Primary Mechanism | 5-HT2A antagonism, weak serotonin reuptake inhibition[1][3] | Inhibition of serotonin and norepinephrine (B1679862) reuptake; also block other receptors (e.g., histamine, acetylcholine). |
| Receptor Affinity | High for 5-HT2A and α1-adrenergic receptors.[1] | Broad receptor affinity, leading to more side effects. |
| Efficacy | Assumed to be comparable to other antidepressants for major depressive disorder. | Effective for major depression, but efficacy is comparable to SSRIs.[7][8] |
| Common Side Effects | Likely includes sedation and cardiovascular effects.[2][4] | Sedation, dizziness, anticholinergic effects (dry mouth, constipation).[8] |
Experimental Protocols: A Note on Methodology
Adverse Event Profile
A meta-analysis of the adverse event profile of etoperidone is not available. However, based on its receptor binding profile, particularly its antagonism of α1-adrenergic receptors, the following adverse events can be anticipated.[2][4]
Table 3: Anticipated Adverse Event Profile of Etoperidone
| Adverse Event Class | Specific Events | Associated Receptor |
| Cardiovascular | Orthostatic hypotension, dizziness | α1-adrenergic antagonism[2][4] |
| Central Nervous System | Sedation, somnolence | α1-adrenergic antagonism[2][4] |
| Gastrointestinal | Nausea, dry mouth | Serotonergic and anticholinergic effects |
For comparison, a disproportionality analysis of the FDA Adverse Event Reporting System (FAERS) has shown associations between certain antidepressants and drug-induced liver injury (DILI). For instance, a significant association was observed between nefazodone (structurally related to etoperidone) and DILI, including hepatic failure.[11]
Conclusion
This compound is an atypical antidepressant with a dual mechanism of action involving serotonin 5-HT2A receptor antagonism and weak serotonin reuptake inhibition. Due to a lack of modern clinical trial data and meta-analyses, its precise comparative efficacy and safety profile remains poorly defined. Based on its pharmacological relationship to trazodone and nefazodone, and by drawing parallels with meta-analyses of other antidepressant classes, it can be inferred that its efficacy would likely be comparable to that of SSRIs and TCAs for major depressive disorder. Its tolerability profile is likely dominated by sedative and cardiovascular effects stemming from its α1-adrenergic receptor antagonism. Further research, including well-designed head-to-head clinical trials, would be necessary to definitively establish the clinical utility of etoperidone in the modern therapeutic landscape.
References
- 1. Etoperidone - Wikipedia [en.wikipedia.org]
- 2. Etoperidone | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. The effect of etoperidone, a new potential antidepressant drug, on the central serotonin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Etoperidone | C19H28ClN5O | CID 40589 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 6. Comparison of SSRIs and SNRIs in major depressive disorder: a meta-analysis of head-to-head randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Selective serotonin reuptake inhibitors versus tricyclic antidepressants: a meta-analysis of efficacy and tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct comparison of tricyclic and serotonin-reuptake inhibitor antidepressants in randomized head-to-head trials in acute major depression: Systematic review and meta-analysis | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparison of compliance between serotonin reuptake inhibitors and tricyclic antidepressants: a meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Etoperidone Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of etoperidone (B1204206) hydrochloride, an atypical antidepressant. Adherence to these procedures is paramount to ensure the safety of laboratory personnel and to minimize environmental impact.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle etoperidone hydrochloride with appropriate personal protective equipment (PPE). This minimizes the risk of exposure and ensures a safe working environment.
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Respiratory Protection | Dust respirator |
| Hand Protection | Protective gloves |
| Eye Protection | Safety glasses or goggles |
| Skin and Body Protection | Protective clothing and boots, as required |
This information is synthesized from safety data sheets of similar compounds and general laboratory safety guidelines.
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations. The following protocol provides a general framework for its proper disposal as a non-hazardous pharmaceutical waste.
-
Initial Assessment: Determine if the this compound waste is contaminated with any other hazardous materials. If so, it must be treated as hazardous waste.
-
Segregation: Unused or expired this compound should be segregated from other laboratory waste streams.
-
Containerization: Place the waste in a clearly labeled, sealed, and leak-proof container. For solids, an airtight container is recommended to prevent dust dispersion.
-
Licensed Waste Hauler: Arrange for collection by a licensed pharmaceutical waste management company. These companies are equipped to handle and dispose of chemical waste in a compliant and environmentally sound manner.
-
Incineration: The preferred method of disposal for most pharmaceutical waste is incineration at a permitted facility. This process destroys the active pharmaceutical ingredient, rendering it non-retrievable.[1][2][3]
-
Avoid Prohibited Disposal Methods:
-
Do not flush down the drain: This can lead to contamination of water supplies.[1]
-
Do not dispose of in regular trash: Unless specifically permitted by local regulations and after being rendered non-retrievable, this is not a recommended practice.
-
Regulatory Framework
In the United States, the disposal of pharmaceutical waste is regulated by several agencies:
-
Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), sets the standards for hazardous waste management.[1][3][4] While this compound is not typically classified as a RCRA hazardous waste, it is crucial to consult state and local regulations which may be more stringent.
-
Drug Enforcement Administration (DEA): The DEA regulates the disposal of controlled substances.[2][4] this compound is not currently listed as a controlled substance.
Experimental Protocol: Rendering Pharmaceutical Waste Non-Retrievable for Landfill Disposal (if permitted)
In the rare instance that landfill disposal is permitted by local regulations for non-hazardous pharmaceuticals, the following steps should be taken to render the waste non-retrievable. Note: This is not the preferred method and should only be considered when incineration is not a viable option and local authorities have been consulted.
-
Remove from Original Container: Take the this compound out of its original packaging.
-
Mix with Undesirable Substance: Combine the pharmaceutical waste with an unpalatable substance such as used coffee grounds, dirt, or cat litter. This makes it less appealing to animals and people.
-
Seal in a Container: Place the mixture in a sealable bag or container to prevent leakage.
-
Dispose in Household Trash: Place the sealed container in the regular trash.
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Comprehensive Safety and Handling Guide for Etoperidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling of Etoperidone hydrochloride, a potent pharmaceutical compound. Adherence to these procedures is critical to ensure the safety of laboratory personnel and the integrity of research. This document outlines personal protective equipment (PPE) requirements, step-by-step operational plans for handling and disposal, and emergency protocols.
I. Compound Identification and Hazard Information
| Compound Name | This compound |
| CAS Number | 57775-22-1 |
| Physical State | Solid, white to almost white crystal powder.[1] |
| Primary Hazards | The primary routes of exposure are inhalation, ingestion, and skin/eye contact. As a potent pharmaceutical compound, it should be handled with care to avoid systemic effects. |
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure risk.
| Protection Type | Specific Requirements | Rationale |
| Hand Protection | Wear two pairs of chemotherapy-grade nitrile gloves.[2] The outer glove should be removed and disposed of in a designated waste container immediately after handling. | Prevents skin contact and absorption. Double-gloving provides an additional barrier and allows for safe removal of the contaminated outer layer. |
| Body Protection | A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[2] | Protects against splashes and contamination of personal clothing. |
| Eye and Face Protection | Safety glasses with side shields are the minimum requirement.[1] A face shield should be worn in addition to safety glasses when there is a risk of splashing or aerosol generation.[1] | Protects eyes and face from accidental splashes of the compound. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when handling the powder outside of a containment system to prevent inhalation of airborne particles. | Minimizes the risk of respiratory exposure to the powdered compound. |
III. Occupational Exposure Limits (OELs)
As of the latest review, a specific Occupational Exposure Limit (OEL) for this compound has not been established by major regulatory bodies. However, for potent pharmaceutical compounds, a conservative approach is recommended. OELs for such substances are typically in the range of <10 µg/m³ over an 8-hour time-weighted average.[3] All handling procedures should aim to keep exposure well below this threshold.
IV. Operational Plan: From Receipt to Disposal
This section provides a step-by-step guide for the safe handling of this compound throughout its lifecycle in the laboratory.
1. Receiving and Unpacking
-
Upon receipt, visually inspect the external packaging for any signs of damage.
-
If the package is damaged, do not open it. Isolate the package in a designated area and contact the supplier and your institution's Environmental Health and Safety (EHS) department.
-
If the package is intact, transfer it to a designated receiving area.
-
Wear appropriate PPE (gloves, lab coat, and safety glasses) before opening the package.
-
Carefully unpack the compound inside a chemical fume hood or other ventilated enclosure to contain any potential airborne particles.
2. Storage
-
Store this compound in a tightly sealed, clearly labeled container.
-
The storage area should be a cool, dark, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[1]
-
Access to the storage area should be restricted to authorized personnel only.
3. Weighing and Aliquoting
-
All weighing and aliquoting of the powdered compound must be performed inside a certified chemical fume hood or a powder containment hood to prevent inhalation and contamination of the laboratory environment.
-
Use dedicated, clean spatulas and weighing boats for this compound.
-
Clean the weighing area and equipment with a suitable solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.
4. Experimental Use
-
Conduct all experimental procedures involving this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ensure that all glassware and equipment are clean and dry before use.
-
Avoid generating dust or aerosols.[1]
-
After handling, thoroughly wash hands and any exposed skin with soap and water, even if gloves were worn.[1]
5. Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including empty containers, used PPE (gloves, gowns), and weighing papers, must be disposed of in a clearly labeled hazardous waste container.[4] These containers are typically black for hazardous pharmaceutical waste.[5]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated hazardous liquid waste container. Do not pour any solutions down the drain.
-
Disposal Method: The collected hazardous waste must be disposed of through a licensed chemical waste disposal company, typically via incineration.[4] Follow all federal, state, and local regulations for hazardous waste disposal.[1]
V. Emergency Procedures
1. Spill Response
In the event of a spill, follow the established cleanup protocol immediately.
Caption: Workflow for handling a chemical spill of this compound.
2. First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[1] Seek medical attention if you feel unwell.[1] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Rinse the skin with plenty of water.[1] If skin irritation occurs, seek medical advice.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing.[1] If eye irritation persists, get medical attention.[1] |
| Ingestion | Rinse mouth with water.[1] Do NOT induce vomiting. Seek immediate medical attention.[1] |
In all cases of exposure, provide the Safety Data Sheet (SDS) for this compound to the responding medical personnel.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
